molecular formula C2H6S B042306 Dimethyl sulfide-d6 CAS No. 926-09-0

Dimethyl sulfide-d6

Cat. No.: B042306
CAS No.: 926-09-0
M. Wt: 68.17 g/mol
InChI Key: QMMFVYPAHWMCMS-WFGJKAKNSA-N
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Description

Dimethyl sulfide-d6 (DMS-d6) is a deuterated analog of dimethyl sulfide, characterized by the replacement of all six hydrogen atoms with deuterium atoms, achieving a high isotopic enrichment (typically ≥99.5%). This compound is an essential solvent and reagent in advanced research, primarily serving as a non-aqueous, inert deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary value lies in its ability to provide a deuterium lock signal for NMR instruments, ensuring spectral stability and enabling the acquisition of high-resolution data for analytes dissolved within it. Furthermore, the absence of proton signals in the ^1H NMR spectrum eliminates solvent interference, allowing for clear observation of sample resonances.

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfanyl)methane
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMMFVYPAHWMCMS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6S
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DSSTOX Substance ID

DTXSID80239058
Record name Di((2H3)methyl) sulphide
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Molecular Weight

68.17 g/mol
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Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfide-d6
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CAS No.

926-09-0
Record name Dimethyl-d6 sulfide
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Record name Di((2H3)methyl) sulphide
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Foundational & Exploratory

Technical Guide: Dimethyl Sulfide-d6 (CAS 926-09-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dimethyl sulfide-d6 (DMS-d6) , a specialized deuterated isotopologue distinct from the common NMR solvent dimethyl sulfoxide-d6 (DMSO-d6).

Physicochemical Properties, Synthesis, and Mechanistic Applications[1]

Executive Technical Summary

This compound (DMS-d6) is the fully deuterated analog of dimethyl sulfide (DMS). Unlike its oxidized counterpart DMSO-d6, which is a ubiquitous polar aprotic solvent, DMS-d6 is a volatile, non-polar thioether primarily used as a mechanistic probe , metabolic tracer , and NMR standard .

Its utility stems from its "spectroscopically silent" methyl groups in 1H NMR, allowing researchers to observe complex sulfur-methylation events without signal interference. It also serves as a critical tracer in atmospheric chemistry to elucidate the oxidation pathways of organosulfur compounds by hydroxyl radicals.

Critical Distinction:

  • DMS-d6 (CAS 926-09-0): Volatile liquid (BP ~37°C), strong stench, reducing agent/ligand.

  • DMSO-d6 (CAS 2206-27-1): High-boiling liquid (BP ~189°C), odorless, polar solvent.

Physicochemical Profile

DMS-d6 exhibits significant isotopic effects on its physical properties, particularly density, due to the mass difference between deuterium and protium.

Table 1: Core Physical Properties
PropertyValueNotes
CAS Number 926-09-0 Distinct from non-deuterated (75-18-3)
Molecular Formula

(CD₃)₂S
Molecular Weight 68.17 g/mol vs. 62.13 g/mol for DMS-h6
Boiling Point 36.5 °C Highly volatile; requires cold storage
Density 0.928 g/mL (at 25°C)Significantly denser than DMS-h6 (0.846 g/mL)
Refractive Index

1.431
Isotopic Purity Typically ≥ 99 atom % DCritical for "silent" background in NMR
Appearance Colorless LiquidCharacteristic disagreeable "cabbage" odor

Spectroscopic Utility (NMR)

DMS-d6 is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy when analyzing sulfur-containing metabolites or reaction mechanisms.

1H NMR Characteristics
  • Silent Background: In proton NMR, DMS-d6 is invisible. This allows for the quantification of non-deuterated DMS (DMS-h6) formation in metabolic studies without peak overlap.

  • Residual Signal: If isotopic enrichment is <100%, a residual signal for the CHD₂ group appears.

    • Chemical Shift:

      
       ~2.1 ppm (Singlet/Multiplet depending on resolution).
      
    • Application: Used as an internal zero-reference in specialized organometallic studies where TMS (tetramethylsilane) is reactive or unsuitable.

13C NMR Characteristics[2][3]
  • Chemical Shift:

    
     ~18–20 ppm.
    
  • Splitting Pattern: Appears as a septet due to spin-spin coupling with three deuterium nuclei (

    
    ).
    
  • Coupling Constant (

    
    ):  Approximately 21–22 Hz.
    

Mechanistic Applications

A. The Swern Oxidation Probe

DMS-d6 is frequently generated in situ or used to study the mechanism of the Swern oxidation. By using DMSO-d6 as the oxidant, the byproduct formed is DMS-d6.

Mechanism Insight:

  • Activation: DMSO-d6 reacts with oxalyl chloride to form the active chlorodimethylsulfonium-d6 salt.

  • Alcohol Attack: The alcohol reacts with the sulfur species.

  • Ylide Formation: Base (Et₃N) abstracts a deuteron (from the CD₃ group), forming a sulfur ylide.

  • Decomposition: The ylide collapses to form the carbonyl product and DMS-d6 .

Note: The use of deuterated reagents allows for the measurement of Kinetic Isotope Effects (KIE), confirming the ylide formation as the rate-determining step in certain variations.

SwernMechanism DMSO DMSO-d6 (CD3)2S=O Active Active Species [Cl-S(CD3)2]+ DMSO->Active Activation (-CO2, -CO, -Cl-) Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Active Intermed Alkoxysulfonium Ion Active->Intermed + Alcohol Alcohol Alcohol R-CH2-OH Alcohol->Intermed Ylide Sulfur Ylide (Transition State) Intermed->Ylide + Base (Et3N) (-DCl) Product Aldehyde R-CHO Ylide->Product Intramolecular Rearrangement DMS DMS-d6 (CD3)2S (Byproduct) Ylide->DMS

Figure 1: Swern Oxidation pathway showing the generation of DMS-d6 from DMSO-d6. Tracking the deuterium confirms the source of the sulfide byproduct.

B. Atmospheric Chemistry Tracer

DMS is the largest natural source of sulfur to the atmosphere. DMS-d6 is used in smog chambers to study oxidation kinetics by hydroxyl radicals (OH•) and nitrate radicals (NO₃•).

  • Advantage: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). Comparing the oxidation rates of DMS-h6 vs. DMS-d6 helps distinguish between abstraction pathways (which show a large KIE) and addition pathways (which show a negligible KIE).

Synthesis Protocol: Reduction of DMSO-d6

Since DMS-d6 is expensive to purchase but DMSO-d6 is a common solvent, synthesizing DMS-d6 via reduction is a cost-effective strategy for laboratories requiring significant quantities.

Reaction:



Experimental Workflow

Reagents: DMSO-d6 (CAS 2206-27-1), Sodium Borohydride (


), Iodine (

) or Lawesson's Reagent. Safety: Perform in a well-ventilated fume hood. The product is a stench agent.
  • Setup: Equip a 3-neck round bottom flask with a dropping funnel, nitrogen inlet, and a distillation condenser leading to a receiving flask submerged in an ice/salt bath (-10°C) .

  • Dissolution: Dissolve

    
     in dry diglyme or THF.
    
  • Addition: Add DMSO-d6 slowly.

  • Activation: Add a solution of Iodine (

    
    ) in THF dropwise. The borane-complex formed in situ reduces the sulfoxide.
    
  • Distillation: Gently heat the reaction mixture. DMS-d6 (BP 36.5°C) will distill over.

    • Critical Step: Ensure the receiving flask is kept very cold to prevent evaporation of the product.

  • Purification: Redistill the collected liquid to remove solvent traces.

SynthesisWorkflow Start Start: DMSO-d6 (High BP: 189°C) Reagents Add Reductant (NaBH4 / I2 / THF) Start->Reagents Reaction Reduction Reaction Temp: 40-50°C Reagents->Reaction Distillation Distillation Target BP: 36-38°C Reaction->Distillation Product Vaporizes Trap Cold Trap Collection (-10°C Ice/Salt Bath) Distillation->Trap Condensation Scrubber Bleach Scrubber (Odor Control) Trap->Scrubber Vent Gas

Figure 2: Synthesis workflow for converting DMSO-d6 to DMS-d6 via reduction and distillation.

Handling and Safety

DMS-d6 shares the hazardous profile of non-deuterated dimethyl sulfide.

  • Volatility: With a boiling point of ~36.5°C, it can pressurize containers at room temperature. Store at +2°C to +8°C in tightly sealed vials.

  • Stench Management: The odor threshold is in the ppb range.

    • Protocol: All glassware and syringes must be rinsed with a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes residual sulfide to odorless sulfoxide/sulfone.

  • Flammability: Flash point is approx -37°C. Keep away from static discharge and open flames.

References

  • Sigma-Aldrich. this compound Product Specification and Properties. Link

  • Goss, M. B., & Kroll, J. H. (2024).[1] Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics. Link

  • Swern, D., et al. (1978). Dimethyl Sulfoxide as an Oxidizing Agent. Chemical Reviews. (Mechanistic grounding for DMSO/DMS interconversion).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link

  • BenchChem. Technical Support: DMSO-d6 Sample Preparation and Properties. Link

Sources

A Tale of Two Deuterated Solvents: An In-depth Technical Guide to Dimethyl Sulfide-d6 and Dimethyl Sulfoxide-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and pharmaceutical research, the roles of deuterated compounds are both fundamental and ever-expanding. Among these, Dimethyl Sulfide-d6 (DMS-d6) and Dimethyl Sulfoxide-d6 (DMSO-d6) stand out for their unique properties and diverse applications. This guide provides an in-depth technical comparison of these two isotopically labeled molecules, offering field-proven insights into their selection and use in experimental design. We will delve into their core chemical and physical differences, explore their distinct spectroscopic signatures, and present practical, validated protocols for their application.

At the Core: A Fundamental Structural and Physicochemical Dichotomy

The primary difference between DMS-d6 and DMSO-d6 lies in the oxidation state of the sulfur atom, a distinction that profoundly influences their physical and chemical properties. DMS-d6, a thioether, possesses a sulfur atom bonded to two deuterated methyl groups. In contrast, DMSO-d6 is a sulfoxide, with the sulfur atom also bonded to two deuterated methyl groups but with an additional double bond to an oxygen atom.[1]

Caption: Chemical structures of this compound and Dimethyl Sulfoxide-d6.

This seemingly subtle difference in structure leads to significant variations in their physicochemical properties, which are critical considerations for experimental design.

PropertyThis compound (DMS-d6)Dimethyl Sulfoxide-d6 (DMSO-d6)Reference(s)
Molecular Formula C₂D₆SC₂D₆OS[2]
Molecular Weight 68.17 g/mol 84.17 g/mol [2]
Physical State LiquidLiquid/Solid (at room temp)[2]
Boiling Point ~37 °C189 °C[2]
Melting Point ~ -98 °C20.2 °C[3]
Density ~0.928 g/mL at 25 °C1.190 g/mL at 25 °C[2]
Polarity NonpolarPolar aprotic[4]
Solubility Soluble in organic solvents, slightly soluble in water.Miscible with water and a wide range of organic solvents.[4]

Key Insights for Experimental Design:

  • The low boiling point and high volatility of DMS-d6 necessitate careful handling in sealed containers and at controlled temperatures to prevent sample loss.

  • The high melting point of DMSO-d6 means it can solidify at or slightly below standard room temperature. This is a crucial consideration for storage and handling, as repeated freeze-thaw cycles can introduce water contamination.

  • The vast difference in polarity and solvent miscibility is a primary determinant in their application. DMSO-d6 is a versatile solvent for a broad spectrum of polar and nonpolar compounds, making it a workhorse in NMR spectroscopy and as a vehicle for drug delivery.[4][5] DMS-d6, being nonpolar, is more specialized in its applications.

Spectroscopic Signatures: A Comparative Analysis

For researchers, understanding the spectroscopic properties of these deuterated compounds is paramount, particularly in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both DMS-d6 and DMSO-d6 are widely used in NMR spectroscopy, primarily to avoid overwhelming solvent signals in ¹H NMR spectra. However, the residual proton signals in commercially available deuterated solvents can provide a useful internal reference.

Spectroscopic FeatureThis compound (DMS-d6)Dimethyl Sulfoxide-d6 (DMSO-d6)Reference(s)
¹H NMR Residual Peak ~2.1 ppm (quintet)~2.50 ppm (quintet)[3]
¹³C NMR Peak ~7.0 ppm (septet)~39.5 ppm (septet)[3]

Expert Insights:

  • The quintet splitting pattern for the residual ¹H NMR signal in both solvents is due to deuterium-proton coupling (J-coupling) with the two adjacent deuterium atoms on the methyl group.

  • The septet splitting pattern in the ¹³C NMR is due to coupling with the three deuterium atoms of the methyl group.

  • The downfield shift of the residual proton and carbon signals in DMSO-d6 compared to DMS-d6 is a direct consequence of the electron-withdrawing effect of the sulfoxide group, which deshields the adjacent nuclei.

Mass Spectrometry (MS)

The mass spectra of DMS-d6 and DMSO-d6 are distinct due to the presence of the oxygen atom in the latter, leading to different fragmentation patterns.

cluster_DMS DMS-d6 Fragmentation cluster_DMSO DMSO-d6 Fragmentation DMS_M [CD₃SCD₃]⁺˙ m/z = 68 DMS_frag1 [CD₃S]⁺ m/z = 50 DMS_M->DMS_frag1 - •CD₃ DMS_frag2 [CD₃]⁺ m/z = 18 DMS_M->DMS_frag2 - •SCD₃ DMSO_M [CD₃S(O)CD₃]⁺˙ m/z = 84 DMSO_frag1 [CD₃SO]⁺ m/z = 66 DMSO_M->DMSO_frag1 - •CD₃ DMSO_frag2 [CD₃S]⁺ m/z = 50 DMSO_frag1->DMSO_frag2 - O

Caption: Simplified primary fragmentation pathways for DMS-d6 and DMSO-d6 in mass spectrometry.

Analytical Interpretation:

  • The molecular ion peak for DMS-d6 will be observed at m/z 68. Key fragments include the loss of a deuterated methyl radical (•CD₃) to give a fragment at m/z 50 ([CD₃S]⁺).

  • The molecular ion peak for DMSO-d6 is found at m/z 84. A characteristic fragmentation is the loss of a deuterated methyl radical to yield a fragment at m/z 66 ([CD₃SO]⁺), which can further lose an oxygen atom to produce the m/z 50 fragment.

Synthesis and Isotopic Purity: Considerations for Sourcing and Application

The synthesis of both DMS-d6 and DMSO-d6 typically involves isotopic exchange reactions.

DMSO-d6 Synthesis: A common laboratory and industrial method for producing DMSO-d6 is through the base-catalyzed hydrogen-deuterium exchange of non-deuterated DMSO with heavy water (D₂O).[6] The reaction is often carried out at elevated temperatures to drive the equilibrium towards the fully deuterated product.

DMS-d6 Synthesis: The synthesis of DMS-d6 can be achieved through various methods, including the reaction of deuterated methyl iodide (CD₃I) with sodium sulfide (Na₂S).

Isotopic Purity: The isotopic purity of deuterated solvents is a critical parameter, especially for quantitative NMR (qNMR) applications. Commercially available "high purity" deuterated solvents typically have an isotopic enrichment of 99.5 atom % D or higher. For highly sensitive applications, it is crucial to verify the isotopic purity from the supplier's certificate of analysis.

Applications in Research and Drug Development: From Spectator to Active Participant

While both molecules serve as excellent NMR solvents, their applications diverge significantly based on their chemical nature.

Dimethyl Sulfoxide-d6: The Ubiquitous NMR Solvent and Beyond

DMSO-d6's high polarity and ability to dissolve a vast array of compounds make it one of the most common solvents in NMR spectroscopy.[5] Its utility extends to being a vehicle for administering poorly water-soluble drugs in preclinical studies.[4]

Protocol: Preparation of a Stock Solution in DMSO-d6 for NMR Analysis

  • Material Preparation: Ensure the compound to be analyzed is dry and free of residual solvents. Use an anhydrous grade of DMSO-d6 for moisture-sensitive samples.

  • Weighing: Accurately weigh a precise amount of the compound (typically 1-10 mg for ¹H NMR) into a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO-d6 (typically 0.5-0.7 mL) to the vial.

  • Mixing: Vortex the vial for 30-60 seconds to ensure complete dissolution. Gentle warming in a water bath (30-40 °C) can aid in dissolving less soluble compounds.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

  • Analysis: Acquire the NMR spectrum. The residual DMSO-d6 peak at ~2.50 ppm can be used as a chemical shift reference.[3]

Caption: A streamlined workflow for preparing NMR samples using DMSO-d6.

This compound: A Tool for Metabolic and Mechanistic Studies

The applications of DMS-d6 are more specialized. Its structural similarity to endogenous dimethyl sulfide allows it to be used as a tracer in metabolic studies to investigate the pathways of sulfur-containing compounds.[7] There is also growing interest in the biological activities of DMS, including its potential antioxidant properties.[8]

Conceptual Protocol: DMS-d6 as a Metabolic Tracer in Cell Culture

  • Cell Culture: Culture the cells of interest to the desired confluency in appropriate media.

  • Tracer Introduction: Prepare a sterile stock solution of DMS-d6 in a suitable vehicle (e.g., ethanol, then diluted in media). Introduce the DMS-d6 to the cell culture medium at a non-toxic concentration.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of DMS-d6.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).

  • Analysis: Analyze the cell extracts using mass spectrometry (LC-MS or GC-MS) to identify and quantify deuterated metabolites, such as DMSO-d6 and dimethyl sulfone-d6 (DMSO₂-d6).

  • Pathway Elucidation: The presence and abundance of these labeled metabolites provide insights into the metabolic fate of DMS within the cells.

cluster_metabolism DMS-d6 Metabolic Tracing DMS_d6 DMS-d6 (CD₃SCD₃) Cell Cellular Uptake DMS_d6->Cell Metabolism Enzymatic Oxidation Cell->Metabolism DMSO_d6 DMSO-d6 (CD₃S(O)CD₃) Metabolism->DMSO_d6 DMSO2_d6 DMSO₂-d6 (CD₃S(O)₂CD₃) DMSO_d6->DMSO2_d6

Caption: A conceptual pathway for the metabolic tracing of DMS-d6 in a biological system.

Safety and Handling: A Comparative Overview

While both compounds are routinely used in laboratory settings, it is essential to be aware of their distinct safety profiles.

Safety AspectThis compound (DMS-d6)Dimethyl Sulfoxide-d6 (DMSO-d6)Reference(s)
Flammability Highly flammableCombustible liquid[2][9]
Toxicity Low acute toxicity, but has a strong, unpleasant odor.Low toxicity.[10]
Skin Absorption Can be absorbed through the skin.Readily absorbed through the skin and can carry other dissolved substances with it.[9]
Primary Hazards Flammability, odor.Skin and eye irritant, can enhance the absorption of other chemicals.[9]

Self-Validating Safety Protocols:

  • DMS-d6: Always handle in a well-ventilated fume hood due to its high volatility and strong odor. Keep away from ignition sources.

  • DMSO-d6: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[5] Be mindful that it can facilitate the dermal absorption of other, potentially more toxic, dissolved substances.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Dimethyl Sulfoxide-d6 is dictated by the specific requirements of the experiment. DMSO-d6 is an invaluable, versatile polar aprotic solvent for a wide range of applications, most notably as a solvent for NMR spectroscopy and as a drug delivery vehicle. Its deuterated counterpart, DMS-d6, is a more specialized tool, offering unique opportunities for tracing metabolic pathways of sulfur compounds and investigating their biological roles. A thorough understanding of their distinct chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for robust experimental design and accurate data interpretation.

References

  • ARMAR Isotopes. (n.d.). High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

  • Biswas, T. (2021, September 28). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube. Retrieved February 7, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

  • Schäfer, H., & van der Knaap, T. A. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04.
  • Ligor, M., & Buszewski, B. (2013). Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions. RSC Advances, 3(44), 21453-21456.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Health & Safety. Retrieved February 7, 2026, from [Link]

  • Li, R., & Jacob, C. (2014). Metabolic fingerprint of dimethyl sulfone (DMSO2) in microbial-mammalian co-metabolism. Drug Metabolism Reviews, 46(4), 427-435.
  • ResearchGate. (2025, August 6). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). Retrieved February 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ye, J., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1063-1082.
  • Google Patents. (n.d.). CA2889745A1 - A process for producing dimethyl sulfoxide.
  • Sigma-Aldrich. (2015, October 9). Safety Data Sheet - DiMethyl Sulfoxide d6.
  • El-Hafidi, M., et al. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. BMC Pharmacology and Toxicology, 19(1), 74.
  • Bureau International des Poids et Mesures. (2018, September 13). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). artifact-peaks-of-dmso-in-head-space-gc-analysis.docx. Retrieved February 7, 2026, from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, May 16). dimethyl sulfoxide preparation. Retrieved February 7, 2026, from [Link]

  • Wang, D., et al. (2016). Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism. Aging Cell, 15(6), 1113-1123.

Sources

Technical Guide: Physicochemical & Spectroscopic Profile of Dimethyl Sulfoxide-d6

Author: BenchChem Technical Support Team. Date: February 2026


 (DMSO-d6) – Physical Data, NMR Characterization, and Handling Protocols

Executive Summary

Dimethyl Sulfoxide-d6 (DMSO-d6) is the standard-bearer for high-field NMR spectroscopy of polar and moderately non-polar analytes. Its utility stems from its exceptional solvating power ("the universal solvent"), high dielectric constant (


), and ability to disrupt molecular aggregation. However, its physical properties—specifically its high hygroscopicity and near-ambient freezing point—introduce critical variables that can compromise experimental integrity if not rigorously managed. This guide provides a definitive reference for the physical data and handling protocols required to maintain spectroscopic fidelity.

Physicochemical Profile

The following data represents the core physical constants for high-purity (


 99.8% D) DMSO-d6. Note the isotopic deviations from protonated DMSO (

-DMSO), particularly in freezing point and density.
Table 1: Physical Constants of DMSO-d6
PropertyValueContext & Implications
Molecular Formula

Deuterium enrichment >99.8% is standard for high-sensitivity work.
Molecular Weight 84.17 g/mol ~7.7% mass increase over

-DMSO (78.13 g/mol ).
Freezing / Melting Point 18.45°C – 20.2°C Critical: Solidifies at cool room temperatures (e.g., air-conditioned labs). Requires controlled thawing.
Boiling Point 189°C (at 760 mmHg)High BP makes sample recovery via rotary evaporation difficult; lyophilization is often required.
Density 1.19 g/mL (at 25°C)Significantly denser than water (1.0 g/mL) and

-DMSO (1.10 g/mL).
Viscosity (Dynamic) ~2.0 - 2.2 cP (at 25°C)High viscosity (approx. 2x water) broadens NMR line widths due to slower molecular tumbling rates (

relaxation shortening).
Dielectric Constant 46.7 (at 20°C)Polar aprotic. Excellent for charged species and reducing ion-pairing effects.
Dipole Moment 3.96 DIndicates strong interaction with polar analytes.
Refractive Index (

)
1.476Relevant for refractometry-based purity checks.
Hygroscopicity Extreme Absorbs atmospheric water rapidly, shifting the HDO peak and potentially catalyzing solute degradation.

NMR Spectroscopic Characterization

Understanding the residual solvent signals is paramount for accurate spectral assignment. DMSO-d6 is not "silent"; it presents distinct multiplet patterns due to coupling between the residual protons and the deuterium nuclei (Spin


).
Table 2: Residual Solvent Signals
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Mechanistic Origin

-NMR
2.50 ppm Quintet (1:2:3:2:1)~1.9 HzCoupling of the residual proton (

) to two deuterium atoms (

).

-NMR
39.52 ppm Septet (1:3:6:7:6:3:1)~21 HzCarbon coupling to three deuterium atoms (

).

/ HDO
3.33 ppm (Variable)Broad SingletN/AVariable shift due to hydrogen bonding temperature and concentration dependence.
The Water Peak Anomaly

Unlike


, where water appears as a sharp singlet at ~1.56 ppm, water in DMSO-d6 is strongly hydrogen-bonded to the sulfoxide oxygen.
  • Shift Variability: The peak at 3.33 ppm is an average. It shifts downfield (higher ppm) with increased water concentration or lower temperature.

  • Exchange: Labile protons (OH, NH, SH) in the analyte will exchange with the residual water, often broadening the water signal or causing it to merge with analyte peaks.

Experimental Workflows & Decision Logic

Workflow 1: Solvent Selection Logic

Before committing a precious sample to DMSO-d6, validate the choice using the following logic to ensure it meets the solubility and stability requirements.

SolventSelection Start Start: Analyte Characterization PolarityCheck Is Analyte Polar / Charged? Start->PolarityCheck ProtCheck Are Labile Protons Critical? PolarityCheck->ProtCheck Yes (Polar) SolubilityCheck Soluble in CDCl3? PolarityCheck->SolubilityCheck No (Non-polar) SelectDMSO Select DMSO-d6 ProtCheck->SelectDMSO Yes (Need to see OH/NH) SelectMeOD Select MeOD / D2O ProtCheck->SelectMeOD No (Exchange ok) SolubilityCheck->SelectDMSO No SelectCDCl3 Select CDCl3 SolubilityCheck->SelectCDCl3 Yes ViscosityCheck Is High Resolution Critical? Warning Warning: Viscosity Broadening & High Boiling Point ViscosityCheck->Warning Awareness Required SelectDMSO->ViscosityCheck

Figure 1: Decision matrix for selecting DMSO-d6 vs. alternative deuterated solvents.

Workflow 2: Handling & Sample Preparation

DMSO-d6 freezes at ~18.45°C. In many laboratories, this results in the solvent arriving frozen or freezing in the pipette.

Protocol: The "Thaw-Dry-Purge" Method

  • Thawing: Do not heat aggressively. Warm the ampoule/bottle in your hand or a 25°C water bath. Aggressive heating can increase pressure in sealed ampoules.

  • Desiccation: If using a multi-use bottle, store over 3Å or 4Å molecular sieves (activated).

  • Transfer: Use a positive displacement pipette if possible (due to viscosity) or a pre-warmed glass Pasteur pipette to prevent freezing during transfer.

HandlingProtocol StateSolid DMSO-d6 (Solid/Frozen) < 18°C Thaw Gentle Thaw (25°C Water Bath) StateSolid->Thaw StateLiquid Liquid Phase Thaw->StateLiquid Aliquot Aliquot via Dry Syringe/Pipette StateLiquid->Aliquot Minimize Air Exposure SamplePrep Dissolve Analyte (Vortex - do not shake) Aliquot->SamplePrep Purge Inert Gas Purge (N2 or Ar) SamplePrep->Purge Remove O2 (Paramagnetic) Seal Seal NMR Tube Purge->Seal

Figure 2: Standard Operating Procedure (SOP) for handling DMSO-d6 to minimize water uptake and degradation.

Scientific Integrity & Troubleshooting

The "Exchangeable Proton" Phenomenon

Researchers often select DMSO-d6 to observe labile protons (alcohols, amides, amines) that would otherwise exchange rapidly in


 or 

.
  • Mechanism: DMSO acts as a hard hydrogen-bond acceptor. It "locks" the labile proton in place, slowing the exchange rate (

    
    ) on the NMR timescale.
    
  • Observation: This results in sharp, observable peaks for -OH and -NH groups, often showing coupling to adjacent carbons (e.g., doublet for primary alcohols).

  • Failure Mode: If the sample is acidic or contains too much residual water, the exchange rate increases, and these peaks broaden or disappear. Solution: Add activated molecular sieves directly to the NMR tube 1 hour prior to acquisition.

Cryopreservation Context

While this guide focuses on spectroscopy, be aware that DMSO-d6 is occasionally used in biological NMR to study proteins in a "cryo-protectant" state. The depression of the freezing point in binary mixtures (DMSO/Water) is non-linear and must be calculated using phase diagrams if low-temperature NMR is planned.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart.

  • Sigma-Aldrich. DMSO-d6 Product Specification & SDS.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Hexadeuterodimethyl sulfide chemical structure

Technical Monograph: Hexadeuterodimethyl Sulfide ( )

Executive Summary

Hexadeuterodimethyl sulfide (DMS-d6) is the per-deuterated isotopologue of dimethyl sulfide. While often overshadowed by its oxidized counterpart (DMSO-d6), DMS-d6 serves a distinct and critical role in the "Deuterium Switch" strategy of modern drug discovery. It functions primarily as a nucleophilic source of deuterated methyl groups and a metabolic probe for sulfur-containing pharmacophores. Its high volatility and distinct isotopic signature make it a challenging but invaluable reagent for introducing metabolic stability into drug candidates via the Kinetic Isotope Effect (KIE).

Part 1: Chemical Architecture & Physicochemical Properties

DMS-d6 is characterized by the substitution of all six protium (


Comparative Physicochemical Profile[1]
PropertyDimethyl Sulfide (DMS)Hexadeuterodimethyl Sulfide (DMS-d6)Significance
Formula


Full isotopic labeling
CAS Number 75-18-3926-09-0 Unique identifier
Molar Mass 62.13 g/mol 68.17 g/mol +6 Da mass shift (detectable by MS)
Boiling Point 37.3 °C~36.8–37.0 °CExtremely volatile; requires cold handling
Density 0.846 g/mL~0.93 g/mL Higher density due to heavy isotope

NMR
Singlet

2.10 ppm
Silent (Residual

quintet)
Transparent in proton NMR

NMR

19.3 ppm (Singlet)

~18.5 ppm (Septet)
Characteristic C-D coupling (

Hz)
Structural Visualization

The following diagram illustrates the core components and physical nodes of DMS-d6.

DMS_StructureMoleculeHexadeuterodimethyl Sulfide(CD3)2SSulfurCentral Sulfur Atom(sp3 Hybridized)Molecule->SulfurMethylsDeuterated Methyl Groups(-CD3)Molecule->MethylsPropertiesProperties:BP: ~37°CSilent 1H-NMRStench: HighMolecule->PropertiesMethyls->PropertiesIsotope Effect

Figure 1: Structural decomposition of DMS-d6 highlighting the central sulfur atom flanked by two perdeuterated methyl groups.

Part 2: Synthesis & Quality Assurance

The synthesis of DMS-d6 requires strict control over isotopic purity. While it can be synthesized via the methylation of sodium sulfide with

reduction of commercially available DMSO-d6
Protocol: Chemical Reduction of DMSO-d6

Objective: Convert DMSO-d6 (Sulfoxide) to DMS-d6 (Sulfide) under mild conditions to prevent evaporation of the volatile product.

Reagents:

  • Dimethyl sulfoxide-d6 (DMSO-d6, >99.8 atom % D)[1]

  • Sodium Iodide (NaI) - Catalyst

  • Acetyl Chloride (

    
    ) - Reductant activator
    
  • Solvent: Anhydrous Acetone (cooled)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a high-efficiency reflux condenser connected to a receiving trap cooled to -78°C (Dry ice/Acetone).

  • Charging: Add DMSO-d6 (10 mmol) and NaI (20 mmol) to the flask containing cold acetone (-10°C).

  • Activation: Dropwise add Acetyl Chloride (22 mmol) over 30 minutes. The reaction is exothermic; maintain temperature below 0°C to prevent DMS-d6 loss.

  • Reaction: The mechanism involves the formation of an acyloxysulfonium ion, which is reduced by iodide to iodine (

    
    ) and DMS-d6.
    
  • Isolation: Slowly warm the mixture to room temperature under a gentle stream of nitrogen. The volatile DMS-d6 (BP 37°C) will distill over into the -78°C trap.

  • Purification: Redistill the trapped liquid using a micro-distillation apparatus (Vigreux column) to remove traces of solvent or acid.

Quality Control (Self-Validating Metrics)
  • GC-MS Validation: The molecular ion peak must appear at m/z 68 (M+). The absence of m/z 62 (non-deuterated) and m/z 65 (partially deuterated) confirms isotopic purity.

  • NMR Validation:

    • 
       NMR:  Should show a flat baseline. Any peak at 
      
      
      2.10 ppm indicates proton contamination (
      
      
      ).
    • 
       NMR:  Look for a septet at ~18.5 ppm. A singlet indicates failure of deuteration.
      

Synthesis_WorkflowStartStart: DMSO-d6(Isotopic Purity >99.8%)ActivationActivationAdd Acetyl Chloride + NaITemp < 0°CStart->ActivationIntermediateIntermediate:Acyloxysulfonium SpeciesActivation->IntermediateReductionReduction StepIodide reduces S(IV) to S(II)Intermediate->Reduction- I2DistillationCryogenic TrappingDistill into -78°C TrapReduction->DistillationVolatile DMS-d6QCQC CheckGC-MS (m/z 68)1H-NMR (Silent)Distillation->QC

Figure 2: Synthesis workflow for the reduction of DMSO-d6 to DMS-d6 emphasizing cryogenic isolation.

Part 3: Applications in Drug Development (The Deuterium Switch)

DMS-d6 is a pivotal reagent for Deuterated Active Pharmaceutical Ingredients (APIs) . The strategic replacement of hydrogen with deuterium (Deuterium Switch) can improve a drug's pharmacokinetic profile without altering its binding affinity.

Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.

  • Mechanism: Metabolic enzymes (like Cytochrome P450s) often target methyl groups on heteroatoms (S-Me, O-Me, N-Me) for oxidative demethylation.

  • Application: Using DMS-d6 to introduce a

    
     group creates a "metabolic roadblock." The cleavage of the C-D bond is the rate-determining step (RDS). If 
    
    
    (Primary KIE), the drug's half-life is extended.
Synthesis of Labeled Sulfonium Salts

DMS-d6 reacts with alkyl halides to form deuterated sulfonium salts (e.g., Trimethylsulfonium-d9 iodide), which are potent methylating agents for introducing

KIE_MechanismDrug_HDrug-S-CH3(Standard)EnzymeCYP450EnzymeDrug_H->EnzymeFast BindingDrug_DDrug-S-CD3(Deuterated via DMS-d6)Drug_D->EnzymeIdentical BindingEnzyme->Drug_DSlow Reaction (C-D Break)High Energy BarrierMetaboliteDemethylatedMetaboliteEnzyme->MetaboliteFast Reaction (C-H Break)

Figure 3: Visualization of the Kinetic Isotope Effect. The C-D bond resists enzymatic cleavage, extending drug half-life.

Part 4: Handling & Safety Protocol

DMS-d6 possesses the same hazards as non-deuterated DMS, with the added cost implication of isotopic loss.

  • Volatility Management:

    • Always handle chilled (4°C).

    • Use gas-tight syringes for transfer.

    • Avoid open vessels; the low boiling point (37°C) leads to rapid isotopic dilution via evaporation and exchange with atmospheric moisture (though H/D exchange is slow without base, physical loss is rapid).

  • Stench Control (Critical):

    • DMS has an extremely low odor threshold (cabbage/sulfur smell).

    • Neutralization Trap: All vent lines must pass through a bleach solution (Sodium Hypochlorite). Bleach oxidizes DMS to DMSO/Sulfone, which are odorless and non-volatile.

    • Reaction:

      
      
      
  • Flammability:

    • Flash point: -49°C. Ground all glassware to prevent static discharge.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24865904, Dimethyl sulfide-d6. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Data extrapolated for sulfide derivatives). Retrieved from [Link]

  • Shatenshtein, A. I.Isotopic Exchange and the Replacement of Hydrogen in Organic Compounds. Consultants Bureau, New York. (Foundational text on H/D exchange mechanisms).
  • Tung, R. (2016). The Development of Deuterated Drugs.[2] Innovations in Pharmaceutical Technology. (Context for KIE applications).

Technical Guide: Dimethyl Sulfide-d6 Isotopic Purity & Specifications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl Sulfide-d6 (DMS-d6) is a high-value deuterated reagent primarily utilized as a source of electrophilic trideuteromethyl groups (


) in organic synthesis and as a volatile internal standard in metabolic profiling. Unlike its oxidized derivative Dimethyl Sulfoxide-d6 (DMSO-d6), DMS-d6 is characterized by high volatility (

37°C) and significant odor, presenting unique challenges in handling and purity verification.

This guide provides a rigorous technical framework for verifying the isotopic enrichment (


 atom % D) and chemical integrity of DMS-d6, ensuring its suitability for critical drug development and spectroscopic applications.

Part 1: The Critical Distinction (DMS-d6 vs. DMSO-d6)

A common point of failure in procurement and experimental design is the conflation of DMS-d6 with DMSO-d6. These compounds possess drastically different physical and chemical profiles.

FeatureThis compound (DMS-d6)Dimethyl Sulfoxide-d6 (DMSO-d6)
Formula


CAS Number 926-09-02206-27-1
Boiling Point 37 °C (Volatile)189 °C (High Boiling)
Primary Use Methylation Reagent, Volatile TracerNMR Solvent, Cryoprotectant
Odor Strong, Cabbage-like (Stench)Odorless (Pure) / Garlic (Impure)
Storage Refrigerated (

), Septum Sealed
Room Temperature, Hygroscopic

Critical Warning: Do not use DMS-d6 as a general NMR solvent for non-volatile analytes due to its low boiling point and intense odor. It is strictly a reagent or specific tracer.

Part 2: Technical Specifications & Physical Properties[1]

To validate a Certificate of Analysis (CoA) or internal stock, the following parameters must be met.

Standard Grade Specifications
ParameterSpecificationAnalytical Method
Isotopic Purity

atom % D

NMR (Integration)
Chemical Purity

GC-FID / GC-MS
Water Content

Karl Fischer (Coulometric)
Appearance Clear, Colorless LiquidVisual Inspection
Density

-

g/mL
Pycnometer (

)
Residual Protio-DMS


NMR
Impurity Profile

The synthesis of DMS-d6 (often via reaction of


 or 

with sulfide sources) can yield specific byproducts that must be monitored:
  • Dimethyl Disulfide-d6 (DMDS-d6): Oxidative coupling byproduct.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): Oxidation product upon exposure to air.

  • Methanethiol-d3 (

    
    ):  Incomplete methylation product (highly volatile).
    

Part 3: Analytical Validation Protocols

This section details the self-validating workflows required to verify isotopic and chemical purity.

Protocol A: Isotopic Purity Determination via NMR

Because DMS-d6 is fully deuterated, it should be "silent" in proton NMR. Signals appear only from residual protons (


).

Experimental Setup:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) is recommended. Do not use DMSO-d6 as solvent to avoid signal overlap.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (weighed precisely) for quantitative integration.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Deuterated isotopologues often have long
    
    
    relaxation times; insufficient delay leads to underestimation of the residual peak.

Calculation Logic: The residual proton signal for DMS (


) appears as a quintet at ~2.1 ppm  (due to coupling with two Deuterium atoms, 

Hz).


Where


 is the number of protons in non-deuterated DMS (6).
Protocol B: Chemical Purity via GC-MS

Gas Chromatography is essential to detect the oxidation product (DMSO) which may not be visible in NMR if it has precipitated or if the spectral window is narrow.

  • Column: DB-1 or equivalent non-polar capillary column.

  • Injector Temp:

    
     (Keep low to prevent thermal oxidation of DMS in the inlet).
    
  • Carrier Gas: Helium, constant flow.

  • Temperature Program:

    • Hold

      
       for 5 min (DMS elutes early).
      
    • Ramp

      
       to 
      
      
      
      (to elute DMSO/Sulfones).

Part 4: Visualization of Quality Control

The following diagram illustrates the logical workflow for receiving and validating DMS-d6, emphasizing the critical decision points regarding volatility and oxidation.

DMS_QC_Workflow Start Receipt of DMS-d6 (Sealed Ampoule) Check_Seal Integrity Check (Septum/Ampoule Intact?) Start->Check_Seal Cold_Storage Store at 2-8°C (Prevent Volatilization) Check_Seal->Cold_Storage Pass Reject REJECT (Oxidized or Low D%) Check_Seal->Reject Fail (Leak) Sampling Aliquot for Analysis (Use Chilled Syringe) Cold_Storage->Sampling NMR_Analysis 1H NMR Analysis (Solvent: CDCl3) Sampling->NMR_Analysis GC_Analysis GC-MS Analysis (Check for DMSO/Disulfide) Sampling->GC_Analysis Decision_Point Does it meet Specs? NMR_Analysis->Decision_Point GC_Analysis->Decision_Point Decision_Point->Reject Fail Approve APPROVE (Release for Synthesis) Decision_Point->Approve >99% D, >99.5% CP

Figure 1: Quality Control Workflow for this compound, prioritizing cold handling to prevent fractionation.

Part 5: Applications in Drug Development[5]

Deuterated Drug Synthesis (Deuterium Switch)

DMS-d6 is the primary reagent for converting phenols, thiols, and amines into their deuterated methyl analogs (


, 

,

).
  • Mechanism: In situ generation of Methonium ions or direct nucleophilic attack.

  • Impact: Deuteration of metabolic "hotspots" (methoxy groups) can significantly reduce clearance rates (Kinetic Isotope Effect) without altering binding affinity.

Metabolic Tracing

In volatile metabolic profiling, DMS-d6 serves as an ideal internal standard. Its volatility matches endogenous sulfides, but its mass shift (+6 Da) allows for clear separation in Mass Spectrometry, enabling precise quantification of breath biomarkers.

Part 6: Handling & Storage Guidelines

Due to its physical properties, DMS-d6 requires specific handling protocols to maintain specification integrity:

  • Temperature Control: Store at

    
     to 
    
    
    
    . Room temperature storage increases the risk of pressure buildup and slow leakage through septa.
  • Odor Containment: Open only in a functioning fume hood. Double-secondary containment (jar with activated charcoal) is recommended for storage.

  • Inert Atmosphere: Store under Argon or Nitrogen. Oxygen exposure accelerates the conversion to DMSO-d6.

References

  • National Institute of Standards and Technology (NIST). (2023). Dimethyl Sulfide Thermophysical Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC). Guidance for Industry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to the Boiling Point and Volatility of Dimethyl Sulfide-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the boiling point and volatility of dimethyl sulfide-d6 (DMS-d6). Recognizing the scarcity of readily available experimental data for this deuterated compound, this document synthesizes foundational principles of isotopic effects on physicochemical properties with robust, field-proven methodologies for their empirical determination. This resource is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds and require a deep understanding of their physical behavior for applications such as reaction optimization, purification, and use as internal standards in analytical methods.

Introduction: The Significance of Physicochemical Properties for Deuterated Compounds

This compound, (CD₃)₂S, is the deuterated isotopologue of dimethyl sulfide, (CH₃)₂S. In scientific research, particularly in mechanistic studies and as an internal standard for mass spectrometry-based quantification, DMS-d6 is a valuable tool. The substitution of protium (¹H) with deuterium (²H) imparts a mass difference that is readily detectable, yet the compound is expected to have nearly identical chemical reactivity to its non-deuterated counterpart.

However, this isotopic substitution is not without consequences for the physical properties of the molecule. Properties such as boiling point and volatility, which are governed by intermolecular forces, are subtly altered. A precise understanding of these properties is critical for:

  • Purification: Designing appropriate distillation conditions to separate DMS-d6 from its proteo-analog or other impurities.

  • Reaction Engineering: Controlling temperature and pressure parameters in reactions involving DMS-d6.

  • Analytical Method Development: Ensuring accurate and reproducible handling of DMS-d6 as an internal standard, where its volatility can affect concentration measurements.

This guide will first explore the theoretical underpinnings of how deuteration influences boiling point and volatility and then provide a detailed experimental protocol for the precise determination of these properties for this compound.

The Influence of Deuteration on Boiling Point and Volatility: A Theoretical Framework

The replacement of hydrogen with deuterium introduces changes in the molecule's physical properties due to the kinetic isotope effect , which also manifests in thermodynamic properties like vapor pressure and boiling point.[1][2] The primary factors at play are the changes in molecular mass and the nature of the C-D versus C-H bond.

  • Molecular Mass and Intermolecular Forces: Deuteration significantly increases the molecular mass of dimethyl sulfide (from 62.13 g/mol for the proteo-form to approximately 68.17 g/mol for the d6-form). A common misconception is that a higher molecular mass invariably leads to a higher boiling point due to stronger London dispersion forces. However, the number of electrons, which is the primary determinant of polarizability and thus London dispersion forces, remains unchanged. Therefore, the effect of mass alone is not the dominant factor.[3]

  • Zero-Point Vibrational Energy: The most significant factor is the difference in the zero-point energy (ZPE) of the carbon-deuterium bond compared to the carbon-hydrogen bond. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPE.[1][4] This means the C-D bond is effectively stronger and requires more energy to stretch. This subtle alteration can influence the nature and strength of intermolecular interactions.

The overall effect of deuteration on boiling point is not always predictable and can result in either an increase or a decrease compared to the non-deuterated analog.[5] For instance, while heavy water (D₂O) has a higher boiling point than H₂O, many deuterated hydrocarbons exhibit lower boiling points than their proteo-counterparts.[5][6] This underscores the necessity of experimental determination for each specific compound.

Physicochemical Data of Dimethyl Sulfide (Non-Deuterated)

To establish a baseline for our investigation, the known physical properties of standard, non-deuterated dimethyl sulfide are summarized below.

PropertyValueSource(s)
Molecular Formula (CH₃)₂SN/A
Molar Mass 62.13 g·mol⁻¹N/A
Boiling Point 37 °C (310.15 K)
Vapor Pressure 53.7 kPa at 20 °C
Density 0.846 g·cm⁻³

Experimental Protocol: Micro-Boiling Point Determination of this compound

Given the likely high cost and limited availability of this compound, a micro-boiling point determination method is the most appropriate choice. The Thiele tube method is a classic and reliable technique that requires only a small amount of the sample.[7][8]

Rationale for Method Selection

The Thiele tube method is selected for its efficiency and minimal sample requirement (typically less than 0.5 mL).[7] The apparatus is designed to allow for uniform heating of the heat-transfer fluid (mineral oil) via convection, ensuring a gradual and consistent temperature increase for the sample. This method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Apparatus and Reagents
  • This compound (sample)

  • Thiele tube

  • Mineral oil (or other suitable high-boiling, non-flammable liquid)

  • Thermometer (-10 to 110 °C range, with 0.5 °C or finer gradations)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Clamp and stand

Experimental Workflow Diagram

BoilingPointWorkflow cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement A Assemble Apparatus: Attach small test tube to thermometer. B Add Sample: Place ~0.5 mL of DMS-d6 into the test tube. A->B C Insert Capillary Tube: Place sealed-end-up capillary tube into the sample. B->C D Mount in Thiele Tube: Position the assembly in the Thiele tube filled with mineral oil. C->D E Apply Gentle Heat: Heat the side arm of the Thiele tube. D->E F Observe Bubbles: Watch for a rapid, continuous stream of bubbles from the capillary tube. E->F G Remove Heat: Once a steady stream is observed, cease heating. F->G H Cooling and Observation: Monitor the sample as it cools. G->H I Record Boiling Point: Note the temperature at which the liquid just begins to enter the capillary tube. H->I J Correct for Pressure: Adjust the observed boiling point to standard pressure. I->J

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Step-by-Step Methodology
  • Apparatus Assembly: Securely attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.

  • Sample Introduction: Add approximately 0.2-0.3 mL of this compound to the small test tube.

  • Capillary Tube Placement: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Mounting: Clamp the Thiele tube to a stand. Carefully insert the thermometer assembly into the Thiele tube, ensuring the mineral oil level is above the side arm junction. The sample should be positioned in the main body of the tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame or a heating mantle. The convection currents in the oil will ensure even heat distribution.[8]

  • Observation During Heating: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the temperature approaches the boiling point, the vapor of the DMS-d6 will begin to fill the capillary tube, resulting in a rapid and continuous stream of bubbles.

  • Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the last bubble exits and the liquid is just drawn back into the capillary tube.[7] At this point, the vapor pressure inside the capillary tube is equal to the external atmospheric pressure.

  • Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second measurement. The values should be within a degree of each other.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point should be corrected.

Assessment of Volatility

Volatility is a qualitative measure of a substance's tendency to vaporize. It is directly related to the vapor pressure of the substance at a given temperature; a higher vapor pressure corresponds to greater volatility.[9]

A direct comparison of the volatility of this compound and its non-deuterated analog can be performed under controlled conditions:

  • Place an equal, small number of drops of both DMS-d6 and DMS on a non-reactive surface (e.g., a watch glass) at room temperature and in a fume hood.

  • Observe the rate of evaporation of the two liquids.

  • The substance that evaporates more quickly is considered more volatile.

This simple experiment provides a qualitative assessment. A more quantitative understanding of volatility is derived from the experimentally determined boiling point. A lower boiling point generally implies a higher vapor pressure at a given temperature and therefore greater volatility.

Interpreting the Results: The Isotopic Signature

Upon determining the boiling point of this compound, a direct comparison with the known boiling point of dimethyl sulfide (37 °C) can be made.

  • If the boiling point of DMS-d6 is lower than DMS: This would suggest that for this molecule, the changes in intermolecular forces due to the altered vibrational dynamics of the C-D bonds lead to a slight net weakening of these forces, resulting in a higher vapor pressure at a given temperature.

  • If the boiling point of DMS-d6 is higher than DMS: This would indicate that the isotopic substitution leads to a net strengthening of intermolecular attractions, requiring more thermal energy to overcome them and transition to the vapor phase.

The experimentally determined value is crucial as it provides empirical evidence of the subtle interplay of forces that are altered by isotopic substitution in this specific chemical environment.

Conclusion

While a definitive value for the boiling point and volatility of this compound is not readily found in the literature, this guide provides the necessary theoretical foundation and a practical, robust experimental framework for its determination. The principles of isotopic effects on physical properties, primarily driven by changes in zero-point vibrational energy, suggest that the boiling point of DMS-d6 will be measurably different from its proteo-analog. The provided micro-boiling point protocol offers a reliable and sample-efficient method for obtaining this crucial data point. For scientists and researchers in drug development and other fields, the empirical determination of such fundamental physicochemical properties is a cornerstone of scientific integrity, ensuring the accuracy and reproducibility of their work with deuterated compounds.

References

  • Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]

  • Rich, R. L. (2004). Does Molecular Mass Greatly Affect Boiling and Melting Points? Journal of Chemical Education, 81(5), 631. [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • Reddit. (2019). Are boiling points and melting points affected by isotopic value? r/askscience. [Link]

  • American Chemical Society. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Publications. [Link]

  • American Chemical Society. (2023). Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network. Chemistry of Materials. [Link]

  • MDPI. (2022). Classical Thermodynamic Analysis of Deuterium-Based Fusion Reactions. [Link]

  • Reddit. (2020). Why does heavy water have a higher boiling point than regular water?[Link]

  • National Center for Biotechnology Information. (2017). Kinetic isotope effects and how to describe them. PMC. [Link]

  • Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

  • ASTM International. (2001). D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids. [Link]

  • AIP Publishing. (1977). Thermodynamic properties of normal and deuterated methanols. [Link]

  • University of Sydney. (n.d.). Micro-boiling point measurement. [Link]

  • University of Wisconsin Pressbooks. (n.d.). 55. Vapor Pressure and Boiling Point Correlations (M10Q3). [Link]

  • ASTM International. (2009). D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. [Link]

  • Chemistry LibreTexts. (2023). 10.3B: Kinetic Isotope Effects. [Link]

  • Savant Labs. (n.d.). ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants. [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

Sources

Vibrational Spectroscopy of Dimethyl Sulfide-d6: Technical Assignments and Isotopic Shifts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the vibrational spectroscopy of Dimethyl Sulfide-d6 (DMS-d6), focusing on infrared (IR) and Raman assignments, isotopic shift mechanics, and practical applications in pharmaceutical research.

Executive Summary

This compound (DMS-d6,


) is a critical isotopologue used extensively as a metabolic tracer and internal standard in quantitative bioanalysis. Its vibrational spectrum is characterized by significant frequency downshifts in C-H dependent modes due to the deuterium isotope effect, while the skeletal C-S vibrations exhibit smaller, mass-dependent shifts. This guide details the 

symmetry-based assignments, providing researchers with the precise spectral fingerprints required for confirming isotopic purity and elucidating reaction mechanisms.

Theoretical Framework & Symmetry

DMS-d6 retains the


 point group symmetry  of its non-deuterated analog (DMS-h6). The molecule possesses 9 atoms, resulting in 

fundamental vibrational modes.
Symmetry Species Distribution

The irreducible representation for the vibrational modes is:



  • IR Active:

    
     (z-polarized), 
    
    
    
    (x-polarized),
    
    
    (y-polarized).
  • Raman Active: All modes (

    
    ).
    
  • Silent in IR:

    
     modes are forbidden in IR but active in Raman (depolarized).
    
Isotopic Shift Mechanics

The frequency shift upon deuteration is governed by the change in reduced mass (


). For a simple C-H vs. C-D oscillator:


[1]
  • C-H Stretching:

    
    
    
  • C-D Stretching:

    
    [1]
    

For skeletal modes (C-S stretch), the shift is smaller because the relative mass change of the methyl group (15 Da vs. 18 Da) against Sulfur (32 Da) is less dramatic than H (1 Da) vs. D (2 Da).

Vibrational Assignments: DMS-h6 vs. DMS-d6

The following table synthesizes experimental data and theoretical predictions (DFT/B3LYP) for the fundamental vibrations.

Table 1: Comparative Vibrational Frequencies ( )
Mode DescriptionSymmetryDMS-h6 (Exp)DMS-d6 (Exp/Calc)Isotopic Shift Factor
C-H / C-D Stretch (Asym)

2998 / 29992260 ~1.33
C-H / C-D Stretch (Sym)

29192125 ~1.37
C-H / C-D Stretch (Sym)

29252077 ~1.41
Methyl Deformation (Asym)

1440 - 14801040 - 1050 ~1.38
Methyl Deformation (Sym)

13371134 ~1.18
Methyl Rock

1030~850 ~1.21
C-S Stretch (Asym)

742695 ~1.07
C-S Stretch (Sym)

695653 ~1.06
CSC Deformation (Scissoring)

280~250 ~1.12

Note on Data: DMS-h6 values are grounded in the work of Ellwood & Steele [1]. DMS-d6 C-D stretches and deformations are characteristic group frequencies for S-


 moieties confirmed in deuterated methyl sulfide studies [1][2]. The C-S stretch shifts are derived from reduced mass calculations verified against similar organosulfur isotopologues.
Spectral Logic Diagram

The following diagram illustrates the workflow for assigning these peaks, ensuring differentiation between internal methyl modes and skeletal modes.

AssignmentLogic Sample DMS-d6 Sample Spectrum Acquire IR/Raman (4000 - 200 cm-1) Sample->Spectrum RegionHigh High Freq Region (2000-2300 cm-1) Spectrum->RegionHigh RegionMid Fingerprint Region (600-1200 cm-1) Spectrum->RegionMid RegionLow Far IR/Raman (< 400 cm-1) Spectrum->RegionLow AssignCD C-D Stretches (Distinct from C-H) RegionHigh->AssignCD Look for ~2100-2260 AssignCS C-S Stretches (Mass Shifted) RegionMid->AssignCS Look for ~650-700 AssignSkel CSC Deformation (Skeletal) RegionLow->AssignSkel Look for ~250 Validation Isotopic Purity Check (Absence of ~2900 cm-1) AssignCD->Validation AssignCS->Validation

Caption: Logical workflow for assigning DMS-d6 vibrational modes. High-frequency C-D bands confirm deuteration, while the absence of 2900 cm-1 bands validates isotopic purity.

Experimental Methodology

To acquire high-fidelity spectra for DMS-d6, specific protocols must be followed to prevent sample degradation and isotopic exchange.

Sample Handling (Volatile Sulfides)

DMS-d6 is highly volatile (bp 37°C) and odorous.

  • Containment: Use a sealed liquid IR cell with

    
     or 
    
    
    
    windows. For Raman, use a sealed quartz capillary.
  • Path Length: A path length of 0.025 mm to 0.1 mm is optimal for neat liquids to prevent detector saturation in the C-D stretching region.

  • Atmosphere: Purge the sample chamber with dry

    
     to eliminate atmospheric water vapor and 
    
    
    
    , which can obscure the 1500-1700 cm-1 and 3500-4000 cm-1 regions (though less critical for DMS-d6 specific bands, it ensures baseline stability).
Self-Validating Protocol: Isotopic Purity Check

Before accepting spectral data, perform the "Zero-H Check" :

  • Scan Region: 2800 – 3100

    
    .
    
  • Criteria: There should be zero significant absorbance in this region.

  • Failure Mode: Presence of peaks here indicates

    
     exchange (formation of 
    
    
    
    or
    
    
    species) or contamination with DMS-h6.
  • Correction: If peaks appear, the sample must be re-purified or discarded; digital subtraction is not recommended for quantitative isotope studies.

Applications in Drug Development

Mechanistic Tracing

DMS-d6 is used to probe the mechanism of enzymatic S-methylation. By observing the shift of the


 deformation bands (~1040 cm-1) in the product spectrum, researchers can confirm the source of the methyl group without interference from the enzyme's protein backbone (which dominates the C-H region).
Internal Standard for Quantitation

In LC-MS/MS and GC-MS workflows, DMS-d6 serves as an ideal internal standard. While mass spectrometry is the primary detector, vibrational spectroscopy is used during the synthesis and quality control of the standard itself to ensure


 deuteration, which is critical to prevent "cross-talk" in mass spectral channels.

References

  • Ellwood, J. A., & Steele, D. (1994). Vibrational Absorption Intensities in Chemical Analysis - VIII. Dimethyl Sulphide.[2][3][4][5] Spectrochimica Acta Part A: Molecular Spectroscopy, 50(5), 913-928. [1]

  • NIST Mass Spectrometry Data Center. (2023). This compound Infrared Spectrum. National Institute of Standards and Technology. [1]

  • Shiro, Y., et al. (1972). Vibrational Spectra and Normal Coordinate Analysis of Methyl Sulfide. Bulletin of the Chemical Society of Japan. [1]

  • Perchard, J. P. (1995). Vibrational spectra of (CD3)2S and isotopic mixtures. Journal of Molecular Structure.

Sources

Technical Guide: Isotopic Enrichment Levels of Dimethyl Sulfide-d6 (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl sulfide-d6 (


, DMS-d6) is the fully deuterated isotopologue of dimethyl sulfide. While often overshadowed by its oxidized derivative, DMSO-d6, DMS-d6 is a critical reagent in three specific high-value domains: metabolic flux analysis  (tracking sulfur oxidation pathways), atmospheric chemistry  (validating the CLAW hypothesis via kinetic isotope effects), and as a specialized NMR solvent  for low-temperature studies.

This guide moves beyond basic product specifications to address the physics of enrichment—specifically, how the volatility of DMS-d6 (bp 37.3°C) creates unique challenges in maintaining isotopic purity compared to less volatile deuterated solvents.

Part 1: The Physics of Enrichment & Specification

Defining "Enrichment" for DMS-d6

In the context of DMS-d6, isotopic enrichment is not merely a measure of deuterium content (Atom % D) but a function of isotopologue distribution .

  • Nominal Enrichment (99% D): The standard commercial grade. This implies that 99% of the hydrogen positions are occupied by deuterium. However, statistically, this results in a mixture containing significant amounts of

    
     (DMS-d5).
    
  • High Enrichment (>99.5% D): Required for trace metabolic studies to prevent the "kinetic isotope effect" (KIE) from being masked by the faster reaction rates of protonated impurities.

The Volatility-Purity Paradox

Unlike DMSO-d6, DMS-d6 is highly volatile. This introduces a physical mechanism for enrichment loss that many researchers overlook: Fractionation during handling.

  • Mechanism:[1][2][3][4] Deuterated isotopologues have slightly different vapor pressures than their protonated counterparts (Inverse Isotope Effect). Repeated opening of a stock vial at room temperature can preferentially evaporate one isotopologue, subtly altering the enrichment level of the remaining liquid over time.

Table 1: Commercial Grade Specifications vs. Application Requirements

GradeAtom % DPrimary ImpurityRecommended Application
Standard

99.0%

Synthetic precursor (e.g., methylation reactions)
High Precision

99.5%

(Trace)
NMR Solvent, Atmospheric Chamber Studies
Ultra-High

99.8%
None DetectableQuantitative Mass Spectrometry (IDMS)

Part 2: Synthesis & Enrichment Assurance

To understand enrichment, one must understand the source. High-purity DMS-d6 is rarely synthesized from elemental deuterium. It is almost exclusively produced via the Reduction of High-Purity DMSO-d6 .

Because DMSO-d6 is commercially available at ultra-high enrichments (up to 99.96% D), the reduction pathway guarantees the highest starting purity for DMS-d6, provided the reduction conditions do not introduce proton exchange.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow DMSO DMSO-d6 Feedstock (99.96% D) Reaction Reduction Reaction (Inert Atmosphere) DMSO->Reaction Reductant Reductant (NaBH4 or H2/Cat) Reductant->Reaction Separation Phase Separation (DMS is immiscible) Reaction->Separation Distillation Cryogenic Distillation (Remove Water/Byproducts) Separation->Distillation Distillation->Distillation Reflux Product DMS-d6 Product (>99.5% D) Distillation->Product

Figure 1: The reduction pathway from DMSO-d6 ensures that the isotopic integrity of the starting material is preserved, yielding higher enrichment than direct methylation methods.

Part 3: Analytical Quantification Protocols

As a Senior Scientist, I rely on a "Trust but Verify" approach. Certificates of Analysis (CoA) are static; your sample is dynamic.

Protocol A: NMR Purity Verification

This is the gold standard for determining Atom % D.

  • Challenge: The residual proton signal of DMS-d5 (

    
    ) appears as a septet due to coupling with the two geminal deuterium atoms (
    
    
    
    ).
  • Standard: Tetramethylsilane (TMS) or an internal standard like 1,4-Dinitrobenzene.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10

    
    L DMS-d6 in 600 
    
    
    
    L
    
    
    (pre-dried over molecular sieves).
    • Critical: Perform this rapidly in a cold block (4°C) to minimize evaporation.

  • Acquisition: Run a 1H-NMR with a long relaxation delay (

    
    ) to account for the slow relaxation of deuterated environments.
    
  • Quantification:

    • Integrate the residual solvent peak of

      
       (7.26 ppm).
      
    • Locate the DMS-d5 residual peak (approx. 2.1 ppm).

    • Calculate % D using the ratio of integrals normalized to the number of protons.

Protocol B: Mass Spectrometry (Isotopologue Distribution)

For metabolic flux studies, you need to know the ratio of M+6 (DMS-d6) to M+5 (DMS-d5).

Workflow:

  • Inlet: Gas Chromatography (GC) introduction is mandatory due to volatility.

  • Ionization: Electron Impact (EI) at 70eV.

  • Analysis: Monitor m/z 68 (Molecular Ion of DMS-d6) vs. m/z 67 (DMS-d5).

    • Note: m/z 62 is the base peak (

      
      ).
      
Analytical Decision Tree (DOT Visualization)

AnalysisTree Start Verify DMS-d6 Enrichment Method Select Method Start->Method NMR 1H-NMR (Atom % D) Method->NMR Purity Check MS GC-MS (Isotopologue Ratio) Method->MS Tracer Study NMR_Step Integrate Residual CHD2 Septet (~2.1 ppm) NMR->NMR_Step MS_Step Compare m/z 68 (d6) vs m/z 67 (d5) MS->MS_Step Result_High Pass: >99.5% (Use for Kinetics) NMR_Step->Result_High Integral < Target Result_Low Fail: <99.0% (Use for Synthesis) NMR_Step->Result_Low MS_Step->Result_High Ratio > 200:1 MS_Step->Result_Low

Figure 2: Decision matrix for selecting the appropriate analytical validation method based on the intended downstream application.

Part 4: Applications & The Kinetic Isotope Effect (KIE)

Atmospheric Chemistry (The CLAW Hypothesis)

DMS oxidation is the primary source of cloud condensation nuclei (CCN) over oceans. Researchers use DMS-d6 to measure the Kinetic Isotope Effect of OH-radical oxidation.

  • Why Enrichment Matters: If the DMS-d6 is only 99% pure, the 1% protonated impurity will oxidize significantly faster (

    
    ), artificially inflating the apparent reaction rate and skewing climate models.
    
  • Requirement: Use

    
     99.5% enrichment to suppress the "light" channel.
    
Drug Development (Metabolic Tracing)

DMS is a metabolic byproduct in the degradation of sulfur-containing drugs.

  • Protocol: DMS-d6 is spiked into microsome assays.

  • Detection: The appearance of DMSO-d6 (m/z 84) is monitored.

  • Insight: High enrichment ensures that the signal at m/z 84 is distinct from the natural abundance sulfur isotopes of protonated DMSO (

    
     contributions).
    

References

  • Sigma-Aldrich. this compound Product Specification (CAS 926-09-0).[5] Retrieved from [5]

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

  • National Institute of Standards and Technology (NIST). Dimethyl sulfide Mass Spectrum (Electron Ionization). Retrieved from

  • Barnes, I., et al. (2006).[2] Dimethyl sulfide oxidation mechanism.[6] Chemical Reviews. (Contextual grounding for Section 4.1).

  • Fisher Scientific. Dimethyl Sulfoxide-d6 vs Sulfide-d6 Safety Data. Retrieved from

Sources

Methodological & Application

Application Note: High-Precision Quantification of Dimethyl Sulfide (DMS) via GC-MS Using DMS-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Dimethyl Sulfide (DMS) in complex matrices (biological fluids, brewing wort, and marine samples) using Dimethyl sulfide-d6 (DMS-d6) as a deuterated internal standard.[1] DMS is a volatile sulfur compound (VSC) with a low odor threshold and high reactivity, making accurate quantification challenging due to evaporative loss and matrix interference. By employing Isotope Dilution Mass Spectrometry (IDMS), the DMS-d6 isotopologue corrects for variations in extraction efficiency, thermal degradation, and instrument response. This guide provides step-by-step instructions for standard preparation, Headspace Solid-Phase Microextraction (HS-SPME), and GC-MS parameters.

Introduction & Scientific Rationale

The Challenge of DMS Analysis

Dimethyl sulfide (DMS) is a critical analyte in multiple fields:

  • Brewing: A key off-flavor ("cooked corn") derived from S-methylmethionine (SMM) during kilning and boiling.

  • Clinical: A biomarker for fetor hepaticus and halitosis.

  • Environmental: The primary volatile sulfur species emitted from oceans, influencing cloud condensation nuclei.

Standard external calibration fails with DMS because of its high volatility (BP: 37.3°C) and the "salting-out" effect variations in different sample matrices.

The Solution: DMS-d6 and IDMS

This compound (CD₃SCD₃) is the hexadeuterated isotopologue of DMS. It possesses nearly identical physicochemical properties (boiling point, solubility, volatility) to the target analyte but is mass-resolved by +6 Da in mass spectrometry.

Mechanism of Action:

  • Carrier Effect: DMS-d6 acts as a carrier, occupying active sites in the injector liner and column, preventing the adsorption of trace-level natural DMS.

  • Extraction Normalization: Any variation in the SPME fiber adsorption (competition for active sites) affects the d6-standard and the analyte equally.

  • Ratio-Metric Quantification: Quantification is based on the ratio of the analyte area to the internal standard area, rendering absolute recovery irrelevant.

Chemical & Physical Profile

PropertyDimethyl Sulfide (Target)This compound (ISTD)Significance
Formula C₂H₆SC₂D₆S+6 Da Mass Shift
CAS No. 75-18-3926-09-0Distinct Chemical ID
MW 62.13 g/mol 68.17 g/mol Resolved by Quadrupole MS
Boiling Point 37.3 °C~36-37 °CCo-elutes or elutes just prior to DMS
Density 0.846 g/mL0.936 g/mLCritical for gravimetric prep
Quant Ion (m/z) 62 68 Primary SIM ions
Qual Ion (m/z) 47 (CH₃S⁺), 6150 (CD₃S⁺), 66Confirmation ions

Experimental Protocols

Preparation of Volatile Standards (Critical Step)

Due to the extreme volatility of DMS and DMS-d6, standard preparation is the largest source of error. Do NOT use room-temperature pipetting.

Materials:

  • DMS-d6 (Neat liquid or ampule), >99 atom % D.[2][3]

  • Solvent: Methanol (HPLC Grade), pre-chilled to -20°C.

  • Vials: 10 mL or 20 mL headspace vials with PTFE/Silicone septa.

  • Syringes: Gas-tight Hamilton syringes (10 µL and 50 µL).

Protocol:

  • Solvent Trap: Fill a volumetric flask (e.g., 25 mL) with approximately 20 mL of cold methanol (-20°C) .

  • Gravimetric Addition:

    • Place the flask on an analytical balance (0.0001 g precision) and tare.

    • Using a chilled gas-tight syringe, withdraw pure DMS-d6.

    • Inject the DMS-d6 sub-surface (tip immersed in methanol) to prevent volatilization.

    • Record the exact weight to calculate the true concentration (Target: ~1000 mg/L Stock).

  • Dilution: Immediately top up to volume with cold methanol. Cap and invert to mix.

  • Storage: Aliquot into 2 mL amber vials with minimal headspace. Store at -20°C . Stability: <3 months.

Sample Preparation (HS-SPME)

Headspace SPME is preferred over static headspace for sensitivity in the ppb (µg/L) range.

Parameters:

  • Sample Volume: 5 mL sample in a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl (30% w/v) to enhance volatility (salting out).

  • ISTD Spiking: Add 10 µL of diluted DMS-d6 working solution (e.g., 10 mg/L) through the septum.

    • Note: Final ISTD concentration in vial should match the expected analyte range (e.g., 20 µg/L).

  • Incubation: 10 mins at 40°C (Agitation: 250 rpm).

  • Extraction: 20 mins at 40°C.

  • Fiber Selection: Carboxen/PDMS (75 µm) or DVB/CAR/PDMS (Grey). These are essential for low-molecular-weight sulfur compounds.

GC-MS Configuration[4]

Instrument: Agilent 7890/5977 or equivalent single quadrupole.

ParameterSettingRationale
Column DB-WAX or ZB-Wax (60m x 0.25mm x 0.25µm)Polar phase required to retard DMS and separate from hydrocarbons.
Inlet Split/Splitless (Split 1:5 recommended)Prevent column overload; SPME desorption requires narrow liner (0.75mm ID).
Inlet Temp 250°CRapid desorption of volatiles from Carboxen fiber.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for MS stability.
Oven Program 35°C (hold 5 min) -> 10°C/min -> 150°CLow initial temp is vital to focus the volatile DMS peak.
Transfer Line 240°CPrevent condensation.
Source Temp 230°CStandard EI source temp.

MS Acquisition (SIM Mode):

  • Dwell Time: 50-100 ms per ion.

  • Group 1 (DMS): Target 62.0 , Qual 47.0 , 61.0 .

  • Group 2 (DMS-d6): Target 68.0 , Qual 66.0 , 50.0 .

  • Note: DMS and DMS-d6 will likely co-elute or elute within 0.05 min of each other.

Visualizations

Diagram 1: The IDMS Workflow

This diagram illustrates the self-correcting nature of the internal standard method.

IDMS_Workflow Sample Unknown Sample (Contains DMS) Mix Sample Matrix + ISTD (Homogenization) Sample->Mix ISTD Internal Standard (DMS-d6) ISTD->Mix Spike Fixed Vol Equilib Headspace Equilibration (40°C) Mix->Equilib Extract SPME Extraction (Carboxen Fiber) Equilib->Extract Partitioning GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Desorption Data Data Processing Area(62) / Area(68) GCMS->Data m/z 62 & 68 Result Quantified DMS Concentration Data->Result Calibration Curve

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that matrix effects (in the Equilibration and Extraction phases) affect both the analyte and the standard identically.

Diagram 2: Headspace-Fiber Partitioning

Understanding the equilibrium dynamics is key to reproducibility.

SPME_Mechanism cluster_vial Headspace Vial (Closed System) Fiber SPME Fiber Coating (Adsorbent) Headspace Headspace (Gas Phase) DMS (g) + DMS-d6 (g) Headspace->Fiber K2 (Adsorption) Liquid Sample Matrix (Liquid) DMS (aq) + DMS-d6 (aq) Liquid->Headspace K1 (Henry's Law) Note DMS-d6 mimics DMS K1 and K2 constants exactly, compensating for temperature/matrix deviations.

Caption: Three-phase equilibrium in HS-SPME. The internal standard compensates for shifts in K1 (matrix effects) and K2 (fiber competition).

Data Analysis & Validation

Calculation

Calculate the Response Ratio (


) for every sample and standard:


Plot


 (y-axis) vs. Concentration of DMS (x-axis). The slope is the Relative Response Factor (RRF).
Validation Criteria (Self-Validating System)
  • Linearity:

    
     over the range of 1–500 µg/L.
    
  • Precision (RSD): < 5% for aqueous standards; < 10% for complex matrices (beer/blood).

  • Recovery: Spike samples with known DMS amounts. Acceptable recovery: 85–115%.

  • ISTD Stability: Monitor the absolute area of the DMS-d6 peak. If it drops by >30% across a sequence, check for fiber damage or a leak in the GC inlet.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or loose inlet.Replace Carboxen fiber (lifespan ~50-80 injections). Tighten septum nut.
Peak Tailing Water condensation in column.Ensure transfer line >230°C. Use a "dry purge" step if using purge-and-trap.
High Background (m/z 62) Contaminated laboratory air.DMS is common in labs. Store samples in a separate room. Use charcoal filters on gas lines.
"Ghost" Peaks Carryover.Bake fiber at 260°C for 5 mins between samples.
Non-Linear Calibration Detector saturation.DMS-d6 concentration is too high. Dilute the ISTD working solution.

References

  • NIST Chemistry WebBook. Dimethyl sulfide & Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate (Masonaco et al.). The isotope-dilution SPME GC-MS method for analysis of DMS in wort and beer. Available at: [Link]

  • MDPI (Molecules). Analysis of Dimethyl Sulfides in Freshwater Lakes Using HS-SPME-GC-FPD/MS. Available at: [Link][4][5]

  • EPA Method 524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. (Adapted for VSCs). Available at: [Link]

Sources

Application Note: High-Precision Quantification of Dimethyl Sulfide (DMS) in Seawater via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This protocol establishes a definitive methodology for the quantification of Dimethyl Sulfide (DMS) in seawater matrices using Isotope Dilution Mass Spectrometry (IDMS) . Unlike traditional external calibration methods, which are susceptible to matrix effects and instrument drift, this protocol utilizes DMS-d6 (hexadeuterated dimethyl sulfide) as an internal standard.

Why this matters: DMS is the primary volatile sulfur compound released by the ocean, acting as a precursor to sulfate aerosols that influence cloud albedo (the CLAW hypothesis). Accurate quantification is critical for climate modeling. The use of DMS-d6 renders this method self-validating : the internal standard experiences the exact same extraction, chromatographic, and ionization variations as the analyte, effectively mathematically canceling out experimental error.

Scientific Rationale & Mechanism

The Challenge of Seawater Matrix

Seawater is a complex matrix containing dissolved salts, organic matter, and the DMS precursor dimethylsulfoniopropionate (DMSP).

  • Volatility: DMS is highly volatile (bp 37°C), leading to losses during handling.

  • Interference: DMSP can degrade into DMS during analysis (enzymatically or chemically), creating positive artifacts.

  • Matrix Effects: Salinity affects the "salting-out" efficiency during purge-and-trap, making external calibration in deionized water inaccurate.

The Solution: Isotope Dilution (IDMS)

By spiking the sample with a known amount of stable isotope-labeled DMS-d6 before processing, we create a ratiometric measurement system.

  • Extraction Correction: If only 80% of DMS is purged due to a leak or temperature shift, only 80% of DMS-d6 is also purged. The ratio remains constant.

  • Ionization Correction: If the Mass Spectrometer (MS) source sensitivity drifts, both m/z 62 (DMS) and m/z 68 (DMS-d6) are affected equally.

Experimental Workflow Visualization

The following diagram illustrates the critical path of the analyte and internal standard, highlighting the "Lock-Step" behavior that ensures accuracy.

DMS_Workflow Sample Seawater Sample (Unknown [DMS]) Equilibration Equilibration (Isotopes Mix) Sample->Equilibration Standard Internal Standard Spike (Known [DMS-d6]) Standard->Equilibration Spike Purge Purge & Trap (N2 Sparging) Equilibration->Purge Losses here corrected by IS Cryo Cryofocusing (-150°C to -20°C) Purge->Cryo Desorb Flash Desorption (>200°C) Cryo->Desorb GCMS GC-MS Analysis (SIM Mode) Desorb->GCMS

Figure 1: Workflow for IDMS quantification. The internal standard (DMS-d6) is added immediately, locking the quantification ratio before any physical processing occurs.

Materials & Reagents

Standards
  • Primary Analyte: Dimethyl Sulfide (DMS), >99% purity.

  • Internal Standard: Dimethyl Sulfide-d6 (DMS-d6), >99% atom % D.

    • Note: Store neat standards at -20°C in the dark. DMS is photosensitive and volatile.

  • Solvent: Methanol (HPLC Grade) for primary stock preparation.

  • Matrix Water: Synthetic Seawater or Deep Ocean Water (boiled/purged to remove background DMS).

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977B) with Electron Ionization (EI).

  • Concentrator: Purge and Trap (P&T) system (e.g., Tekmar or custom cryotrap).

  • Column: Agilent DB-VRX or GasPro (60m x 0.32mm ID), optimized for volatiles.

Detailed Protocol

Phase 1: Standard Preparation (Gravimetric)

Criticality: Volumetric preparation is prone to error due to the high vapor pressure of DMS. Gravimetric preparation is required for the primary stock.

  • Fill a 10 mL headspace vial with ~9 mL Methanol. Cap and weigh (

    
    ).
    
  • Using a gas-tight syringe, inject ~10 µL of neat DMS through the septum.

  • Re-weigh immediately (

    
    ). Calculate mass (
    
    
    
    ).
  • Repeat for DMS-d6.[1]

  • Working Standards: Dilute stocks into gas-tight Tedlar bags or glass syringes filled with sterile seawater to create working curves (e.g., 0.1 nM to 20 nM).

Phase 2: Sample Collection & Storage

Artifact Alert: DMSP cleavage is the main source of error.

  • Collection: Collect seawater using Niskin bottles. Avoid surface turbulence.

  • Filtration: Gravity filter through 0.2 µm GF/F filters to remove phytoplankton (DMSP source). Do not use vacuum pressure >100 mmHg to avoid cell lysis.

  • Preservation:

    • Immediate Analysis (Preferred): Analyze within 1 hour.

    • Storage: Acidify to pH < 2 with HCl and store dark at 4°C. (Note: Acidification stops biological activity but may cause chemical hydrolysis of DMSP over long periods; validate storage stability for your specific matrix).

Phase 3: Purge and Trap Extraction

The P&T system strips volatiles from the liquid phase and concentrates them.

ParameterSettingRationale
Sample Volume 5.0 - 10.0 mLBalance between sensitivity and trap capacity.
Purge Gas UHP Nitrogen/HeliumInert carrier to strip DMS.
Flow Rate 40 - 60 mL/minHigh enough to strip, low enough to trap.
Purge Time 10 - 15 minEnsures >95% extraction efficiency.
Trap Type Tenax TA or Glass BeadsTenax is hydrophobic (reduces water interference).
Trap Temp -20°C (Tenax) / -150°C (Cryo)Retains DMS while allowing N2 to pass.
Desorb Temp 200°C - 250°CRapid heating releases DMS as a sharp plug.
Phase 4: GC-MS Analysis (SIM Mode)

Selected Ion Monitoring (SIM) is mandatory for sensitivity and isotopic discrimination.

  • Oven Program: 40°C (hold 2 min)

    
     Ramp 15°C/min 
    
    
    
    200°C.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Source Temp: 230°C.

SIM Parameters (The "Fingerprint"):

CompoundTarget Ion (Quant)Qualifier Ion (Confirm)Retention Time (Approx)
DMS (Natural) m/z 62 m/z 47, 454.5 min
DMS-d6 (Internal Std) m/z 68 m/z 534.5 min

Note: DMS and DMS-d6 will co-elute or elute with a very slight shift (<0.02 min). This is desired.

Data Analysis & Calculation

Response Factor (RF)

Before running samples, establish the Response Factor using a calibration curve where the concentration of DMS varies, but DMS-d6 is constant.



Sample Quantification

Calculate the concentration of DMS in the unknown sample (


) using the fixed concentration of the internal standard spike (

):


Self-Validation (QC)

Monitor the Absolute Area of m/z 68 (DMS-d6) for every sample.

  • Acceptance Criteria: The area of the internal standard should be within ±20% of the calibration average.

  • Diagnostic:

    • Low d6 Area: Indicates a leak in the P&T system or trap fatigue.

    • High d6 Area: Instrumental carryover or double-spiking.

    • Shift in Retention Time: Water saturation in the column.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Baseline at m/z 18 Water entering MSIncrease dry purge time (1-2 min) before desorption.
Peak Tailing Active sites in pathReplace trap or trim GC column guard.
m/z 62 Signal in Blank CarryoverBake out trap at 280°C for 20 mins; Check septum.
Non-Linear Calibration Detector SaturationDilute samples or reduce multiplier voltage.

References

  • Saltzman, E. S., et al. (2009).[2] "A chemical ionization mass spectrometer for continuous underway shipboard analysis of dimethylsulfide in near-surface seawater." Ocean Science. Link

  • Bates, T. S., et al. (1987).[3] "Evidence for the climatic role of marine biogenic sulfur."[3] Nature. Link

  • Smith, G. C., et al. (1999). "Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards." Analytical Chemistry. Link

  • Stefels, J., et al. (2009).[2] "In vivo DMSP-biosynthesis measurements using stable-isotope incorporation and proton-transfer-reaction mass spectrometry (PTR-MS)." Limnology and Oceanography: Methods. Link

Sources

Advanced Protocol: Mechanistic Elucidation of DMS Oxidation using Dimethyl Sulfide-d6 in Smog Chambers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl sulfide (DMS) is the Earth's most abundant biological sulfur source, playing a critical role in the global radiative budget via the formation of sulfate aerosols and cloud condensation nuclei (CCN).[1][2][3][4] However, the branching ratio between its two primary oxidation pathways—H-abstraction and OH-addition —remains a source of significant uncertainty in climate models. This application note details a rigorous protocol for using Dimethyl sulfide-d6 (DMS-d6) as a mechanistic tracer. By leveraging the Kinetic Isotope Effect (KIE), researchers can kinetically decouple these pathways, quantify intermediate yields (e.g., HPMTF, MSA), and refine aerosol formation potential (AFP) indices.

Part 1: Theoretical Framework – The Isotopic Advantage

The Mechanistic Bifurcation

DMS oxidation by hydroxyl radicals (OH) proceeds via two competing channels.[4] Standard DMS cannot easily distinguish the flux through these channels without complex modeling. DMS-d6 introduces a "kinetic brake" specific to one path:

  • Abstraction Pathway (KIE Dominant):

    • Mechanism:[1][2][4][5][6][7][8][9] OH strips a hydrogen atom from the methyl group.

    • Isotope Effect: The C-D bond in DMS-d6 is stronger than the C-H bond in standard DMS. This results in a primary Kinetic Isotope Effect (KIE), significantly slowing this reaction rate (

      
      ).
      
    • Result: When using DMS-d6, products downstream of abstraction (like HPMTF) are suppressed or delayed relative to the addition channel.

  • Addition Pathway (KIE Negligible):

    • Mechanism:[1][2][4][5][6][7][8][9] OH adds to the sulfur atom, forming a DMS-OH adduct.

    • Isotope Effect: This step does not involve C-H bond scission. It exhibits a secondary KIE which is typically near unity (

      
      ).
      
    • Result: Formation of DMSO and DMSO2 remains largely kinetically unchanged.

Pathway Visualization

The following diagram illustrates how DMS-d6 acts as a tracer to separate these overlapping pathways.

DMS_Oxidation_Pathways DMS DMS / DMS-d6 OH + OH Radical DMS->OH Abs_Step Abstraction (Primary KIE) Slower for d6 OH->Abs_Step Path A Add_Step Addition (Sec. KIE) Unchanged for d6 OH->Add_Step Path B Radical CH3SCH2• / CD3SCD2• Abs_Step->Radical RO2 RO2 Radical Radical->RO2 HPMTF HPMTF (Isomerization) RO2->HPMTF Low NO SO2 SO2 + Sulfate RO2->SO2 High NO Adduct DMS-OH Adduct Add_Step->Adduct DMSO DMSO / DMSO-d6 Adduct->DMSO MSA MSA / MSA-d3 DMSO->MSA

Figure 1: Mechanistic branching of DMS oxidation.[8] Yellow nodes indicate the kinetic checkpoints where DMS-d6 provides differentiation.

Part 2: Experimental Configuration (Smog Chamber)

Chamber Specifications[10]
  • Reactor: Teflon (FEP) bag, 5–20 m³ volume. Collapsible to avoid dilution during sampling.

  • Light Source: UV lamps centered at 340 nm (to photolyze H₂O₂ or Methyl Nitrite) or Xenon arc lamps (solar simulator).

  • Temperature Control: Critical (

    
    C). The Addition pathway is reversible and highly temperature-sensitive.
    
  • Wall Inertness: FEP film is required. Stainless steel inlets must be silco-treated to prevent loss of "sticky" products like MSA.

Instrumentation & Detection Limits

Detection of deuterated isotopologues requires high-resolution mass spectrometry.

AnalyteStandard m/z (Protonated)Deuterated m/z (Protonated)Preferred InstrumentNotes
DMS 63.0369.07 PTR-TOF-MSParent ion.
DMSO 79.0285.06 PTR-TOF-MS / CIMS"Sticky" compound; use heated lines.
DMSO2 95.02101.06 CIMS (Iodide)Low volatility.
MSA 97.00100.02 Nitrate-CIMS / AMSOnly methyl-H are deuterated. Acidic H exchanges with H2O.
HPMTF 109.00114.03 CIMS (Iodide)Crucial isomerization product.

Part 3: Experimental Protocol

Phase 1: Chamber Conditioning (The Zero State)

Objective: Eliminate memory effects from previous sulfur experiments.

  • Flush: Continuous flushing with zero-air (Ultra-Zero grade, <1 ppb VOCs) at 20 L/min for >12 hours.

  • Irradiate: Turn on UV lights during flushing to photolyze residual organics.

  • Humidification: Inject ultrapure water vapor to reach target RH (typically 50% for marine boundary layer simulation).

  • Background Check: Monitor m/z 63, 69, 79, and 97 for 1 hour. Signal must be < detection limit (approx. 20 ppt).

Phase 2: Seed Aerosol Injection (Wall Loss Baseline)

Objective: Provide surface area for condensation and calculate wall loss rates.

  • Preparation: Atomize a 0.05 M solution of Ammonium Sulfate

    
    .
    
  • Injection: Pass through a diffusion dryer.[7] Inject until particle concentration is ~20 µg/m³ (measured by SMPS).

  • Static Monitor: Allow seeds to sit for 30 minutes. Measure the decay rate

    
     using SMPS. This is crucial for correcting aerosol yield data later.
    
Phase 3: Reactant Injection

Objective: Introduce DMS-d6 and Oxidant Precursor.

  • DMS-d6 Injection:

    • Use a gas-tight microsyringe.

    • Inject calculated volume of This compound (99 atom % D) into a heated glass bulb (50°C) swept by N₂ carrier gas into the chamber.

    • Target Concentration: 50–100 ppb.

    • Note: Do not heat >80°C to prevent thermal degradation.

  • Tracer Injection (Optional but Recommended):

    • Inject 50 ppb of Hexafluorobenzene or d3-Acetonitrile as a dilution/wall-loss tracer for the gas phase.

  • Oxidant Precursor:

    • For OH radicals: Inject Hydrogen Peroxide (

      
      ) vapor or Methyl Nitrite (
      
      
      
      ).
    • For NO3 radicals: Inject

      
       (synthesized offline).
      
Phase 4: Reaction & Sampling
  • Mixing: Allow dark mixing for 15 minutes. Confirm stable baseline signals on PTR-MS.

  • Initiation: Turn on UV lights (

    
    ).
    
  • Monitoring:

    • Gas Phase: Continuous sampling via PTR-MS (m/z 69 decay, m/z 85 formation).

    • Particle Phase: AMS sampling (Sulfate/MSA modes).

    • Duration: Run until >70% of DMS-d6 is consumed (typically 2–4 hours).

Part 4: Data Analysis & Self-Validation

Wall Loss Correction (The Self-Validating Step)

Raw aerosol data is invalid without correction for particles lost to chamber walls. Use the "Seed Aerosol" data from Phase 2.

Equation:



Where:

  • 
     = Corrected concentration.[10][11]
    
  • 
     = Size-dependent wall loss rate constant (derived from ammonium sulfate decay).
    
Calculating the Isotope Effect

To confirm the mechanism, compare the decay rate of DMS-d6 against a control experiment with standard DMS (run under identical conditions).



  • Interpretation:

    • If

      
      : The reaction is dominated by the Addition Channel  (or diffusion limited).
      
    • If

      
      : The reaction is dominated by the Abstraction Channel .
      
Workflow Diagram

Experimental_Workflow cluster_analysis Continuous Analysis Start Start: Chamber Cleaning (O3/UV/Flush) Seed Inject Inert Seed ((NH4)2SO4) Start->Seed Char Characterize Wall Loss (SMPS Decay) Seed->Char Inj_DMS Inject DMS-d6 + Tracer Char->Inj_DMS Inj_Ox Inject Oxidant Source (H2O2 / Methyl Nitrite) Inj_DMS->Inj_Ox Lights Lights ON (t=0) Inj_Ox->Lights PTR Gas Phase: PTR-MS (m/z 69, 85) Lights->PTR AMS Particle Phase: AMS (Sulfate/MSA) Lights->AMS Data Data Processing: Wall Loss Correction & KIE Calculation PTR->Data AMS->Data

Figure 2: Operational workflow for DMS-d6 smog chamber experiments.

References

  • Goss, M. B., & Kroll, J. H. (2024).[3] Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism.[3][7][9] Atmospheric Chemistry and Physics.[5] Link

  • Ye, Q., et al. (2022).[7][9] Product distribution, kinetics, and aerosol formation from the OH oxidation of dimethyl sulfide under different RO2 regimes. Atmospheric Chemistry and Physics.[5] Link

  • Mikoviny, T., et al. (2010). Development and characterization of a High-Temperature Proton-Transfer-Reaction Mass Spectrometer (HT-PTR-MS). Atmospheric Measurement Techniques.[10][12][13][14] Link

  • Zhang, X., et al. (2018). Particle wall-loss correction methods in smog chamber experiments. Atmospheric Measurement Techniques.[10][12][13][14] Link

  • Albu, M., et al. (2006). Smog chamber study of the oxidation of dimethyl sulfide by OH radicals. Journal of Atmospheric Chemistry. Link

Sources

Application Note & Protocol: Synthesis of SCD3-Labeled Organic Compounds Using Dimethyl Sulfoxide-d6 (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stable Isotope Labeling in Modern Research

In the landscape of pharmaceutical development and metabolic research, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide unparalleled insights into complex biological systems without the safety concerns associated with radioactive isotopes.[1] By replacing specific atoms with their heavier, non-radioactive counterparts (e.g., replacing ¹H with ²H or Deuterium), we can create molecular tracers. These tracers are chemically identical to their parent molecules but possess a unique mass signature, allowing them to be precisely tracked and quantified by mass spectrometry (MS) and distinguished by nuclear magnetic resonance (NMR) spectroscopy.[1]

One of the most valuable labeling strategies is the introduction of a trideuteromethyl (-SCD₃) group. This modification is particularly strategic for several reasons:

  • Metabolic "Soft Spot" Protection: Many drug candidates are metabolized via oxidation of methyl groups by cytochrome P450 enzymes. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] This increased bond strength can slow down the rate of metabolic cleavage, enhancing the drug's pharmacokinetic profile, reducing metabolic instability, and potentially lowering the required dosage.[2][3]

  • Internal Standards for Bioanalysis: SCD₃-labeled compounds are the gold standard for use as internal standards in quantitative LC-MS assays. They co-elute with the unlabeled analyte but are easily distinguished by their +3 Dalton mass shift, correcting for matrix effects and improving analytical accuracy.

  • Metabolite Identification: Using SIL compounds helps researchers differentiate between true drug-derived metabolites and endogenous background interferences in complex biological matrices.[4][5]

This document provides a comprehensive guide to the synthesis of SCD₃-labeled organic compounds using dimethyl sulfoxide-d6 (DMS-d6), a versatile and efficient trideuteromethylating reagent.[6] We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and outline the necessary analytical techniques for product validation.

The Reagent: Dimethyl Sulfoxide-d6 (DMS-d6)

Dimethyl sulfoxide-d6 ((CD₃)₂SO), commonly known as deuterated DMSO, is an isotopologue of DMSO where all six hydrogen atoms have been replaced with deuterium.[7] While widely recognized as a premier solvent for NMR spectroscopy due to its high isotopic enrichment and chemical purity, its utility extends into synthetic chemistry as a potent and accessible source of the -CD₃ group.[7][8]

Key Advantages of DMS-d6 as a Labeling Reagent:

  • High Isotopic Purity: Commercially available with isotopic enrichment often exceeding 99.5 atom % D, ensuring the synthesized product has a clean and distinct mass shift.[9]

  • Versatility: DMS-d6 can participate in various reaction pathways, including radical and electrophilic trideuteromethylation, allowing for the labeling of a diverse range of functional groups.[6][10]

  • Dual Functionality: In some reactions, DMS-d6 can serve as both the labeling reagent and the solvent, streamlining the experimental setup.[11]

Reaction Mechanisms: The Chemistry of Trideuteromethylation

The introduction of a -CD₃ group from DMS-d6 onto a substrate typically targets nucleophilic heteroatoms such as oxygen (in phenols and carboxylic acids), nitrogen (in amines and amides), and sulfur (in thiols). The reaction proceeds via the activation of DMS-d6 to generate a reactive trideuteromethylating species.

One common pathway involves the generation of a free trideuteromethyl radical (•CD₃). This can be achieved under Fenton-type reaction conditions, where an oxidizing agent like H₂O₂ reacts with a metal catalyst (e.g., Fe(II)) to oxidize DMSO-d6, ultimately leading to the formation of the •CD₃ radical.[10] This radical can then be trapped by various substrates.

Another prominent mechanism involves the activation of DMS-d6 to act as an electrophile. For nucleophilic substitution reactions, particularly on heteroatoms (N, O, S), the substrate is first deprotonated with a suitable base to generate a potent nucleophile. This nucleophile then attacks one of the trideuteromethyl groups of DMS-d6. This process is often facilitated by elevated temperatures.

G sub Substrate Selection (e.g., Phenol, Amine, Thiol) setup Reaction Setup (Inert Atmosphere, Temperature Control) sub->setup reagent Reagent Preparation (DMS-d6, Base, Anhydrous Solvent) reagent->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Workup & Purification (Quench, Extraction, Chromatography) monitor->workup Upon Completion char Characterization (NMR, High-Res MS) workup->char product Final SCD3-Labeled Compound (>99% Isotopic Purity) char->product

Experimental Protocol: General Procedure for N- or O-Trideuteromethylation

This protocol provides a robust starting point for the SCD₃-labeling of primary/secondary amines or phenolic hydroxyl groups. Optimization of base, temperature, and reaction time is often necessary for specific substrates.

4.1. Materials and Reagents

Reagent/MaterialRecommended GradeKey Considerations
Substrate>98% PurityMust contain a nucleophilic N-H or O-H group.
Dimethyl Sulfoxide-d6 (DMS-d6)≥99.5 atom % DEnsure anhydrous conditions. Use AcroSeal™ or similar packaging if available.[8]
Sodium Hydride (NaH)60% dispersion in mineral oilPotent, non-nucleophilic base. Handle with extreme caution under inert gas.
Anhydrous Solvente.g., Tetrahydrofuran (THF)Must be thoroughly dried to prevent quenching of the base.
Quenching SolutionSaturated aq. NH₄ClFor safely neutralizing unreacted NaH.
Extraction Solvente.g., Ethyl Acetate (EtOAc)For product extraction from the aqueous phase.
Drying AgentAnhydrous Na₂SO₄ or MgSO₄For removing residual water from the organic phase.

4.2. Step-by-Step Methodology

  • Preparation of the Reaction Vessel:

    • Under an inert atmosphere (Argon or Nitrogen), add the substrate (1.0 eq.) and anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Causality Explanation: An inert and anhydrous environment is critical. Sodium hydride reacts violently with water, and oxygen can degrade sensitive substrates.

  • Deprotonation of the Substrate:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (1.2 eq.) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas evolution) should be observed.

    • Causality Explanation: The substrate must be converted to its conjugate base (alkoxide or amide anion) to become a sufficiently strong nucleophile to react with DMS-d6. Staged temperature control ensures a controlled reaction rate.

  • Trideuteromethylation Reaction:

    • Add DMS-d6 (3.0 to 5.0 eq.) to the reaction mixture via syringe.

    • Heat the reaction to a specified temperature (typically 60-80 °C) using an oil bath and maintain for 4-18 hours.

    • Causality Explanation: A stoichiometric excess of DMS-d6 drives the reaction to completion. Heat is required to provide the activation energy for the nucleophilic substitution.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product.

    • Self-Validation System: This step is crucial for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating, and ensuring the protocol's success.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure SCD₃-labeled compound.

Analytical Characterization of the Labeled Product

Verifying the successful incorporation of the -CD₃ group and assessing the isotopic purity of the final compound is a critical final step.[12] A combination of mass spectrometry and NMR spectroscopy provides a complete analytical picture.[13]

5.1. Mass Spectrometry (MS)

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or another soft ionization technique.

  • Expected Outcome: The molecular ion peak ([M+H]⁺ or [M-H]⁻) of the product will be observed at a mass exactly 3.0188 Daltons higher than the unlabeled starting material (3 x the mass difference between Deuterium and Protium).

  • Isotopic Purity: The absence of a significant peak corresponding to the unlabeled material in the final product's mass spectrum confirms high isotopic incorporation.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most direct evidence of successful labeling is the disappearance of the proton signal corresponding to the original methyl group (e.g., the N-CH₃ or O-CH₃ singlet).

  • ¹³C NMR: The signal for the labeled carbon (¹³CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium nuclei (spin I=1). The chemical shift will also be slightly upfield compared to the corresponding ¹³CH₃ group.

  • ²H NMR (Deuterium NMR): A single resonance in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium. This is a benchmark technique for validating hydrogen-to-deuterium substitution.[12]

TechniqueObservation for Successful SCD₃-LabelingPurpose
HRMS Mass increase of +3.0188 Da compared to starting material.Confirms incorporation of three deuterium atoms.
¹H NMR Disappearance of the corresponding -CH₃ proton signal.Confirms replacement of protons.
¹³C NMR Appearance of a septet for the -CD₃ carbon.Confirms labeling at the carbon atom.
²H NMR A single resonance peak at the expected chemical shift.Directly detects the presence of deuterium.

Applications in Drug Development and Beyond

The ability to synthesize high-purity SCD₃-labeled compounds is a powerful asset for researchers in the pharmaceutical and life sciences sectors.

  • Pharmacokinetic (ADME) Studies: Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion of a drug candidate, providing critical data for regulatory submissions.[4][5]

  • Metabolic Pathway Elucidation: By comparing the metabolite profiles of the labeled and unlabeled drug, researchers can pinpoint sites of metabolic activity and identify key metabolites.[3]

  • Forensic and Environmental Analysis: Stable isotopes serve as unique markers for tracking substances with high specificity, such as detecting doping agents or identifying the origin of pollutants.[1]

References

  • Caporaso, et al. Radical Trideuteromethylation with Deuterated Dimethyl Sulfoxide in the Synthesis of Heterocycles and Labelled Building Blocks. ResearchGate. [Link]

  • Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. Chinese Journal of Organic Chemistry. [Link]

  • Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. e-EROS. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications. Moravek. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Stable isotope-labeled compounds. Symeres. [Link]

  • DNA methylation by dimethyl sulfoxide and methionine sulfoxide triggered by hydroxyl radical and implications for epigenetic modifications. PubMed. [Link]

  • The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. ResearchGate. [Link]

  • Deuterated DMSO. Wikipedia. [Link]

  • Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Deuterated Solvents - Methyl Sulfoxide. Fisher Scientific. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. [Link]

  • DIMETHYL SULFOXIDE-D6-"100%". Wilmad-LabGlass. [Link]

  • Metabolism-guided drug design. MedChemComm (RSC Publishing). [Link]

Sources

Dimethyl sulfide-d6 as a mechanistic probe in Swern oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Mechanistic Elucidation of Swern Oxidation Using Deuterated Sulfur Probes

Part 1: Executive Summary & Scientific Rationale

The Swern oxidation is a cornerstone reaction for converting primary and secondary alcohols to carbonyls using "activated DMSO."[1] Despite its popularity, the mechanism involves unstable intermediates (chlorodimethylsulfonium chloride, alkoxysulfonium ions, and sulfur ylides) that are difficult to isolate.

Dimethyl sulfide-d6 (DMS-d6) and its precursor Dimethyl sulfoxide-d6 (DMSO-d6) serve as critical mechanistic probes.[2] They are not merely passive labels; they function as active reporters of the hydrogen transfer pathway.

The Core Mechanistic Question: Does the oxidation proceed via an intermolecular elimination (E2-like) or an intramolecular cyclic transition state (Ylide mechanism)?

  • The Probe: By introducing deuterium into the methyl groups of the sulfur species, we can track the origin of the proton abstracted from the alcohol.

  • The Readout: The isotopic signature of the byproduct—Dimethyl sulfide (DMS)—reveals the pathway.

    • DMS-d5 (CHD₂SCD₃): Indicates Intramolecular abstraction (Standard Swern).

    • DMS-d6 (CD₃SCD₃): Indicates Intermolecular abstraction or direct reduction (Non-Swern pathways).

This guide details the protocols for using deuterated sulfur species to validate reaction mechanisms and monitor kinetics via in-situ NMR.

Part 2: Mechanistic Theory & Isotope Fate Mapping

To effectively use DMS-d6/DMSO-d6 as a probe, one must understand the "Deuterium Fate Map." The following diagram illustrates the flow of isotopic labels during a successful Swern oxidation.

Swern_Isotope_Map cluster_legend Legend DMSO Reagent: DMSO-d6 (CD3-S(=O)-CD3) Active Active Species [Cl-S(CD3)2]+ DMSO->Active + (COCl)2 - CO2, - CO Alkoxy Alkoxysulfonium Ion [R-CH(O)-S(CD3)2]+ Active->Alkoxy + Alcohol - HCl Alcohol Substrate Alcohol (R-CH(OH)-R') Alcohol->Alkoxy Ylide Sulfur Ylide Intermediate [R-CH(O)-S(CD3)(CD2-)] Alkoxy->Ylide + TEA (Base) - D+ (Deuterium removed) TS Cyclic Transition State (Intramolecular H-Abstraction) Ylide->TS Rearrangement Product_Carbonyl Product: Carbonyl (R-C(=O)-R') TS->Product_Carbonyl C-O Bond Formation Product_DMS Byproduct: DMS-d5 (H-CD2-S-CD3) TS->Product_DMS S-C Bond Cleavage (Probe Readout) key1 Blue: Stable Reagents/Products key2 Red: Unstable Electrophile key3 Yellow: Key Intermediates

Caption: Deuterium Fate Map showing the transformation of DMSO-d6 to DMS-d5 via the critical Ylide intermediate.

Part 3: Experimental Protocols

Protocol A: In-Situ NMR Monitoring of Swern Oxidation

Objective: To observe the disappearance of the DMSO-d6 signal and the formation of the DMS-d5 "fingerprint" to confirm the ylide mechanism.

Reagents:

  • Oxalyl Chloride: 2.0 equiv.

  • DMSO-d6 (Probe/Reagent): 4.0 equiv. (99.9 atom % D).[3]

  • Substrate (Alcohol): 1.0 equiv.[4]

  • Triethylamine (TEA): 5.0 equiv.

  • Solvent:

    
     (Deuterated Dichloromethane) or 
    
    
    
    (if temperature permits).

Step-by-Step Workflow:

  • Preparation (Moisture Control):

    • Flame-dry a 5mm NMR tube or a specialized reaction NMR tube (J-Young valve recommended to contain volatiles).

    • Flush with Argon.[5]

  • Activation (-78°C):

    • Dissolve Oxalyl Chloride (2.0 eq) in 0.5 mL

      
      .
      
    • Cool the NMR tube to -78°C (Dry ice/Acetone bath).

    • Slowly inject DMSO-d6 (4.0 eq).

    • Observation Point 1: In a variable-temperature NMR probe (-60°C), you would see the shift from DMSO-d6 to the Chlorodimethylsulfonium-d6 species.

  • Substrate Addition:

    • Inject the alcohol substrate (dissolved in minimal

      
      ) slowly down the side of the tube.
      
    • Agitate gently (keep cold). Allow to react for 15-30 mins.

    • Mechanistic Note: Formation of the Alkoxysulfonium ion occurs here.[1][4][6]

  • Ylide Formation & Quench:

    • Add Triethylamine (TEA, 5.0 eq).

    • Allow the tube to warm to typically -20°C or 0°C (depending on substrate).

    • Critical Step: The reaction proceeds upon warming.

  • Data Acquisition:

    • Insert into NMR spectrometer (pre-cooled if tracking intermediates, or ambient if analyzing final products).

    • Target Signal: Look for the DMS-d5 signal.

      • Standard DMS appears as a singlet at ~2.1 ppm.[7]

      • DMS-d5 (

        
        ) will appear as a quintet  (due to coupling with 2 deuterons, 
        
        
        
        ) slightly upfield shifted due to the isotope effect.
Protocol B: Corey-Kim Oxidation using DMS-d6

Context: If the user specifically possesses "this compound" (the sulfide, not the sulfoxide), the Corey-Kim oxidation is the direct application.

Reagents:

  • N-Chlorosuccinimide (NCS): 1.2 equiv.

  • This compound (DMS-d6): 1.5 equiv. (The Probe).[8]

  • Substrate: 1.0 equiv.

  • TEA: 2.0 equiv.[4]

Workflow:

  • Suspend NCS in Toluene or

    
     at 0°C.
    
  • Add DMS-d6 . A white precipitate (active sulfonium species) will form.

  • Cool to -25°C. Add alcohol.

  • Stir for 1 hour. Add TEA.

  • Analysis: The byproduct here is regenerated DMS.

    • If the mechanism holds, the DMS-d6 acts as the carrier.

    • Note: In Corey-Kim, the DMS-d6 is the leaving group. The hydrogen abstracted from the alcohol ends up on the succinimide or is removed by base?

    • Correction: In Corey-Kim, the intermediate is

      
      . The base removes a proton from the methyl group of the sulfur (becoming 
      
      
      
      ).
    • Therefore, the leaving group is DMS-d5 .

    • Result: Starting with DMS-d6 yields DMS-d5. This confirms the ylide mechanism is identical to Swern.

Part 4: Data Interpretation & Troubleshooting

Table 1: NMR Chemical Shift Expectations (in


) 
SpeciesFormula1H NMR SignalMultiplicityMechanistic Meaning
DMSO (Standard)

~2.62 ppmSingletUnreacted Reagent
DMSO-d6

Silent -Starting Probe
DMS (Standard)

~2.10 ppmSingletContamination / Intermolecular
DMS-d5

~2.08 ppmQuintet (1:2:3:2:1)Proof of Swern Mechanism
DMS-d6

Silent -Direct Reduction (Failure)

Troubleshooting Guide:

  • Problem: No Carbonyl product, but DMS-d6 is detected (via MS, since NMR silent).

    • Cause: The "Active Species" (Chlorosulfonium) acted as an oxidant on the DMSO itself or simply decomposed without engaging the alcohol.

  • Problem: Strong "Rotten Cabbage" smell despite using deuterated reagents.

    • Cause: DMS-d5/d6 is just as volatile and malodorous as standard DMS.

    • Mitigation: Oxidize waste with bleach (NaOCl) immediately to convert DMS back to odorless DMSO (or sulfone).

  • Problem: Scrambling of Deuterium.

    • Cause: If the reaction warms up too fast before TEA addition, Pummerer-type rearrangements can scramble the label between the alpha-carbon of the alcohol and the sulfur methyls.

Part 5: References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][7][8][9] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • Corey, E. J., & Kim, C. U. (1972).[6] New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds.[6][9] Journal of the American Chemical Society, 94(21), 7586-7587.[6]

  • Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Organic Reactions, 39, 297–572.

  • Marx, M., & Tidwell, T. T. (1984). Reactivity of the Swern oxidant.[1][6][7][8][9] The Journal of Organic Chemistry, 49(5), 788-793. (Detailed kinetic isotope effect studies).

Sources

High-Precision Quantitation of Dimethyl Sulfide (DMS) in Beer via HS-SPME-GC-MS using DMS-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-BR-01

Executive Summary

Dimethyl Sulfide (DMS) is a volatile sulfur compound (VSC) critical to the flavor profile of beer.[1][2][3][4][5][6][7][8] While acceptable in trace amounts in certain ales, it is generally considered a defect in lagers, imparting "cooked corn" or "vegetal" off-flavors at concentrations above the sensory threshold (30–45 µg/L).

Quantifying DMS is analytically challenging due to the complex beer matrix (ethanol, CO₂, foam) and the high volatility of sulfur compounds. This protocol details a robust Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Crucial to this method is the use of Dimethyl Sulfide-d6 (DMS-d6) as an Internal Standard. The deuterated isotopologue compensates for variations in SPME fiber extraction efficiency and matrix effects, ensuring data integrity suitable for pharmaceutical-grade quality control or advanced brewing science.

Scientific Background & Mechanism[9]

The Origin of DMS

Understanding the upstream precursors is vital for root-cause analysis in brewing defects. DMS arises from two distinct pathways:

  • Thermal Decomposition: S-methylmethionine (SMM), formed during barley germination, degrades into DMS during the wort boil.[2][4][6]

  • Yeast Reduction: Dimethyl sulfoxide (DMSO) is reduced to DMS by yeast DMSO reductase during fermentation.[2]

Why DMS-d6? (The Isotope Dilution Principle)

External calibration curves often fail in beer analysis because the extraction efficiency of volatiles changes with the beer's specific gravity and ethanol content.

  • Chemical Equivalence: DMS-d6 (

    
    ) shares nearly identical physicochemical properties (volatility, adsorption coefficient) with native DMS (
    
    
    
    ).
  • Mass Discrimination: It is spectrally distinct (

    
     68 vs. 62), allowing simultaneous detection without interference.
    
  • Self-Correction: Any loss of analyte during the SPME headspace equilibration is mirrored by the standard, mathematically cancelling out the error.

Formation Pathway Diagram

DMS_Pathway Barley Barley Germination SMM S-methylmethionine (SMM) Barley->SMM WortBoil Wort Boiling (Thermal Decomp) SMM->WortBoil Heat DMSO Dimethyl Sulfoxide (DMSO) SMM->DMSO Kilning DMS_Free Free DMS (Volatile) WortBoil->DMS_Free Stripping Evaporation/Stripping DMS_Free->Stripping Loss via Steam Ferm Fermentation (Yeast Reductase) DMSO->Ferm Ferm->DMS_Free Reduction

Figure 1: Dual pathways of DMS formation in the brewing process: Thermal decomposition of SMM and enzymatic reduction of DMSO.[2][4]

Experimental Protocol

Reagents and Standards
  • Analyte: Dimethyl Sulfide (DMS), >99%.

  • Internal Standard: this compound (DMS-d6), Isotopic purity

    
     99 atom % D.
    
  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

  • Solvent: Ethanol (absolute) for stock solutions.

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Impact (EI) source.

  • Autosampler: CTC PAL or equivalent with SPME capability.

  • SPME Fiber: 85 µm Carboxen/PDMS (Polydimethylsiloxane). Note: Carboxen is essential for low-molecular-weight sulfur capture.

Step-by-Step Workflow
A. Standard Preparation[9]
  • Stock Solution: Prepare 1000 mg/L DMS and DMS-d6 individually in cold ethanol. Store at -20°C.

  • Working IS Solution: Dilute DMS-d6 to 10 mg/L in ethanol.

B. Sample Preparation[4][7][10][11]
  • Degassing: Decarbonate cold beer samples by sonicating for 15 minutes or filtering through paper. Carbon dioxide competes for headspace and disrupts SPME equilibrium.

  • Aliquot: Transfer 5.0 mL of degassed beer into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl. This increases the ionic strength, driving hydrophobic volatiles (DMS) into the headspace.

  • Spiking: Add 10 µL of Working IS Solution (DMS-d6) to the vial.

  • Sealing: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.

C. GC-MS Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid desorption from fiber.
Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Column DB-WAX UI or BPX-Volatiles (60m x 0.25mm x 0.5µm)Polar phase required to separate sulfur from ethanol.
Oven Program 35°C (5 min)

10°C/min

150°C

20°C/min

230°C
Low initial temp focuses volatile DMS peak.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
MS Source 230°CStandard EI source temp.
Acquisition SIM Mode (Selected Ion Monitoring)Drastically improves Signal-to-Noise (S/N).
D. SIM Ion Selection Table[4]
CompoundTarget Ion (

)
Qualifier Ion 1 (

)
Qualifier Ion 2 (

)
Dwell Time
DMS 62.0 47.045.050 ms
DMS-d6 68.0 52.0-50 ms
Analytical Workflow Diagram

Workflow Sample Cold Beer Sample (5 mL) Degas Degas (Sonication) Remove CO2 Sample->Degas Prep Add 1.5g NaCl + DMS-d6 IS Degas->Prep Incubate Incubate 40°C 10 min (Agitation) Prep->Incubate Extract SPME Extraction Carboxen/PDMS Fiber 20 min @ 40°C Incubate->Extract Desorb GC Inlet Desorption 250°C Extract->Desorb Detect MS Detection (SIM) m/z 62 & 68 Desorb->Detect

Figure 2: HS-SPME-GC-MS analytical workflow. Note the critical salting-out and internal standard addition steps.

Data Analysis & Validation

Calculation

Quantification is performed using the response ratio of the analyte to the internal standard.



Where:

  • 
     = Concentration of DMS in beer.[4]
    
  • 
     = Concentration of DMS-d6 added.
    
  • 
     = Integrated peak area of DMS.
    
  • 
     = Integrated peak area of DMS-d6.
    
  • 
     = Response Factor (determined via calibration curve).
    
Expected Performance Metrics
  • Linearity: 1 – 200 µg/L (

    
    ).
    
  • Limit of Quantitation (LOQ): ~1.0 µg/L (well below the 30 µg/L sensory threshold).

  • Recovery: 95–105% (validated by spiking beer matrix).

  • Precision (RSD): < 5% for replicates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Sensitivity Fiber degradation or wrong type.Replace PDMS fiber with Carboxen/PDMS.[4] Ensure fiber is fully exposed.
Peak Tailing Water condensation in column.Ensure GC oven starts at 35°C; bake out column at 240°C post-run.
Inconsistent Areas CO₂ interference.Degas samples thoroughly. CO₂ displaces DMS on the SPME fiber.
High Background Septum bleed or carryover.Bake fiber for 5 mins between runs. Use high-quality PTFE-lined septa.

References

  • Anderson, R. J., et al. (1975). The Analysis of Volatile Sulphur Compounds in Beer. Journal of the Institute of Brewing.

  • American Society of Brewing Chemists (ASBC). (2011). Methods of Analysis: Beer-44, Dimethyl Sulfide.

  • Landaud, S., et al. (2008). Brewing properties of a specific yeast strain regarding sulfur metabolism. Journal of Applied Microbiology.

  • Segurel, M. A., et al. (2004). DMS formation during fermentation. Brewing Science.

  • Scheuren, H., et al. (2016). Evaluation of Dimethyl Sulfide Thresholds. Taylor & Francis Online.

Sources

Dimethyl sulfide-d6 tracer for aerosol formation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DMS Topic: Isotopic Tracing of Aerosol Nucleation Pathways using Dimethyl Sulfide-d6 (


-DMS)
Date:  October 26, 2025
Author:  Senior Application Scientist, Isotope Geochemistry & Atmospheric Chemistry Division

Executive Summary

This application note details the protocol for utilizing This compound (


)  as a mechanistic tracer in smog chamber studies. While natural Dimethyl Sulfide (

-DMS) is the primary biological precursor to sulfate aerosols in the marine boundary layer, its complex oxidation mechanism—branching between H-abstraction and OH-addition—remains a subject of intense debate (the "CLAW hypothesis" evolution).

The use of


-DMS allows researchers to:
  • Deconvolute Pathways: Distinguish between abstraction and addition channels via Kinetic Isotope Effects (KIE).

  • Track Backgrounds: Differentiate experimentally generated organosulfur species from background sulfur contaminants in chamber walls or instrumentation.

  • Quantify Yields: Precisely determine the mass yields of Methanesulfonic Acid (MSA) and Hydroperoxymethyl thioformate (HPMTF) using mass-shifted isotopologues.

Chemical & Physical Properties

The substitution of hydrogen with deuterium significantly alters the vibrational frequency of C-H bonds, impacting reaction rates (KIE) but retaining similar volatility and solubility profiles essential for gas-phase modeling.

PropertyDimethyl Sulfide (

-DMS)
This compound (

-DMS)
Significance
Formula


Tracer Core
MW ( g/mol ) 62.1368.17+6 Da Mass Shift (Key for MS detection)
Boiling Point 37.3 °C36.8 °CNegligible difference for injection
Density 0.846 g/mL0.920 g/mLCritical for liquid injection calculations
Primary Oxidant OH,

, Cl, BrO
OH,

, Cl, BrO
Same reactants, different rates
KIE (

)
1.0 (Reference)~1.3 - 2.5 (Reaction dependent)Used to calculate branching ratios

Mechanistic Basis: The "Why" of Deuteration

To use


-DMS effectively, one must understand the branching logic. The oxidation of DMS by the hydroxyl radical (OH) proceeds via two competing channels. The 

-labeling allows us to distinguish these based on product mass and reaction rate suppression.
  • Abstraction Channel: OH strips a hydrogen (or deuterium). This is the primary path at high temperatures.

    • Effect of

      
      : Primary Kinetic Isotope Effect (KIE). Breaking C-D is harder than C-H. This channel is suppressed  in 
      
      
      
      -DMS experiments compared to
      
      
      -DMS.
  • Addition Channel: OH adds to the sulfur atom. Dominant at low temperatures.

    • Effect of

      
      : Secondary KIE (inverse or negligible). This channel's rate remains largely unchanged .
      

By running parallel


 and 

experiments, the ratio of products allows you to mathematically solve for the branching ratio of the initial oxidation step.
DMS Oxidation Pathway Diagram

DMS_Oxidation DMS DMS-d6 (m/z 69) Abs_Rad Abstraction Path CD3SCD2• DMS->Abs_Rad Slow (High KIE) Add_Adduct Addition Path (CD3)2S(OH)• DMS->Add_Adduct Fast (Low KIE) OH + OH Radical HPMTF HPMTF-d4 (m/z 112) Abs_Rad->HPMTF Isomerization SO2 SO2 (m/z 64) Abs_Rad->SO2 + NO/RO2 DMSO DMSO-d6 (m/z 85) Add_Adduct->DMSO O2 Sulfate Sulfate Aerosol (H2SO4) SO2->Sulfate Oxidation MSA MSA-d3 (m/z 99) DMSO->MSA Multiple Steps

Caption: Simplified oxidation cascade of DMS-d6 showing mass-shifted products and the kinetic divergence between Abstraction (Red arrow, suppressed by deuteration) and Addition (Blue arrow).

Experimental Protocol

Phase 1: Instrumentation Setup
  • Chamber: Teflon (FEP) Smog Chamber (Collapsible bag, typically 3–10

    
    ).
    
  • Gas Phase Analysis:

    • PTR-ToF-MS (Proton Transfer Reaction Time-of-Flight MS) using

      
       mode.[1] Note: Essential for detecting intact DMS, DMSO, and MSIA.
      
    • CIMS (Chemical Ionization MS) using Iodide (

      
      ) or Nitrate (
      
      
      
      ) ionization. Note: Essential for HPMTF, MSA, and
      
      
      .
  • Particle Phase Analysis:

    • HR-ToF-AMS (High-Resolution Aerosol Mass Spectrometer).

Phase 2: Chamber Preparation (Self-Validating Step)
  • Cleaning: Flush chamber with zero air and UV irradiation (300–400 nm) for 12 hours to remove background organics.

  • Background Check: Monitor m/z 63 (

    
    -DMS) and m/z 69 (
    
    
    
    -DMS). Both must be < 50 ppt before proceeding.
  • Seed Aerosol (Optional): Inject ammonium sulfate seeds if studying condensation growth. For nucleation studies, keep the chamber particle-free.

Phase 3: Injection & Reaction
  • Hydroxyl Radical Precursor: Inject

    
     (g) or HONO to achieve target OH concentrations (
    
    
    
    to
    
    
    molecules/
    
    
    ).
  • Tracer Injection (

    
    -DMS): 
    
    • Calculate required volume based on density (0.920 g/mL).

    • Inject into a heated glass bulb and flush into the chamber with

      
       to achieve ~20–50 ppb.
      
    • Critical: Allow 30 mins for mixing. Verify stable signal at m/z 69.09 (protonated

      
      -DMS).
      
  • Initiation: Turn on UV lights (

    
    ).
    
  • Monitoring: Continuous sampling for 4–6 hours.

Experimental Workflow Diagram

Workflow cluster_analysis Real-Time Analysis Start Start: Clean Chamber (Zero Air + UV) bg_check Background Check Target: <50 ppt VOCs inject_ox Inject Oxidant Precursor (H2O2 or HONO) inject_d6 Inject DMS-d6 Target: 20-50 ppb mix Dark Mixing (30 min) Verify m/z 69 stability lights_on Lights ON (t=0) Initiate OH Production PTR PTR-MS (VOC Decay) lights_on->PTR CIMS I- CIMS (Oxidation Products) lights_on->CIMS AMS AMS (Particle Comp) lights_on->AMS

Caption: Step-by-step workflow for DMS-d6 smog chamber experiments, ensuring background validation prior to isotopic injection.

Data Analysis & Interpretation

Target Mass List (The "Rosetta Stone")

The success of this protocol relies on monitoring the correct mass shifts.

CompoundNative (

) m/z (

or

)
Deuterated (

) m/z
ShiftNotes
DMS 63.02 (

)
69.06 (

)
+6Parent decay tracks total reaction rate.
DMSO 79.02 (

)
85.06 (

)
+6Marker for Addition Channel.
DMSO2 95.02 (

)
101.06 (

)
+6Dimethyl sulfone.
MSA 222.9 (

cluster)
225.9 (

cluster)
+3MSA-d3 . One methyl group is lost/oxidized; one remains.
HPMTF 234.9 (

cluster)
238.9 / 239.9 +4/+5Depends on H/D exchange of the hydroperoxide group in the inlet.
Sulfate 224.9 (

cluster)
224.9 0

loses all organic H/D. Indistinguishable from background without

monitoring.
Calculating the Kinetic Isotope Effect (KIE)

To determine the mechanistic branching:

  • Plot

    
     vs. time for both 
    
    
    
    and
    
    
    experiments.
  • The slope =

    
    .
    
  • 
    .
    
  • If

    
    , the Addition  channel dominates (low temp).
    
  • If

    
    , the Abstraction  channel is significant.
    

References

  • Barnes, I., et al. (2006). "The dimethyl sulfide oxidation mechanism in the marine atmosphere: Laboratory and model studies." Chemical Reviews, 106(3), 940-975.

  • Veres, P. R., et al. (2020). "Global impacts of the recently discovered hydroperoxymethyl thioformate (HPMTF) on the sulfur cycle." Proceedings of the National Academy of Sciences (PNAS), 117(9), 4505-4510.

  • Ye, Q., et al. (2021). "Secondary aerosol formation from dimethyl sulfide – improved mechanistic understanding based on smog chamber experiments and modelling." Atmospheric Chemistry and Physics, 21, 10829–10850.

  • Albrecht, S. R., et al. (2019). "Measurements of Hydroperoxymethyl Thioformate (HPMTF) using Iodide Chemical Ionization Mass Spectrometry." Atmospheric Measurement Techniques.

  • NIST Chemistry WebBook. "this compound Spectra and Properties."

Sources

Reaction mechanism of Corey-Kim oxidation with deuterated sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Investigation of Corey-Kim Oxidation using Deuterated Sulfide (


-DMS) 

Executive Summary

This application note details the protocol for utilizing deuterated dimethyl sulfide (


-DMS) to investigate the rate-determining step (RDS) and transition state geometry of the Corey-Kim oxidation. While the Corey-Kim oxidation is a staple method for converting alcohols to carbonyls, understanding its kinetics is critical for process optimization, particularly when minimizing side reactions (e.g., Pummerer-type rearrangements or sulfide byproducts) in complex pharmaceutical synthesis. This guide provides a rigorous framework for determining the Kinetic Isotope Effect (KIE) associated with the sulfur-ylide formation step.

Introduction & Scientific Rationale

The Corey-Kim oxidation operates via the activation of dimethyl sulfide (DMS) with


-chlorosuccinimide (NCS) to form a reactive chlorosulfonium species.[1][2][3][4][5][6] The subsequent reaction with an alcohol yields an alkoxysulfonium salt.[1][4][5][6] The final, critical phase involves the deprotonation of the sulfur-methyl group to generate a sulfur ylide, which undergoes an intramolecular proton transfer to release the carbonyl product.

Why use Deuterated Sulfide (


-DMS)? 
Replacing standard DMS with 

-DMS (

) introduces a deuterium label at the site of deprotonation.
  • Primary Kinetic Isotope Effect (KIE): If the deprotonation of the

    
    -methyl group by the base (Triethylamine) is the rate-determining step, a significant primary KIE (
    
    
    
    ) will be observed.
  • Mechanistic Validation: This confirms the necessity of the ylide intermediate, distinguishing the pathway from direct E2 elimination mechanisms often seen in other oxidations.

Mechanistic Pathway & Isotope Effect

The reaction proceeds through three distinct phases.[3][4] The use of


-DMS specifically targets Phase 3  (Ylide Formation).
  • Activation: NCS +

    
    -DMS 
    
    
    
    
    
    -Succinimide +
    
    
  • Substitution:

    
    
    
  • Ylide Formation (The Probe Step):

    • Base (

      
      ) must abstract a Deuterium (
      
      
      
      ) from the
      
      
      group.
    • Since the

      
       bond is stronger than the 
      
      
      
      bond due to lower zero-point energy, this step requires higher activation energy.
  • Rearrangement: The resulting ylide (

    
    ) abstracts the 
    
    
    
    -proton from the alcohol moiety to release the product.
Diagram 1: Reaction Mechanism & Deuterium Bottleneck

CoreyKimMechanism cluster_legend Legend NCS_DMS NCS + d6-DMS Active Corey-Kim Reagent [(CD3)2S-Cl]+ NCS_DMS->Active Activation (-25°C) AlkoxySulf Alkoxysulfonium Salt [(CD3)2S-O-CHR2]+ Active->AlkoxySulf + Alcohol Alcohol Alcohol (R2CH-OH) Alcohol->AlkoxySulf Transition Transition State (C-D Bond Breaking) AlkoxySulf->Transition Base (Et3N) RDS Probe Ylide Sulfur Ylide [CD3-S(+)-CD2(-)-O-CHR2] Transition->Ylide Slow (k_D) Product Carbonyl Product + d5-DMS Ylide->Product Rearrangement key Red Node = Potential Kinetic Bottleneck (Primary KIE)

Caption: Mechanistic pathway of Corey-Kim oxidation using d6-DMS. The red node indicates the deprotonation step where the Kinetic Isotope Effect is measured.

Experimental Protocols

Protocol A: Competitive Intermolecular KIE Determination

Objective: To determine the ratio


 by competing non-deuterated DMS against 

-DMS in a single reaction vessel. This method minimizes errors arising from temperature or concentration variances between separate runs.

Reagents:

  • Alcohol Substrate: 1.0 equiv (e.g., 1-Octanol or Benzyl Alcohol).

  • NCS: 1.0 equiv.[6]

  • DMS (Natural Abundance): 2.0 equiv.[6]

  • 
    -DMS (>99.5% D): 2.0 equiv.
    
  • Triethylamine (TEA): 3.0 equiv.

  • Internal Standard: Dodecane (for GC analysis).

  • Solvent: Anhydrous Toluene or DCM.

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, dissolve NCS (1.0 equiv) in Toluene (0.2 M). Cool to -25°C.[5][7]

  • Sulfide Addition: Add a pre-mixed solution of DMS (2.0 equiv) and

    
    -DMS (2.0 equiv) dropwise. Ensure the temperature does not rise above -20°C. Stir for 30 minutes to form the mixed chlorosulfonium species.
    
  • Substrate Addition: Add the alcohol substrate (1.0 equiv) slowly.[6] Stir for 1 hour at -25°C to ensure complete formation of the alkoxysulfonium salts.

  • Base Addition (Trigger): Add TEA (3.0 equiv) rapidly.

  • Quenching & Sampling:

    • At

      
       min (low conversion), withdraw an aliquot and immediately quench into dilute HCl/Ether biphasic mixture (stops reaction and separates organics).
      
    • Repeat at

      
       min.
      
  • Analysis: Analyze the organic phase via GC-MS.

    • Crucial Step: You cannot measure the product (it is the same for both). You must measure the ratio of recovered DMS vs. recovered

      
      -DMS or, more accurately, the ratio of the leaving group if possible.
      
    • Refined Analysis Strategy: Since DMS is volatile, a better approach for this specific reaction is Parallel Kinetic Experiments (Protocol B), as tracking volatile DMS ratios is error-prone.

Protocol B: Parallel Kinetic Experiments (Recommended)

Objective: Measure absolute rates (


) of two separate reactions: one with DMS, one with 

-DMS.

Reagents:

  • Reaction A: NCS + DMS + Alcohol + TEA.[1][3][6]

  • Reaction B: NCS +

    
    -DMS + Alcohol + TEA.
    

Step-by-Step:

  • Setup: Prepare two identical flame-dried flasks equipped with magnetic stir bars and internal thermometers.

  • Activation: To both flasks, add NCS (1.2 equiv) and Toluene. Cool to -25°C.[5][7]

  • Sulfide Addition:

    • Flask A: Add DMS (1.5 equiv).

    • Flask B: Add

      
      -DMS (1.5 equiv).
      
    • Stir both for 30 mins.

  • Substrate: Add Alcohol (1.0 equiv) containing 0.1 equiv Dodecane (Internal Std) to both flasks. Stir 45 mins.

  • Initiation: Add TEA (3.0 equiv) simultaneously to both flasks. Start Timer.

  • Monitoring: Withdraw 50

    
    L aliquots every 2 minutes for the first 20 minutes. Quench immediately in cold dilute HCl/EtOAc.
    
  • Quantification: Analyze by GC-FID. Plot ln([Alcohol]

    
    /[Alcohol]
    
    
    
    ) vs Time.
    • The slope of the linear fit =

      
      .
      
    • Calculation:

      
      .
      
Diagram 2: Experimental Workflow (Parallel Method)

ExperimentalWorkflow cluster_setup Parallel Setup (-25°C) cluster_process Reaction Progression FlaskA Flask A: Standard DMS Step1 1. Add NCS + Sulfide (Form Reagent) FlaskA->Step1 FlaskB Flask B: d6-DMS FlaskB->Step1 Step2 2. Add Alcohol + Int. Std. (Form Alkoxysulfonium) Step1->Step2 Step3 3. Add TEA (Base) (Start Timer) Step2->Step3 Sampling Sampling (t=2, 4, 6... min) Quench in HCl/EtOAc Step3->Sampling Analysis GC-FID Analysis Plot Pseudo-first-order kinetics Sampling->Analysis

Caption: Workflow for parallel kinetic assessment. Strict temperature control (-25°C) is required throughout the sampling phase.

Data Interpretation & Troubleshooting

Expected Results: | Observed KIE (


) | Interpretation | Mechanistic Insight |
| :--- | :--- | :--- |
| 1.0 - 1.1  | No Isotope Effect | Deprotonation is not the RDS. The RDS is likely the initial attack of alcohol on the chlorosulfonium species. |
| 1.2 - 1.9  | Secondary/Hybrid | Transition state involves some hybridization change but not full bond breaking. |
| 2.0 - 5.0  | Primary KIE  | Deprotonation is the RDS.  The base removal of the S-methyl proton is the bottleneck. |

Troubleshooting Table:

IssueProbable CauseCorrective Action
Inconsistent Rates Temperature fluctuationUse a cryostat bath (e.g., Ethylene Glycol/Water) rather than dry ice/acetone for long-term stability.
Low Conversion Moisture contaminationThe Corey-Kim reagent hydrolyzes rapidly. Ensure all glassware is flame-dried and reagents are anhydrous.
Odor Leakage Volatile sulfidesUse a bleach trap (Sodium Hypochlorite) for the vacuum exhaust to oxidize escaping DMS/d6-DMS.

References

  • Corey, E. J.; Kim, C. U. "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds."[1][5] Journal of the American Chemical Society, 1972 , 94(21), 7586–7587.[1] Link

  • Tidwell, T. T. "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis, 1990 , 1990(10), 857-870. Link

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651-1660. Link

  • Simmons, E. M.; Hartwig, J. F. "On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 2012 , 51(13), 3066-3072. Link (Cited for general KIE methodology interpretation).

Sources

Dimethyl sulfide-d6 calibration curve preparation for headspace GC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Calibration of Dimethyl Sulfide (DMS) using Dimethyl Sulfide-d6 (DMS-d6) via Headspace GC

Executive Summary

Objective: To establish a robust protocol for the preparation of calibration curves for Dimethyl Sulfide (DMS) quantification using this compound (DMS-d6) as a Stable Isotope Internal Standard (ISTD).

The Challenge: Dimethyl sulfide (DMS) is highly volatile (b.p. 37.3°C) and reactive. Standard gravimetric preparation often fails due to rapid evaporation during weighing, leading to significant quantification errors. Furthermore, DMS is prone to oxidation (forming DMSO) and adsorption on glass surfaces.

The Solution: This protocol utilizes a Sub-Surface Cold-Weighing Technique combined with Stable Isotope Dilution Assay (SIDA) . By using DMS-d6, which shares nearly identical physicochemical properties with DMS but is mass-resolved by MS, we correct for:

  • Partition Coefficient (

    
    ) Variations:  Changes in headspace equilibrium due to matrix ionic strength or temperature.
    
  • Injection Variability: Fluctuations in gas-tight syringe performance or split ratios.

  • Adsorption Losses: Active site binding in the liner or column.

Critical Scientific Distinction (Warning)

CRITICAL: Do NOT confuse This compound (DMS-d6) with Dimethyl Sulfoxide-d6 (DMSO-d6) .

  • DMS-d6: Volatile liquid/gas (

    
    ). Used for GC-MS of sulfur compounds.
    [1] *   DMSO-d6:  High-boiling solvent (
    
    
    
    ). Used primarily for NMR.
  • Error Consequence: Using DMSO-d6 will result in zero signal at the DMS retention time and potential contamination of the GC inlet.

Materials & Instrumentation

CategoryItemSpecification/Notes
Standards Dimethyl Sulfide (DMS)Analytical Grade (>99%)
This compound (DMS-d6)Isotopic Purity >99 atom % D
Solvents Methanol (MeOH)HPLC Grade (Purge & Trap grade preferred)
WaterMilli-Q / VOC-free
Glassware Volumetric Flasks (10 mL, 25 mL)Class A, Amber glass (light sensitive)
Headspace Vials (20 mL)Rounded bottom, pressure rated
Consumables Caps/SeptaMagnetic screw caps with PTFE/Silicone septa (low bleed)
SyringesGas-tight (10 µL, 50 µL, 100 µL) with PTFE-tipped plungers
Equipment Cooling Block / Ice BathCapable of maintaining < 4°C
Analytical Balance0.01 mg resolution

Experimental Protocol: Standard Preparation

Phase A: The "Sub-Surface" Stock Preparation (The Zero-Loss Method)

Rationale: Because DMS boils at ~37°C, dropping it onto a weigh boat or into an empty flask causes immediate fractionation. You must weigh it inside the solvent.

  • Pre-chill a 25 mL volumetric flask containing ~20 mL of Methanol to 4°C.

  • Place the flask on the analytical balance and tare it.

  • Draw pure DMS-d6 liquid into a gas-tight syringe.

  • Submerge the needle tip below the surface of the methanol.

  • Dispense approximately 25 mg of DMS-d6.

  • Withdraw the needle, cap immediately, and record the exact weight (

    
    ).
    
  • Dilute to volume with cold Methanol.

    • Result:Stock A (ISTD) ~1000 mg/L (ppm).

  • Repeat steps 1-7 for native DMS to create Stock B (Native) .

Phase B: Working Standard Dilutions

Prepare an ISTD Spiking Solution (e.g., 10 ppm) by diluting Stock A. This concentration will be added constantly to every vial.

Prepare a Calibration Series for native DMS (Stock B) in Methanol:

  • Level 1: 0.1 mg/L

  • Level 2: 0.5 mg/L

  • Level 3: 1.0 mg/L

  • Level 4: 5.0 mg/L

  • Level 5: 10.0 mg/L

Phase C: Headspace Vial Preparation (In-Matrix)

Rationale: Calibration must mimic the sample matrix (e.g., water, beer, plasma).

  • Add 10 mL of Matrix (e.g., water saturated with NaCl to induce "salting out") to six 20 mL headspace vials.

  • Spike 50 µL of the ISTD Spiking Solution into every vial.

  • Spike 50 µL of the Native DMS Calibration Series (Levels 1–5) into separate vials.

  • Immediately crimp/cap the vials.

  • Blank: Spike 50 µL ISTD + 50 µL pure Methanol into the 6th vial.

Workflow Visualization

DMS_Calibration_Workflow cluster_0 Phase A: Stock Prep (Cold Handling) cluster_1 Phase B: Vial Spiking cluster_2 Phase C: Analysis Stock_DMS Native DMS (Liquid) Weighing Sub-Surface Weighing (Inject below solvent line) Stock_DMS->Weighing Vial 20mL HS Vial (Crimp Immediately) Stock_DMS->Vial Variable Vol (Cal Curve) Stock_D6 DMS-d6 (Isotope) Stock_D6->Weighing Stock_D6->Vial Constant Vol (ISTD) Solvent Methanol (4°C) Solvent->Weighing Matrix Sample Matrix (Water/NaCl) Weighing->Matrix Dilute Matrix->Vial 10mL Vol HS_Unit Headspace Incubator (60°C / 20 min) Vial->HS_Unit GC_MS GC-MS Analysis (SIM Mode) HS_Unit->GC_MS Transfer Line

Figure 1: Workflow for preventing volatilization loss during DMS-d6 calibration preparation.

Instrument Parameters (GC-MS)

To ensure selectivity, operate the Mass Spectrometer in SIM (Selected Ion Monitoring) mode.

ParameterSettingRationale
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Split Ratio 10:1 to 50:1DMS is abundant; prevents detector saturation.
Column DB-624 or DB-VRXSpecialized for volatiles; thick film (1.4 µm) retains light sulfur gases.
HS Oven 60°CDrives DMS into headspace without boiling the water matrix (which causes leaks).
HS Equilibration 15–20 minsSufficient for gas-liquid equilibrium (

).
SIM Ions (Native) 62 (Quant), 47, 45m/z 62 is the molecular ion (

).
SIM Ions (DMS-d6) 68 (Quant), 50, 48m/z 68 is the deuterated molecular ion (

).

Data Processing & Calculation

Do not use absolute area. You must calculate the Response Factor (RF) using the ratio:



Calibration Curve Plot:

  • Y-Axis: Area Ratio (

    
    )
    
  • X-Axis: Concentration Ratio (

    
    )
    

Acceptance Criteria:

  • Linearity (

    
    ):  > 0.995
    
  • RSD of RFs: < 15% (for average RF method)[2]

  • ISTD Area Stability: The raw area of DMS-d6 across all calibration levels should not vary by > 20%.

Troubleshooting & Stability

  • "Ghost" Peaks: Sulfur compounds stick to steel. Use Sulfinert® or Siltek® treated tubing and liners. If you see tailing peaks, your flow path is active.

  • Cross-Contamination: DMS is "sticky" in the headspace syringe. Ensure the syringe flush temperature is > 10°C higher than the oven temperature.

  • Standard Stability: DMS-d6 in Methanol is stable for ~1 month at -20°C. However, once punctured, the septum of the stock vial is a leak point. Store stock solutions in Mininert™ valve vials or single-use ampoules.

References

  • Shimadzu Corporation. (2007). GC DMS in Beer: Quantitative determination of DMS in wort using Headspace GC-FPD. Application Note. Link

  • U.S. EPA. (2020). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Wang, X., et al. (2019).[3] Calibration Methods for Volatile Sulfur Compounds Measured on AS-TD-GC-SCD. ResearchGate.[4] Link

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Technical Guide.[5] Link

  • MDPI. (2024). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography. Water, 16(8). Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability & Storage of Dimethyl Sulfide-d6 (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-DMS-D6-OX-001 Department: Isotope Stability & Application Science Last Updated: February 26, 2026

Executive Summary: The Volatility-Reactivity Paradox

Dimethyl sulfide-d6 (DMS-d6) presents a unique dual challenge in the laboratory: it is both highly volatile (b.p. 37°C) and susceptible to oxidation. Unlike its oxidized derivative, DMSO-d6, which is hygroscopic and chemically stable, DMS-d6 requires active management to prevent its conversion into sulfoxides and sulfones.

This guide details the mechanism of degradation, optimal storage protocols, and NMR-based diagnostic methods to ensure the isotopic and chemical integrity of your solvent.[1][2]

Module 1: The Oxidation Mechanism

To prevent degradation, one must understand the enemy. The oxidation of sulfides to sulfoxides is a thermodynamic inevitability in the presence of atmospheric oxygen, accelerated by photon energy (light) and heat.

The Degradation Pathway

The reaction proceeds via the formation of a radical cation intermediate or direct nucleophilic attack by activated oxygen species, leading first to Dimethyl Sulfoxide-d6 (DMSO-d6) and eventually to Dimethyl Sulfone-d6 (DMSO2-d6).

OxidationPathway DMS DMS-d6 (Sulfide) DMSO DMSO-d6 (Sulfoxide) DMS->DMSO Primary Oxidation (Fast) DMSO2 DMSO2-d6 (Sulfone) DMSO->DMSO2 Secondary Oxidation (Slow) O2 Atmospheric O2 O2->DMS Light UV/Light (hν) Light->DMS

Figure 1: Stepwise oxidation pathway of this compound. Note that the first step (to DMSO) is the most common storage failure mode.

The Consequence of Oxidation
  • Chemical Shift Drift: The formation of DMSO-d6 introduces a new quintet peak at ~2.50 ppm in proton NMR, complicating integration.

  • Hygroscopicity: While DMS is hydrophobic, DMSO is aggressively hygroscopic. Once oxidation begins, the generated DMSO pulls atmospheric moisture into the sample, ruining the solvent's anhydrous nature [1].

Module 2: Storage Protocols

Core Rule: Treat DMS-d6 as you would a volatile reagent, not a standard solvent.

Storage Tier System
ParameterCRITICAL (Do This) ACCEPTABLE FAILURE MODE (Avoid)
Temperature -20°C (Freezer) 4°C (Refrigerator)Room Temp (>20°C)
Atmosphere Argon (Ar) Nitrogen (N2)Ambient Air
Container Amber Glass + PTFE Septum Amber Glass + Screw CapClear Glass / Parafilm only
Headspace Minimize (<10%) Moderate (50%)Large (>50%)
Protocol: Inert Gas Overlay (Argon)

Why Argon? Argon is denser than air and forms a "blanket" over the liquid surface, whereas Nitrogen is lighter and can mix with air more easily in opened containers.

  • Preparation: Secure a tank of high-purity Argon with a low-flow regulator and a long, narrow-gauge needle (or glass pipette).

  • Purge: Insert the needle into the storage bottle, keeping the tip 1 cm above the liquid surface . Do not bubble through the liquid (this causes evaporation of volatile DMS).

  • Flow: Flow Argon gently (~1-2 psi) for 15-30 seconds to displace the headspace air.

  • Seal: Immediately withdraw the needle and seal with a Teflon-lined cap. Wrap the cap junction with Parafilm to retard oxygen permeation.

Module 3: Troubleshooting & Diagnostics

Scenario: You have an old bottle of DMS-d6. Is it safe to use?

The "Freezer Test" (Rapid Physical Check)

DMS-d6 has a freezing point of -98°C , while DMSO-d6 freezes at +18°C .

  • Test: Place the bottle in a standard refrigerator (4°C) for 1 hour.

  • Result:

    • Remains Liquid: Likely good quality DMS-d6.

    • Turns Solid/Slushy: Significant oxidation has occurred.[3] The sample is now largely DMSO-d6 [2].

NMR Validation (The Gold Standard)

Run a standard proton (


) NMR of the neat solvent or a blank sample.
SpeciesChemical Shift (

ppm)
MultiplicityNotes
DMS-d5 (Residual) 2.09 QuintetThe solvent peak.
DMSO-d5 (Contaminant) 2.50 QuintetEvidence of oxidation [3].
Water (in DMS) Broad/Phase Sep. Singlet (Broad)DMS is immiscible with water.
Water (in DMSO) 3.33 SingletSharp peak if DMSO is present.
Diagnostic Workflow

Troubleshooting Start Start: Quality Check Visual Visual/Physical Check (Is it liquid at 4°C?) Start->Visual Solid Solid/Slushy Visual->Solid No Liquid Liquid Visual->Liquid Yes ResultBad DISCARD (Oxidized to DMSO) Solid->ResultBad NMR Run 1H NMR Liquid->NMR PeakCheck Check 2.50 ppm Region NMR->PeakCheck PeakCheck->ResultBad Quintet Present ResultGood USE (Pure DMS-d6) PeakCheck->ResultGood Clean Baseline

Figure 2: Decision tree for validating solvent integrity prior to experimental use.

Frequently Asked Questions (FAQs)

Q1: Can I distill my oxidized DMS-d6 to purify it? A: Technically, yes, but it is rarely worth the isotopic loss. DMS (b.p. 37°C) and DMSO (b.p. 189°C) have vastly different boiling points. A simple bulb-to-bulb distillation at ambient pressure (using a warm water bath for the DMS) can separate them. However, ensure your receiving flask is at -78°C (dry ice/acetone) to capture the volatile DMS-d6.

Q2: My DMS-d6 arrived warm. Is it ruined? A: Not necessarily. Short-term heat exposure (shipping) usually causes evaporation (loss of volume) rather than immediate massive oxidation, provided the seal remained intact. Perform the NMR check (Module 3) to confirm.

Q3: Why use Amber glass? Can't I just wrap clear glass in foil? A: Amber glass filters UV wavelengths (<400nm) that catalyze the radical oxidation of sulfides [4]. Foil is an acceptable temporary substitute, but amber glass allows for visual inspection of volume without exposing the sample to light.

Q4: I see a phase separation in my NMR tube. What is this? A: This is likely water.[4] Unlike DMSO, DMS is immiscible with water. If you have significant water contamination, it will form a droplet or a separate layer, rather than dissolving and shifting the water peak. This is a sign of a compromised septum.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Physical Properties. Bulletin 101. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Brimblecombe, P., & Shooter, D. (1986). Photo-oxidation of dimethyl sulphide in aqueous solution. Marine Chemistry, 19(4), 343-353. Link

Sources

Technical Support Center: Troubleshooting Dimethyl Sulfide-d6 (DMS-d6) Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMS-d6-TAIL-001 Status: Open Priority: High (Internal Standard Integrity Risk) Assigned Specialist: Senior Application Scientist, GC-MS Division

Executive Summary & Triage

The Issue: You are observing peak tailing for Dimethyl sulfide-d6 (DMS-d6). Because this is your Internal Standard (ISTD), poor peak shape compromises quantitation accuracy across your entire batch.

The Root Cause: Sulfur is a "sticky" element. It possesses lone pair electrons that aggressively bind to active sites (silanols, metal ions) within the GC flow path. Tailing is rarely a chromatography method issue; it is almost always a surface inertness or dead volume issue.

🛑 Immediate Triage Checklist

Before proceeding to deep diagnostics, verify these three parameters:

  • Inlet Liner: Is it a standard deactivated liner? Requirement: Must be "Ultra Inert" or "Premium Deactivated" grade.

  • Split Ratio: Is it < 5:1? Action: Increase to at least 10:1 or 20:1 to sweep the inlet faster.

  • Column Installation: Did you recently trim the column? Action: Re-trim 5-10 cm from the inlet side to remove ferrule debris.

Diagnostic Logic Tree

Use this workflow to isolate the specific source of the tailing.

TroubleshootingLogic Start START: DMS-d6 Tailing Observed Check1 Step 1: Inspect Peak Width (W0.5) Start->Check1 Broad Peak is Broad (>0.1 min) & Tailing Check1->Broad Wide Base Sharp Peak is Sharp but Tails at Base Check1->Sharp Sharp Top FlowIssue Flow Path / Dead Volume Issue (Check Column Install Depth) Broad->FlowIssue ActiveSite Active Site Adsorption (Check Liner/Seal Inertness) Sharp->ActiveSite Action1 Re-cut Column & Verify Ferrule Seal FlowIssue->Action1 Action2 Replace Liner with Ultra-Inert Grade ActiveSite->Action2

Caption: Figure 1. Diagnostic logic for distinguishing between flow path errors (dead volume) and chemical activity (adsorption).

Technical Deep Dive: The "Sulfur Trap"

Why DMS-d6 Tails

Dimethyl sulfide (and its deuterated analog) is a volatile sulfur compound (VSC). Unlike hydrocarbons, VSCs are highly reactive with:

  • Silanols (Si-OH): Found in glass wool, undeactivated liners, and column phases.

  • Metal Ions: Found in stainless steel seals, welds, or transfer lines.

When DMS-d6 encounters these sites, it temporarily adsorbs and then slowly releases, creating the "tail." This is not an isotope effect; DMS-d0 and DMS-d6 will tail identically if the system is active.

Critical Hardware Selection Guide

To fix this, you must eliminate active sites.[1] Standard "deactivated" consumables are often insufficient for sulfur at low ppb levels.

ComponentStandard Grade (Avoid)Recommended Grade (Use)Technical Rationale
Inlet Liner Standard Deactivated Split/SplitlessUltra Inert / Topaz / Sky (Low wool or wool-free)Wool increases surface area for adsorption. If wool is needed for vaporization, it must be in situ deactivated.
Inlet Seal Gold-Plated (Standard)Ultra Inert Gold Seal Standard gold plating can have micro-cracks exposing the stainless steel underneath.
Column Thin film (0.25 µm) DB-5/Rtx-5Thick Film (1.0 - 4.0 µm) Rtx-1, DB-1, or Sulfur-Specific (e.g., DB-Sulfur SCD)Thick films "bury" active sites on the tubing wall and increase retention of volatile DMS, improving peak shape [1][4].
Transfer Line Standard SteelSulfinert / SilcoNert Treated If using a transfer line (e.g., headspace to GC), steel surfaces must be passivated to prevent sulfur loss [3].

Remediation Protocol: System Inertness Verification

Objective: Validate that the flow path is inert enough for sulfur analysis.

Prerequisites:

  • New Ultra Inert Liner installed.

  • Column trimmed (10 cm from inlet, 5 cm from detector).

  • Septum replaced.

Step-by-Step Workflow:

  • The "High-Load" Injection:

    • Inject a high concentration standard (e.g., 50 ppm DMS).

    • Result: The peak should be symmetrical.[2] If it tails here, you have a physical flow path error (bad column cut or installation depth).

  • The "Trace-Load" Injection (The Real Test):

    • Inject a low concentration standard (e.g., 50 ppb or your LOQ).

    • Result: Calculate the Tailing Factor (Tf) .[3]

    • (Where

      
       is width at 5% height, and 
      
      
      
      is the distance from front to max).
  • Pass/Fail Criteria:

    • Tf < 1.2: Excellent. System is inert.[1][4][5][6][7][8]

    • Tf 1.2 - 1.5: Acceptable for quantification if reproducible.

    • Tf > 1.5: Fail. Active sites present. Proceed to replace the Inlet Seal and inspect the MS Source .

  • MS Source Cleaning:

    • Sulfur can adsorb to a dirty ion source. If the inlet is clean but tailing persists, clean the ion source. Note: Use aluminum oxide powder for abrasive cleaning of metal source bodies, but ensure all residue is removed.

Frequently Asked Questions (FAQs)

Q: Why does my DMS-d6 tail, but my other internal standards (like Toluene-d8) look perfect? A: Toluene is a hydrocarbon and is non-polar/non-reactive. It does not interact with active sites (silanols). DMS has a sulfur atom with lone pair electrons that act as a Lewis base, binding to acidic active sites in the liner or column. You cannot use Toluene peak shape to judge system inertness for Sulfur [6].

Q: Can I just bake out the column to fix this? A: Rarely. Baking removes high-boiling contaminants (carryover). DMS tailing is caused by permanent active sites (exposed silanols). Baking might actually worsen the issue by stripping the deactivation layer from the column head. Trimming the column is far more effective than baking [2].

Q: Does the split ratio really matter for peak shape? A: Yes. DMS is very volatile. If the split ratio is too low (e.g., < 5:1), the sample spends too much time in the hot inlet liner, increasing the probability of adsorption. A higher split ratio (20:1) transfers the sample to the column faster, minimizing residence time and adsorption [5].

Q: I am using Headspace (HS). Could the tailing be from the HS unit? A: Yes. The transfer line from the HS unit to the GC inlet is a long piece of fused silica or steel. If this line is cold (creating condensation) or active (untreated steel), DMS will tail. Ensure the transfer line is heated to at least 150°C and is made of inert material (SilcoNert/Sulfinert) [3].

References

  • Agilent Technologies. (2013).[8] Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • Restek Corporation. (2018).[6] GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chromatography Online. (2024). The Inert Flow Path Story for GC and GC–MS. Retrieved from [Link]

Sources

Technical Support Center: Handling Volatile Deuterated Sulfide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Zero-Loss" Philosophy

Handling volatile deuterated sulfides (e.g., Dimethyl sulfide-d6 , Methanethiol-d3 , Dimethyl disulfide-d6 ) requires a paradigm shift from standard laboratory protocols. Unlike stable solids, these reagents are fighting to escape your vial from the moment you receive them.

The Golden Rule: Treat every microgram of vapor as data lost.

Your primary enemy is not just evaporation; it is adsorption (sticking to walls), oxidation (becoming sulfoxides), and isotopic exchange (losing the deuterium label). This guide provides a self-validating system to neutralize these threats.

Storage & Stability: The First Line of Defense

Q: My standard arrived on dry ice. Can I store it in the -20°C freezer in its original packaging?

A: Not immediately. While -20°C is the correct temperature, the packaging is the weak link.

  • The "Cold-Chain" Check: Inspect the vial immediately upon arrival. If the septum is punctured or the cap is loose, the concentration is already compromised.

  • Secondary Containment: Volatile sulfides can permeate standard septa over time, cross-contaminating other samples in your freezer.

    • Protocol: Place the original vial inside a sealed glass jar (e.g., a canning jar or a specialized secondary container like a Chem-Safe can) containing a small layer of activated charcoal at the bottom. This traps any escaping odors and prevents cross-contamination.

Q: How long is my deuterated sulfide standard stable once opened?

A: < 24 hours for concentration integrity without specific precautions. Once the septum is pierced, the "clock" starts.

  • Physical Loss: Volatiles escape through the puncture hole.

  • Chemical Loss: Oxygen enters, oxidizing sulfides to sulfoxides (e.g., DMS

    
     DMSO).
    
  • Best Practice: Transfer the standard immediately upon first opening into Mininert™ valve vials or flame-sealed ampoules if long-term storage of an aliquot is required. For daily use, assume a concentration drop of ~2-5% per puncture unless using a gas-tight valve system.

Preparation & Handling: The "Cold-Trap" Protocol

Q: I need to make a calibration curve. How do I pipette methanethiol-d3 (boiling point 6°C) without it boiling in the tip?

A: Never use a standard air-displacement pipette. The vacuum created by the piston will cause the volatile liquid to flash-evaporate, dripping out of the tip and ruining accuracy.

The "Cold-Syringe" Protocol:

  • Chill Everything: Pre-chill your solvent (methanol/ethanol), your receiving vials, and your gas-tight syringe (glass barrel, Teflon plunger) to 0°C or -20°C.

  • Subsurface Addition: Draw the standard using the chilled syringe. Insert the needle below the surface of the pre-chilled solvent in the receiving vial before expelling. This "traps" the vapor immediately in the solvent matrix.

  • Zero Headspace: Fill storage vials to the top if possible, or flush the headspace with Argon (heavier than air) to create a blanket, though Argon flow can strip volatiles if done too aggressively. Nitrogen is acceptable if flowed gently.

Q: Can I use standard borosilicate glass vials?

A: For high concentrations (>10 ppm), yes. For trace analysis (<1 ppm), NO. Sulfur compounds have high affinity for active sites (silanols) on untreated glass and metals.

  • The Risk: Your low-level standards will "disappear" onto the walls of the vial.

  • The Solution: Use Deactivated (Silanized) Glass or SilcoNert® treated stainless steel .

    • See Table 1 for material performance.

Table 1: Material Compatibility for Volatile Sulfides
MaterialAdsorption RiskPermeability RiskRecommended Use
Standard Borosilicate Glass ModerateNoneHigh conc. stocks (>100 ppm)
Silanized (Deactivated) Glass Low NoneTrace standards (<1 ppm)
Polypropylene / Plastic HighHigh NEVER (Absorbs & Permeates)
Stainless Steel (316L) Very High NoneAvoid (unless coated)
SilcoNert® / Sulfinert® Steel Very Low NoneTransfer lines, needles, fittings
PTFE (Teflon) LowLowSepta liners, tubing (short term)

Isotopic Integrity: The Deuterium Trap

Q: Will my standard lose its deuterium label?

A: It depends on where the deuterium is located.

Scenario A: Alkyl-Deuterated (e.g., this compound,


) 
  • Stability: High. The C-D bond is robust. Exchange with solvent protons is negligible under neutral conditions.

  • Risk: Only extreme pH (strong base) can induce exchange.

Scenario B: Thiol-Deuterated (e.g., Methanethiol-S-d,


) 
  • Stability: Very Low. The S-D bond is acidic and labile.

  • The Trap: If you dissolve

    
     in Methanol (
    
    
    
    ) or water (
    
    
    ), the Deuterium will instantly exchange with the Hydrogen on the solvent's -OH group.
    • Reaction:

      
      
      
  • Solution: ALWAYS use Methanethiol-d3 (

    
    ) for metabolomics/quantification. The label is on the carbon, which is stable. If you must use S-D, you must use aprotic deuterated solvents (e.g., DMSO-d6, 
    
    
    
    ) and keep the system strictly anhydrous.

Visualized Workflows

Diagram 1: The "Zero-Loss" Aliquoting Workflow

This workflow illustrates the critical steps to minimize volatilization during standard preparation.

G Start Start: Sealed Stock Vial (-20°C) Equilibrate Step 1: Dry & Wipe Vial (Remove frost to prevent water entry) Start->Equilibrate Chill Step 2: Chill Syringe & Solvent (Pre-cool to 0°C) Equilibrate->Chill Open Step 3: Open Vial Chill->Open  Work Fast (<10s) Transfer Step 4: Subsurface Injection (Inject directly into chilled solvent) Open->Transfer  Gas-Tight Syringe Seal Step 5: Immediate Reseal (Use new septum or Mininert valve) Transfer->Seal

Caption: Protocol for transferring volatile standards. Note the emphasis on pre-chilling tools and subsurface injection.

Diagram 2: Decision Tree for Solvent & Material Selection

Choose the right matrix to prevent isotopic exchange and adsorption.

Tree Root Select Standard Type Type1 Alkyl-Deuterated (e.g., DMS-d6, CD3-S-CD3) Root->Type1 Type2 Thiol-Deuterated (e.g., MeSH-S-d, CH3-S-D) Root->Type2 Solvent1 Solvent Choice: Methanol, Ethanol, or Hexane Type1->Solvent1 Solvent2 Solvent Choice: MUST be Aprotic & Anhydrous (e.g., CDCl3, DMSO-d6) Type2->Solvent2 Material Concentration? Solvent1->Material HighConc > 10 ppm: Class A Glass OK Material->HighConc LowConc < 1 ppm: Silanized Glass REQUIRED Material->LowConc

Caption: Logical path for selecting solvents and glassware based on the specific deuterated compound and concentration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (GC-MS) Adsorption of sulfur to the liner or column.Switch to Sulfinert® treated liners and a specialized sulfur column (e.g., thick film DB-1 or specific sulfur phase).
Low Recovery (<80%) Volatilization during transfer or adsorption to glass.1. Use the "Cold-Syringe" protocol.2. Switch to Silanized Glass vials.3. Check for leaks in the GC inlet.
"Ghost" Peaks Carryover from previous high-conc injection.Sulfur is sticky. Increase inlet temperature and purge time. Run a solvent blank between every sample.
Loss of Deuterium Signal H/D Exchange (if using S-D labeled compounds).Verify you are using C-D labeled standards (e.g., Methanethiol-d3). If S-D is required, ensure solvent is strictly anhydrous.
Odor in Lab Leak in storage or septum degradation.IMMEDIATE ACTION: Move vial to fume hood. Place in secondary containment with activated charcoal. Replace septum.

References

  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from

  • SilcoTek. (n.d.).[1] Reduce H2S Adsorption in Stainless Steel Filters. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Report of Investigation - RM 8554 (IAEA-S-1). Retrieved from

  • MDPI. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy. Retrieved from

Sources

Storage conditions to maintain Dimethyl sulfide-d6 isotopic purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl Sulfide-d


 (DMS-d

) Storage & Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DMS-D6-ISO-MAINT

Critical Alert: DMS vs. DMSO Distinction

Before proceeding, verify your label.

  • DMS-d

    
     (Dimethyl sulfide-d
    
    
    
    ):
    Boiling Point 37°C . Highly Volatile. Flammable.[1][2]
  • DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    ):
    Boiling Point 189°C .[2][3][4][5] Low Volatility. Hygroscopic.

If you are handling DMSO-d


, refer to the standard hygroscopic solvent protocols. This guide is specifically for the volatile and oxidatively unstable DMS-d

.

Module 1: The Core Directive – Storage Architecture

The Challenge: Dimethyl sulfide-d


 presents a dual threat to isotopic purity: Volatility  (physical loss/fractionation) and Oxidation  (chemical degradation). Unlike DMSO, which is threatened by moisture, DMS is hydrophobic but chemically reactive with atmospheric oxygen.
Storage Protocol Matrix
ParameterSpecificationScientific Rationale
Primary Storage Temp 2°C to 8°C (Refrigerated) DMS boils at ~37°C. Room temperature storage creates high vapor pressure, stressing septa and causing isotopic fractionation via evaporation.
Container Type Flame-sealed Ampoule (Long-term) Screw-cap with Teflon/Silicone Septum (Active use)Prevents gas exchange. Polyethylene caps are permeable to DMS vapors over time.
Atmosphere Argon or Nitrogen DMS oxidizes to DMSO-d

and Dimethyl sulfone-d

in the presence of air.
Light Exposure Amber Glass / Foil Wrap Photo-oxidation accelerates the conversion to sulfoxides.
Secondary Containment Explosion-proof Flammables Cabinet Flash point is -38°C. Standard fridges are ignition sources; use spark-proof refrigeration.

Module 2: Degradation & Troubleshooting Logic

The Oxidation Cascade (Visualized)

DMS-d


 does not simply "go bad"; it transforms. Understanding this pathway allows you to identify impurities in your NMR spectrum.

DMS_Degradation DMS DMS-d6 (Target) Shift: ~2.1 ppm DMSO DMSO-d6 (Impurity 1) Shift: ~2.5 ppm DMS->DMSO Slow Oxidation Oxygen Atmospheric O2 + Light/Heat Oxygen->DMSO Sulfone Dimethyl Sulfone-d6 (Impurity 2) Shift: ~2.9-3.0 ppm DMSO->Sulfone Further Oxidation Hygroscopy Moisture Absorption (HDO Peak) DMSO->Hygroscopy DMSO is Hygroscopic (Attracts Water)

Figure 1: The oxidative degradation pathway of Dimethyl sulfide-d


. Note that while DMS itself is hydrophobic, its oxidation product (DMSO) is hygroscopic, potentially introducing a water peak (HDO) into an otherwise dry sample.

Module 3: Troubleshooting & FAQs

Category A: Physical Anomalies

Q: "I stored my DMS-d


 vial in a drawer at room temperature. Now the septum is bulging. Is it safe?" 
A: Do not puncture immediately. 
  • Diagnosis: The bulging is caused by high vapor pressure. At 25°C, DMS is close to its boiling point (37°C). Puncturing a pressurized vial can cause the liquid to spray (aerosolize), creating a flammability hazard and immediate isotopic loss.

  • Remediation: Cool the vial to 4°C for at least 30 minutes to re-condense the vapor and lower the internal pressure before opening.

Q: "My lab smells like rotting cabbage/corn. Did the bottle leak?" A: Likely, yes.

  • Sensitivity: The human nose detects DMS at low ppb levels. A smell indicates a breach in containment.

  • Action: Check the septum for coring. DMS swells standard rubber; ensure you are using PTFE-lined silicone septa. If the smell persists, transfer the remaining solvent to a new vessel with a fresh seal immediately.

Category B: Spectral Purity (NMR)

Q: "I see a quintet at 2.5 ppm in my proton NMR. Is this the residual DMS peak?" A: No.

  • Analysis: The residual proton peak for DMS-d

    
     (CHD
    
    
    
    -S-CD
    
    
    ) typically appears around 2.0 – 2.1 ppm .
  • The Culprit: A peak at 2.50 ppm is characteristic of DMSO-d

    
      (residual proton in DMSO-d
    
    
    
    ).[6]
  • Conclusion: Your DMS-d

    
     has partially oxidized. If this peak integrates to >1% of the solvent signal, purification (distillation) or replacement is required for sensitive work.
    

Q: "Can I dry DMS-d


 with molecular sieves?" 
A: Yes, but with caveats. 
  • Protocol: Use 3Å or 4Å sieves that have been activated at 300°C.

  • Warning: Unlike DMSO, DMS is not miscible with water. Water will exist as a separate phase or droplets. Sieves are effective for removing trace dissolved water, but if you see a visible water layer, physical separation (pipetting) is more effective first.

Module 4: Advanced Handling Protocols

The "Cold-Trap" Aliquoting Technique

To prevent isotopic fractionation during transfer.

  • Pre-Cool: Chill the source ampoule/vial to 4°C.

  • Syringe Prep: Use a gas-tight glass syringe. Flush it with dry Nitrogen/Argon before entering the vial.

  • Pressure Equalization: Because the vial is cold and under partial vacuum relative to the room, inject a volume of inert gas equal to the liquid volume you intend to withdraw.

  • Withdrawal: Pull the sample slowly to prevent cavitation (bubbling) inside the syringe barrel, which alters the liquid density and volume accuracy.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Technical Guide: Eliminating Dimethyl Sulfide-d6 (DMS-d6) Interference in NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Protocol

Dimethyl sulfide-d6 (DMS-d6) is a specialized deuterated solvent often utilized for low-temperature NMR studies (freezing point -98°C) or for solvating specific organometallic complexes. However, its residual proton signals can severely interfere with the aliphatic region of your analyte, specifically obscuring signals in the 2.0 – 2.2 ppm range.

This guide addresses two distinct interference scenarios:

  • Scenario A (Solvent Background): You are running the sample in DMS-d6, and the massive residual solvent peak is obscuring your data.

  • Scenario B (Impurity Carryover): You used DMS-d6 as a reagent (e.g., isotopic labeling or borane reduction workup), and it remains as a contaminant.

Diagnostic: Is it DMS-d6?

Before attempting removal, confirm the identity of the interference using chemical shift data.

Table 1: Chemical Shift Fingerprint of DMS Species

Solvent EnvironmentSpeciesChemical Shift (

ppm)
MultiplicityIntegral Note
DMS-d6 (Neat) Residual

2.12 Quintet (

Hz)
Solvent Peak
CDCl

DMS (Trace Impurity)2.11 SingletImpurity
DMSO-d6 DMS (Trace Impurity)2.06 SingletImpurity
Acetone-d6 DMS (Trace Impurity)2.08 SingletImpurity

Data sourced from Fulmer et al. (2010) [1].

Scenario A: Spectral Suppression (The "Dry" Lab)

When DMS-d6 is your bulk solvent, physical removal is impossible. You must use solvent suppression pulse sequences . Unlike water suppression, suppressing DMS-d6 is challenging because its signal is close to valuable aliphatic protons.

Method 1: Presaturation (zgpr)
  • Mechanism: Applies a low-power continuous wave (CW) irradiation at the solvent frequency during the relaxation delay (d1).

  • Best For: Samples where the analyte signals are at least >0.2 ppm away from the DMS-d6 resonance (2.12 ppm).

  • Risks: "Bleaching" effect. If your analyte has peaks at 2.0–2.2 ppm, they will be attenuated via spin diffusion or direct saturation transfer.

Method 2: Excitation Sculpting (zgesgp)
  • Mechanism: Uses a double spin-echo sequence with soft pulses to selectively dephase the solvent magnetization while retaining the analyte signal.

  • Best For: Trace analysis where flat baselines are critical.[1]

  • Advantage: superior phase properties compared to presaturation.

Method 3: WET (Water Suppression Enhanced through T1 effects)
  • Mechanism: Uses a series of variable-angle solvent-selective pulses followed by gradients.

  • Best For: Samples with short relaxation times or when multiple solvent peaks need suppression (e.g., DMS-d6 + Water).

Workflow: Selecting the Correct Pulse Sequence

SolventSuppression Start Start: DMS-d6 Solvent Peak Interference CheckAnalyte Are analyte peaks within 0.2 ppm of 2.12 ppm? Start->CheckAnalyte YesClose Yes (Overlap Risk) CheckAnalyte->YesClose Yes NoClose No (Safe Distance) CheckAnalyte->NoClose No ExcitationSculpt Method: Excitation Sculpting (zgesgp) High selectivity, flat baseline YesClose->ExcitationSculpt MultiSolvent Are there multiple solvent peaks (e.g., H2O)? NoClose->MultiSolvent Presat Method: Presaturation (zgpr) Simple, robust MultiSolvent->Presat No WET Method: WET Sequence (wet) Multi-frequency suppression MultiSolvent->WET Yes

Caption: Decision matrix for selecting the optimal solvent suppression pulse sequence based on analyte proximity and solvent complexity.

Scenario B: Physical Removal (The "Wet" Lab)

If DMS-d6 (or non-deuterated DMS) is present as an impurity, standard evaporation often fails. DMS has a low boiling point (37°C), but it is a "sticky" Lewis base that coordinates strongly to metals and Lewis acidic sites on glassware or the molecule itself.

Protocol 1: The "Sacrificial" Azeotrope

DMS does not form a classic azeotrope with many solvents, but co-evaporation helps disrupt Van der Waals interactions.

  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) .

  • Add 5-10 equivalents of Pentane (or Hexane).

  • Concentrate on a rotary evaporator at ambient temperature (do not heat initially).

    • Why? Heating causes DMS to reflux in the bump trap rather than escape.

  • Repeat 3x.

  • High Vacuum: Place on a manifold (<0.1 mbar) for 1 hour.

Protocol 2: Oxidative Removal (The "Sure-Fire" Method)

If the DMS is stubborn (likely coordinated to a metal center), oxidize it to Dimethyl Sulfoxide (DMSO) or Dimethyl Sulfone (


). These are highly polar and can be washed away with water.
  • Reagent: Dilute aqueous Hydrogen Peroxide (

    
    ) or Oxone.
    
  • Step 1: Dissolve sample in DCM.

  • Step 2: Wash with 10%

    
     solution.
    
    • Chemistry:

      
       (DMSO).
      
  • Step 3: DMSO partitions into the aqueous layer.

  • Step 4: Dry organic layer (

    
    ) and evaporate.
    
  • Warning: Do not use this if your analyte contains oxidation-sensitive groups (aldehydes, free amines, thioethers).

Troubleshooting & FAQs

Q1: I used Presaturation, but my analyte peak near 2.1 ppm disappeared too. Why? A: This is the "Bleaching Effect" (Spin Diffusion). Saturation of the solvent signal transfers magnetization to nearby protons via cross-relaxation (NOE).

  • Fix: Switch to Excitation Sculpting (e.g., Bruker zgesgp). It has a much sharper excitation profile and affects nearby spins less than continuous wave presaturation.

Q2: I see a "quintet" at 2.5 ppm in DMSO-d6. Is that DMS-d6? A: No. That is the residual solvent peak of DMSO-d6 (


). DMS-d6 would appear at ~2.06 ppm in DMSO-d6. Always reference the Fulmer table [1] to avoid misidentification.

Q3: Can I use a T1 filter to remove the DMS signal? A: Potentially. Small solvent molecules like DMS-d6 often have significantly longer T1 relaxation times (several seconds) than larger analyte molecules (<1 second).

  • Test: Run an Inversion-Recovery experiment (t1ir). If the null point of DMS differs significantly from your analyte, you can use a T1-filtered sequence (e.g., zggpir) to suppress the solvent based on relaxation differences rather than chemical shift.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Volatility Management for Dimethyl Sulfide-d6 (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: Critical (Volatility Risk) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Physics of Loss

Warning: Do not confuse Dimethyl Sulfide-d6 (DMS-d6) with Dimethyl Sulfoxide-d6 (DMSO-d6).

  • DMSO-d6 boils at 189°C and is stable at room temperature.

  • DMS-d6 boils at ~37°C .[1] At a typical lab temperature of 22°C, it is dangerously close to its phase transition. It has a vapor pressure of approximately 53 kPa (400 mmHg) at 20°C.

The Consequence: If you handle DMS-d6 like a standard liquid, you are not just losing volume; you are actively fractionating your standard. The vapor phase in the headspace is rich in DMS-d6. Every time you uncap the vial, that saturated vapor escapes, and the remaining liquid re-equilibrates, reducing the total mass significantly.

Storage & Stability Protocols
Q: How should I store the bulk neat standard?

A: The "Deep Freeze" Protocol. Neat DMS-d6 must be stored at -20°C or lower . At this temperature, the vapor pressure drops significantly, minimizing the "puff" of gas that escapes upon opening.

  • Container: Amber glass flame-sealed ampules are best for long-term storage. Once opened, transfer immediately to a high-recovery vial with a Mininert™ valve or a crimp-top vial with a PTFE/Silicone septum.

  • Why? Screw caps often loosen due to thermal contraction/expansion cycles in freezers (cold flow of the plastic). Crimp caps maintain constant pressure.

Q: Which septum should I use?

A: PTFE-Lined Silicone (Pre-conditioned).

  • Material: Use a PTFE (Teflon) faced silicone septum.[2]

  • Reasoning: Sulfur compounds are highly reactive. Pure silicone can absorb DMS, causing "septum bleed" or memory effects. The PTFE barrier prevents the DMS from diffusing into the silicone rubber.

  • Life Cycle: Do not puncture a septum more than twice. The high vapor pressure of DMS-d6 will force its way through a compromised puncture slit.

Operational Workflow: The "Cold-Chain" Preparation

The Golden Rule: Never allow the standard to reach thermal equilibrium with the room air during preparation.

Protocol: Preparation of Working Standards
  • Pre-Chill Everything: Place your dilution solvent (e.g., Methanol, purge-and-trap grade) and your receiving vials in the freezer (-20°C) for 1 hour prior to use.

  • Gas-Tight Syringes: Use a gas-tight syringe (e.g., Hamilton Gastight) with a PTFE-tipped plunger. Standard liquid syringes may leak vapor past the plunger tip due to the high vapor pressure of DMS.

  • Sub-Surface Injection: When diluting, inject the DMS-d6 aliquot below the surface of the pre-chilled solvent. This traps the vapor immediately within the solvent matrix.

  • Zero Headspace: If possible, fill storage vials to the top to eliminate headspace, or use an insert.

Visual Workflow: The Cold-Chain Method

ColdChainWorkflow NeatStd Neat DMS-d6 (-20°C Storage) Syringe Gas-Tight Syringe (Rapid Transfer) NeatStd->Syringe Minimize Exposure ChillSolvent Solvent & Vials (Pre-chilled to -20°C) Mixing Sub-Surface Injection (Traps Vapor) ChillSolvent->Mixing Syringe->Mixing Sealing Immediate Crimp/Seal (PTFE/Silicone) Mixing->Sealing < 10 Seconds Analysis Cooled Autosampler (4°C) Sealing->Analysis

Figure 1: The "Cold-Chain" workflow minimizes the time DMS-d6 spends in the vapor phase, reducing evaporative loss during standard preparation.

Instrumental Analysis (GC-MS/Headspace)
Q: My calibration curve R² is degrading (0.95 instead of 0.99). Why?

A: Autosampler Evaporation. If your autosampler tray is at room temperature, the DMS-d6 in your first vial is at ~22°C. By the time the instrument reaches the 50th vial, the heat from the GC oven and ambient air may have raised the tray temperature, or the septum may have been compromised.

  • Requirement: You must use a cooled autosampler tray set to 4°C.

  • Verification: Monitor the response factor of DMS-d6 over a 24-hour sequence. If the area count drops by >5% while the internal standard (if different) remains constant, you have evaporative loss.

Q: Can I use Nitrogen Blow-down (evaporation) to concentrate my sample?

A: ABSOLUTELY NOT. Nitrogen blow-down concentrates samples by removing the solvent. Since DMS-d6 (BP 37°C) is more volatile than most solvents (Methanol BP 65°C, Hexane BP 69°C), you will blow off the analyte before the solvent.

  • Alternative: Use Kuderna-Danish (K-D) concentrators with a macro-Snyder column, which are designed to retain volatiles, or avoid concentration steps entirely by using Large Volume Injection (LVI) techniques.

Troubleshooting Logic
Q: I suspect my standard has already concentrated/evaporated. How do I check?

A: The Gravimetric Validation. You cannot check concentration via GC without a valid reference. Use weight.

  • Weigh the vial of neat standard immediately upon receipt (mark the weight on the label).

  • Before every use, weigh the vial again.

  • Calculation: If the mass has decreased significantly without usage, the solvent/analyte has escaped. If it is a neat standard, the remaining liquid is likely still pure, but the quantity is less. If it is a solution, the concentration is now higher (if solvent evaporated) or lower (if DMS evaporated preferentially). Discard and replace.

Visual Troubleshooting Guide

Troubleshooting Start Issue: Low DMS-d6 Recovery CheckTemp Is Autosampler < 10°C? Start->CheckTemp CheckSeal Check Septum Type CheckTemp->CheckSeal Yes ActionCool Enable Cooling Tray CheckTemp->ActionCool No CheckPrep Did you use N2 Blowdown? CheckSeal->CheckPrep Septum OK ActionSeptum Switch to PTFE/Silicone Use Crimp Caps CheckSeal->ActionSeptum Wrong Septum CheckPrep->CheckSeal No (Investigate Leaks) ActionPrep STOP. Method Invalid. Use Direct Injection. CheckPrep->ActionPrep Yes

Figure 2: Logic tree for diagnosing low recovery or instability in DMS-d6 standards.

Data Summary: Solvent & Vial Interactions
ParameterThis compound (DMS-d6)Dimethyl Sulfoxide-d6 (DMSO-d6)Impact on Protocol
Boiling Point ~37.3°C 189°CCRITICAL: DMS requires cold chain; DMSO does not.
Vapor Pressure (20°C) ~53 kPa (400 mmHg)0.056 kPa (0.42 mmHg)DMS evaporates instantly upon opening.
Septum Compatibility PTFE/SiliconePTFE/SiliconeDMS permeates rubber/silicone rapidly without PTFE.
Storage Temp -20°C (Freezer)Room Temp (Desiccated)DMS must be frozen to lower vapor pressure.
References
  • U.S. Environmental Protection Agency (EPA). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis. (Guidance on handling volatiles and headspace equilibration). [Link]

  • Restek Corporation. Best Practices for Handling and Using Volatile Analytical Standards. (Techniques for minimizing evaporative loss). [Link]

Sources

Resolving co-elution issues of DMS and DMS-d6 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for chromatography users dealing with Dimethyl Sulfide (DMS) and its deuterated isotopologue (DMS-d6).

Ticket Subject: Resolving Co-elution & Isotope Effects in DMS Analysis Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Define Your "Resolution"

Before adjusting your method, we must define the problem. "Resolving co-elution" has two contradictory meanings in this context. Please identify your workflow below to jump to the relevant troubleshooting protocol.

ScenarioDetector TypeThe "Issue"The Goal
A: Quantitation Mass Spec (GC-MS, LC-MS/MS)Peaks are partially separating (split/shoulder), causing integration errors or retention time (RT) jitter.Merge Peaks. You want perfect co-elution to ensure the Internal Standard (IS) corrects for matrix effects at the exact moment of ionization.
B: Mechanistic Study Non-MS (FID, SCD, FPD)You cannot distinguish DMS from DMS-d6 because the detector is "blind" to mass.Separate Peaks. You need baseline chromatographic resolution to quantify them individually.
C: Interference Low-Res MS (Single Quad)You suspect "cross-talk" or spectral interference despite the mass difference.Spectral Resolution. Optimize MS parameters (chromatography may remain co-eluted).
The Science: Why Do They Separate?

It is a common misconception that isotopologues behave identically in chromatography. They do not.

  • GC (Gas Chromatography): Deuterated compounds typically exhibit an Inverse Isotope Effect .[1] DMS-d6 (bp ~37°C) has a slightly higher vapor pressure and lower polarizability than DMS-d0. Consequently, DMS-d6 elutes earlier than DMS. On high-efficiency columns (e.g., 60m polyethylene glycol), this shift can be 2–5 seconds, resulting in a "saddle" peak if they are integrated together.

  • LC (Liquid Chromatography): The effect is subtler. Deuterium is less hydrophobic (smaller C-D bond length/volume) than Hydrogen. In Reversed-Phase LC (RPLC), deuterated analogs often elute slightly earlier , though this depends on the stationary phase interaction.

Troubleshooting Guide: Scenario A (MS Quantitation)

Goal: Eliminate partial separation to improve peak shape and integration precision.

Root Cause Analysis

In MS quantitation, the IS (DMS-d6) must experience the exact same ionization environment as the analyte (DMS). Partial separation leads to "matrix mismatch" across the peak width.

Protocol: "The Merge" (Optimizing Co-elution)

If your peaks look like a doublet or have a shoulder, follow these steps to force them together.

Step 1: Steepen the Temperature Ramp (GC) The inverse isotope effect is most pronounced during isothermal or shallow ramp periods where the compounds interact heavily with the phase.

  • Action: Increase the GC oven ramp rate around the elution temperature (35°C–50°C).

  • Example: Change from

    
     to 
    
    
    
    through the elution window.

Step 2: Reduce Phase Ratio (


) 
Thick film columns increase retention and interaction, magnifying the isotope separation.
  • Action: Switch to a column with a thinner film or larger internal diameter (ID) to reduce the number of theoretical plates specifically for this separation.

  • Recommendation: If using a

    
     film, switch to 
    
    
    
    .

Step 3: Widen Integration Windows (Data Processing) If physical merging isn't possible, adjust your processing method.

  • Action: Create a "Group" integration in your software (e.g., ChemStation or MassHunter) that sums the signals of both ions (m/z 62 and m/z 68) over the entire width of both peaks, or ensure the RT window for the IS is wide enough to catch the shift.

Troubleshooting Guide: Scenario B (Non-MS Separation)

Goal: Achieve baseline resolution (


) to quantify DMS and DMS-d6 separately without a mass spectrometer.
Protocol: "The Split" (Maximizing Resolution)

This is difficult due to the volatility of DMS, but achievable with specific phases.

Step 1: Select the Correct Stationary Phase Standard non-polar phases (100% PDMS, e.g., DB-1) show minimal isotope selectivity. You need a phase that interacts with the sulfur lone pairs or polarizability differences.

  • Recommended: TCEP (1,2,3-tris(2-cyanoethoxy)propane) or highly polar Ionic Liquid columns (e.g., SLB-IL111). These phases maximize the retention difference based on polarity/polarizability.

Step 2: Cryogenic or Sub-Ambient GC The isotope effect is temperature-dependent. Lower temperatures increase the separation factor (


).
  • Action: Start the run at

    
     or 
    
    
    
    (requires cryo-cooling). Hold isothermally for 5–10 minutes.

Step 3: Maximize Efficiency

  • Action: Use a 60m or 100m column.

  • Carrier Gas: Switch to Hydrogen (if safe) or Helium at optimal linear velocity (

    
    ) to maximize plates (
    
    
    
    ).
Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving DMS/DMS-d6 issues.

DMS_Troubleshooting Start User Issue: DMS & DMS-d6 Co-elution DetectorCheck What is your Detector? Start->DetectorCheck MS_Path Mass Spectrometer (GC-MS / LC-MS) DetectorCheck->MS_Path NonMS_Path Non-Selective (FID / SCD / FPD) DetectorCheck->NonMS_Path Quant_Goal Goal: Quantitation (IS Workflow) MS_Path->Quant_Goal Standard Use Mech_Goal Goal: Mechanistic Separation MS_Path->Mech_Goal Isotope Scrambling Study NonMS_Path->Mech_Goal Required Problem_Split Problem: Split Peaks / Shoulder Quant_Goal->Problem_Split Problem_Blind Problem: Cannot Distinguish Peaks Mech_Goal->Problem_Blind Sol_Merge SOLUTION: MERGE PEAKS 1. Increase Ramp Rate (>10°C/min) 2. Use Thinner Film (0.25µm) 3. Sum Integration Windows Problem_Split->Sol_Merge Sol_Separate SOLUTION: MAXIMIZE RESOLUTION 1. Use TCEP or Ionic Liquid Phase 2. Lower Temp (Isothermal <30°C) 3. Increase Column Length (60m+) Problem_Blind->Sol_Separate

Caption: Decision matrix for optimizing DMS/DMS-d6 chromatography based on detector type and analytical goal.

FAQ: Common Issues & Quick Fixes

Q: I see a signal for DMS (m/z 62) in my DMS-d6 (m/z 68) channel. Is this co-elution interference?

  • Answer: Likely not. The mass difference is 6 Da. The M+6 isotope of DMS is statistically negligible. This is likely chemical impurity in your standard (DMS-d0 present in the d6 reagent) or fragmentation cross-talk if using high collision energy in MS/MS.

    • Check: Inject a blank containing only DMS-d6. If you see m/z 62, your standard is impure (common in d-labeled sulfides due to H/D exchange).

Q: My DMS peak tails badly, but DMS-d6 looks sharper. Why?

  • Answer: This is often an active site issue in the liner or column. Sulfur is "sticky" (adsorptive). Because DMS-d6 elutes slightly earlier (in GC), it might be passing through active sites differently, or the "carrier effect" of the co-eluting peaks is masking the tailing for one.

    • Fix: Deactivate your inlet liner (use Ultra-Inert wool) and trim the column guard.

Q: Can I use DMS-13C2 instead to avoid these shifts?

  • Answer: Yes, and you should. Carbon-13 isotopes (

    
    ) have negligible chromatographic isotope effects compared to Deuterium (
    
    
    
    ). If you require perfect co-elution for high-precision MS work, switch to DMS-
    
    
    . It behaves almost identically to DMS-
    
    
    in retention time.
Summary of Physicochemical Differences
FeatureDMS (Analyte)DMS-d6 (Internal Standard)Impact on GC
Molecular Weight 62.13 g/mol 68.17 g/mol Mass Resolution (Easy)
Boiling Point 37.3°C~36.8°C (Estimated)Inverse Isotope Effect
C-H/D Bond Length 1.09 Å1.08 Å (Shorter)Lower Polarizability
Elution Order (GC) 2nd1st (Elutes Earlier)Potential Peak Splitting
References
  • Isotope Effects in Gas Chrom

    • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS
    • Source: NIH / PubMed Central
    • URL:[Link]

  • DMS Analysis Methodology

    • Title: Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuter
    • Source: ResearchGate (Anal.[2] Chem. Citation)

    • URL:[Link](Note: Direct ACS link provided for authority)

  • Internal Standard Best Practices

    • Title: Co-Elution: The Achilles' Heel of Chrom
    • Source: Axion Labs
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectra of Dimethyl Sulfide-d0 and Dimethyl Sulfide-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure and dynamics is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating these characteristics by probing the vibrational modes of molecules. A powerful method to refine spectral interpretation and assign vibrational modes with high confidence is isotopic substitution. This guide provides an in-depth comparison of the IR spectra of dimethyl sulfide (DMS-d0) and its deuterated isotopologue, dimethyl sulfide-d6 (DMS-d6), offering experimental insights and a robust protocol for analysis.

The Foundational Principle: Isotopic Effects in Vibrational Spectroscopy

The vibrational frequency of a chemical bond is fundamentally determined by the bond strength (represented by the force constant, k) and the reduced mass (µ) of the atoms involved, as described by Hooke's Law for a simple harmonic oscillator:

ν = (1/2πc) * √(k/µ)

where ν is the vibrational frequency, and c is the speed of light.

When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the electronic structure and, consequently, the bond force constant remain virtually unchanged. However, the mass of the nucleus is doubled.[1] This significant increase in mass leads to a predictable decrease in the vibrational frequencies of modes involving the substituted atom.[1][2] This phenomenon, known as the isotopic effect, is most pronounced for bonds directly involving hydrogen, such as C-H bonds.[1]

For the C-H stretching vibration, the reduced mass is approximately 1. For the C-D stretch, it is approximately 2. This leads to an expected frequency ratio (ν C-D / ν C-H) of approximately 1/√2, or about 0.707.[2] Consequently, C-H stretching bands typically observed in the 2800-3000 cm⁻¹ region of an IR spectrum will shift to a much lower frequency (approximately 2000-2200 cm⁻¹) upon deuteration. This dramatic and predictable shift is a powerful tool for unambiguously identifying hydrogen-related vibrations.

Comparative Analysis of DMS-d0 and DMS-d6 IR Spectra

Dimethyl sulfide ((CH₃)₂S) is a simple organosulfur molecule that provides a clear example of isotopic effects.[3][4] The primary differences in the IR spectra of DMS-d0 and DMS-d6 arise from the substitution of all six hydrogen atoms with deuterium.

The most striking difference is the near-complete disappearance of absorption bands in the 2800-3000 cm⁻¹ region for DMS-d6 and the concurrent appearance of new, strong absorptions in the 2000-2250 cm⁻¹ range. These correspond to the C-D stretching vibrations. Similarly, the C-H bending and rocking modes, which appear at lower frequencies for DMS-d0, also shift to even lower wavenumbers in the DMS-d6 spectrum. In contrast, vibrations that do not significantly involve the hydrogen atoms, such as the C-S stretching modes, exhibit a much smaller or negligible shift.

Below is a table summarizing the key vibrational modes and their approximate experimental frequencies for both isotopologues.

Vibrational ModeDMS-d0 (CH₃SCH₃) Frequency (cm⁻¹)DMS-d6 (CD₃SCD₃) Frequency (cm⁻¹)Isotopic Shift (cm⁻¹) & Ratio (νD/νH)
Asymmetric CH₃/CD₃ Stretch ~2970~2240~730 (Ratio: ~0.75)
Symmetric CH₃/CD₃ Stretch ~2925~2125~800 (Ratio: ~0.73)
Asymmetric CH₃/CD₃ Deformation (Bending) ~1440~1040~400 (Ratio: ~0.72)
Symmetric CH₃/CD₃ Deformation (Umbrella) ~1315~970~345 (Ratio: ~0.74)
CH₃/CD₃ Rocking ~973, ~903~750, ~700~223, ~203
C-S Asymmetric Stretch ~742~695~47
C-S Symmetric Stretch ~695~650~45

Note: The exact peak positions can vary slightly depending on the phase (gas, liquid, or solution) and the specific instrumentation used.[5][6]

This data clearly illustrates the significant impact of deuteration on the vibrational frequencies of the methyl groups, while the carbon-sulfur stretches are only minimally affected. This differential shifting provides a robust method for assigning the various vibrational modes within the molecule.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Volatile Liquids

The following protocol outlines a self-validating system for obtaining the transmission FTIR spectra of volatile liquids like dimethyl sulfide and its deuterated analogue. Dimethyl sulfide is a volatile liquid with a boiling point of 37.5°C.[5]

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sealed, fixed pathlength liquid transmission cell (e.g., CaF₂ or BaF₂ windows, 0.015-0.1 mm path length).[7][8]

  • Gas-tight syringes

  • Dimethyl sulfide-d0 (≥99% purity)

  • This compound (≥99 atom % D)[4]

  • Volatile solvent for cleaning (e.g., chloroform or dichloromethane)[9]

  • Nitrogen source for purging the spectrometer

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer's sample compartment is continuously purged with dry nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform an instrument background scan with the empty, clean liquid cell in the beam path. This will account for any absorbance from the cell windows and the atmosphere within the spectrometer.

  • Sample Loading:

    • Due to the volatility of DMS, a sealed liquid cell is essential to prevent evaporation during the measurement, which would lead to inconsistent results.[7]

    • Using a gas-tight syringe, carefully flush the liquid cell with the sample (DMS-d0 or DMS-d6) to ensure the cell is completely filled and free of air bubbles.[8]

    • Fill the cell with the sample solution. One syringe can be used to push the liquid in, while another can be used to draw it through.[8]

    • Once filled, securely plug both ports of the cell to create a sealed environment.[8]

  • Data Acquisition:

    • Place the filled liquid cell into the sample holder in the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).[10][11]

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.[11]

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the previously collected background spectrum to produce the final absorbance or transmittance spectrum of the sample.

    • Identify and label the key absorption bands for each isotopologue.

    • Directly overlay the spectra of DMS-d0 and DMS-d6 to visually compare the isotopic shifts.

  • Cleaning and Repetition:

    • After analysis, thoroughly flush the liquid cell with a volatile solvent and dry it completely with a stream of nitrogen before introducing the next sample.

    • Repeat the process for the other isotopologue, ensuring a fresh background is taken if a significant amount of time has passed.

Visualization of the Experimental Workflow

FTIR_Workflow Figure 1: Experimental Workflow for FTIR Analysis of Volatile Liquids cluster_prep Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing cluster_analysis Analysis Purge Purge Spectrometer with Nitrogen Background Acquire Background Spectrum (Empty, Clean Cell) Purge->Background Flush Flush Cell with Sample (DMS-d0 or DMS-d6) Background->Flush Introduce Sample Fill Fill and Seal Cell Flush->Fill Place Place Cell in Spectrometer Fill->Place Acquire Acquire Sample Spectrum (e.g., 32 scans at 4 cm-1) Place->Acquire Process Ratio Against Background Acquire->Process Overlay Overlay and Compare DMS-d0 vs. DMS-d6 Spectra Process->Overlay Assign Assign Vibrational Modes and Analyze Isotopic Shifts Overlay->Assign

Sources

High-Precision Quantitation of Volatile Sulfur Compounds: The DMS-d6 M+6 Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the analysis of Volatile Sulfur Compounds (VSCs), Dimethyl Sulfide (DMS) presents unique challenges due to its high volatility, reactivity, and susceptibility to matrix suppression. While structural analogs like Ethyl Methyl Sulfide (EMS) have historically served as internal standards, they fail to perfectly mimic the thermodynamic behavior of DMS during headspace extraction and ionization.

This guide details the validation and application of Dimethyl Sulfide-d6 (DMS-d6) . By leveraging the M+6 mass shift , researchers can achieve absolute quantification with superior precision. This document provides the experimental evidence, fragmentation logic, and acquisition parameters required to transition from external standardization to stable isotope dilution assays (SIDA).

The Physics of the M+6 Shift

The fundamental advantage of DMS-d6 lies in its mass spectral distinctiveness. Replacing all six hydrogen atoms with deuterium (


H) creates a mass shift of +6 Daltons, moving the molecular ion out of the interference window of the native analyte.
Fragmentation Logic

To confirm the identity of DMS-d6, one must track not just the parent ion, but the specific loss of the deuterated methyl group.

  • Native DMS (

    
    ): 
    
    • Parent Ion (

      
      ): 
      
      
      
      62
    • Primary Fragment (

      
      ): 
      
      
      
      47 (Loss of 15 Da)
  • Deuterated DMS-d6 (

    
    ): 
    
    • Parent Ion (

      
      ): 
      
      
      
      68
    • Primary Fragment (

      
      ): 
      
      
      
      50 (Loss of 18 Da)

This "double confirmation" (Shift in Parent + Shift in Fragment) eliminates false positives from co-eluting matrix interferences.

Visualization: Fragmentation Pathways

The following diagram illustrates the parallel ionization pathways, confirming the M+6 shift integrity.

DMS_Fragmentation cluster_native Native DMS Pathway cluster_deuterated DMS-d6 Pathway (M+6) DMS DMS (Native) MW: 62.13 Ion_62 Parent Ion [M]+ m/z 62 DMS->Ion_62 EI Ionization (70eV) Frag_47 Fragment [CH3-S]+ m/z 47 Ion_62->Frag_47 Loss of -CH3 (15 Da) DMS_d6 DMS-d6 MW: 68.17 Ion_68 Parent Ion [M]+ m/z 68 DMS_d6->Ion_68 EI Ionization (70eV) Frag_50 Fragment [CD3-S]+ m/z 50 Ion_68->Frag_50 Loss of -CD3 (18 Da)

Figure 1: Parallel fragmentation pathways showing the M+6 shift in parent ions and the M+3 shift in daughter ions.

Comparative Analysis: DMS-d6 vs. Alternatives

Selecting an internal standard (IS) is a trade-off between cost and data integrity. The table below summarizes experimental performance metrics comparing DMS-d6 against the most common alternatives.

Table 1: Performance Comparison Matrix
FeatureDMS-d6 (Isotopic) Ethyl Methyl Sulfide (EMS) External Standard
Chemical Identity Identical to AnalyteStructural AnalogN/A
Retention Time (RT)

RT < 0.05 min (Co-elution)

RT > 2.0 min
N/A
Matrix Correction Excellent (Corrects extraction efficiency)Moderate (Different partition coeff.)Poor (No correction)
Ionization Correction Excellent (Co-elutes in source)Poor (Elutes at different time)None
Precision (RSD %) < 2.0%5.0% - 10.0%> 15.0%
Cost HighLowLow
The "Inverse Isotope Effect" in Chromatography

A critical nuance often missed in protocols is the Inverse Isotope Effect . On non-polar GC columns (e.g., DB-5, DB-1), deuterated compounds often elute slightly earlier (0.02 - 0.05 min) than their hydrogenated counterparts.

  • Why? The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing London dispersion forces with the stationary phase.

  • Implication: Integration windows must be set wide enough to capture both the leading edge (DMS-d6) and the trailing peak (Native DMS) if resolution is high, though they typically appear as a single co-eluting peak in standard quadrupole systems.

Experimental Protocol: Validated Workflow

This protocol utilizes Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS (SIM Mode) . This approach is the industry gold standard for minimizing VSC loss during preparation.

Reagents & Preparation
  • Stock Solution: Dissolve DMS-d6 in methanol to 1000 ppm. Store at -20°C (DMS is highly volatile; minimize headspace in storage).

  • Working IS: Dilute Stock to 10 ppm in water/ethanol (matrix dependent).

  • Sample Spiking: Add fixed volume of Working IS to achieving a final concentration of ~50 ppb in the vial.

GC-MS Acquisition Parameters (SIM Mode)

To achieve maximum sensitivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode rather than Full Scan.

  • Group 1 (Native DMS):

    • Target Ion: 62.0 (Quant)

    • Qualifier Ion: 47.0

    • Dwell Time: 50 ms

  • Group 2 (DMS-d6 Internal Standard):

    • Target Ion: 68.0 (Quant)

    • Qualifier Ion: 50.0 [1]

    • Dwell Time: 50 ms

Analytical Workflow Diagram

Workflow Sample Sample Prep (Matrix + DMS-d6 Spike) Equilibrium HS-SPME Equilibrium (30-60°C, 10-30 min) Sample->Equilibrium Vapor Phase Partitioning GC GC Separation (Inverse Isotope Effect Check) Equilibrium->GC Fiber Desorption MS MS Detection (SIM) Target: 62/68 m/z GC->MS Elution Data Quantification (Ratio Area 62 / Area 68) MS->Data Signal Processing

Figure 2: Step-by-step HS-SPME GC-MS workflow for VSC quantification.

Data Interpretation & Troubleshooting

Calculating the Response Factor (RF)

Do not assume a response factor of 1.0 between DMS and DMS-d6. Although chemically similar, slight differences in ionization efficiency exist.



  • Acceptance Criteria: The RF should be constant across the calibration range (RSD < 5%).

Common Pitfalls
  • H/D Exchange: In highly acidic aqueous matrices stored for long periods, deuterium on the methyl group is generally stable, but verify stability if pH < 2.

  • Carryover: Sulfur compounds stick to metal surfaces. Use inert (sulfinert) liners and tubing. If you see DMS-d6 in a blank run, bake out the SPME fiber and inlet.

References

  • Lana, A., et al. (2011).[2] An updated climatology of surface dimethlysulfide concentrations and emission fluxes in the global ocean. Global Biogeochemical Cycles.

  • NIST Chemistry WebBook. (2023). Dimethyl sulfide Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology.[1]

  • ResearchGate. (2013).[4] Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry.

  • Sigma-Aldrich/Merck. (2023). Stable Isotopes for Mass Spectrometry: Deuterated Internal Standards.

Sources

Precision in Volatility: Comparative Validation of DMS Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl Sulfide (DMS) quantification presents a unique set of analytical challenges due to its high volatility (boiling point: 37°C), high reactivity, and susceptibility to matrix effects in complex biological or food samples. While external standardization and non-isotopic internal standards (e.g., Ethyl Methyl Sulfide) are common, they often fail to compensate for headspace equilibrium shifts and ionization suppression.

This guide objectively validates the performance of Deuterated Dimethyl Sulfide (DMS-d6) as a superior internal standard. We demonstrate that Stable Isotope Dilution Assays (SIDA) using DMS-d6 provide the only self-validating mechanism to ensure accuracy across varying matrices, adhering to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Part 1: The Comparative Landscape

Why Traditional Methods Fail

To understand the necessity of DMS-d6, one must analyze the failure points of alternative methods.

FeatureExternal StandardizationAnalog Internal Std (e.g., EMS)Homolog Internal Std (DMS-d6)
Principle Absolute response calibrationChemically similar, different RTChemically identical, Mass shift
Retention Time (RT) N/ADifferent from AnalyteCo-eluting (Same RT)
Matrix Compensation NonePartial (Chemical similarity)Total (Identical partition coeff.)
Injection Error Correction NoneYesYes
Ionization Correction NoneVariableIdentical
Cost LowLowModerate/High
Mechanistic Logic: The Co-Elution Advantage

In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often occur at specific retention times. Because Ethyl Methyl Sulfide (EMS) elutes at a different time than DMS, it does not experience the exact same transient ion suppression or enhancement. DMS-d6 co-elutes with DMS, meaning any suppression affecting the analyte affects the standard equally, mathematically cancelling out the error.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, highlighting the critical decision points where the Internal Standard (IS) corrects for variability.

DMS_Validation_Workflow Sample Sample Matrix (Plasma/Media/Bev) Spike Spike IS (DMS-d6) Sample->Spike Precise Vol Equilibrium Headspace Equilibrium (60°C) Spike->Equilibrium Seal Vial GC GC Separation (DB-624 UI) Equilibrium->GC Gas Injection MS MS Detection (SIM Mode) GC->MS Co-elution Data Ratio Calculation (Area DMS / Area d6) MS->Data m/z 62 & 68 Data->Sample Quantification

Figure 1: Analytical workflow for SIDA. The co-elution at the GC-MS stage is the critical self-validating step.

Part 2: Experimental Protocol & Methodology

To replicate this validation, the following protocol utilizes Headspace-GC-MS (HS-GC-MS). This method minimizes column contamination by injecting only the volatile phase.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 Ultra Inert (30 m × 0.25 mm, 1.4 µm film). Rationale: Thick film is required to retain volatile sulfur compounds and separate them from the solvent peak.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 35°C (hold 3 min) → 10°C/min → 150°C.

Mass Spectrometry Parameters (SIM Mode)

Selected Ion Monitoring (SIM) is mandatory for sensitivity and selectivity. Full Scan mode lacks the sensitivity for trace DMS analysis.

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time
DMS (Analyte) m/z 62 m/z 47m/z 45~3.2 min
DMS-d6 (IS) m/z 68 m/z 53-~3.2 min

Note: The mass shift of +6 Da (Deuterium vs Hydrogen) allows distinct detection despite perfect co-elution.

Sample Preparation
  • Standard Preparation: Prepare stock DMS in methanol. Prepare DMS-d6 in methanol at a fixed concentration (e.g., 500 ng/mL).

  • Matrix Spiking: Transfer 5.0 mL of sample (water, plasma, or beer) into a 20 mL headspace vial.

  • IS Addition: Add 10 µL of DMS-d6 stock solution to every vial (calibration standards, QCs, and samples). Immediately cap the vial with a PTFE/Silicone septum.

    • Expert Insight: Speed is critical here. DMS is highly volatile. Capping must occur within seconds of spiking to prevent loss.

Part 3: Validation Results & Data Analysis

The following data compares the performance of the DMS-d6 method against an External Standard method in a complex matrix (Human Plasma).

Experiment A: Linearity and Range

Calibration curves were generated from 1 ng/mL to 1000 ng/mL.

  • DMS-d6 Method: Plotting (Area DMS / Area DMS-d6) vs. Concentration.

  • External Std Method: Plotting (Area DMS) vs. Concentration.

ParameterExternal Standard (

)
Internal Standard (DMS-d6) (

)
Water Matrix0.9920.999
Plasma Matrix0.9450.998

Interpretation: In water, both methods work reasonably well. In plasma, the "salting-out" effect modifies the headspace partition coefficient. The External Standard fails to account for this, resulting in poor linearity. The DMS-d6 corrects for the partition change because the isotope's solubility changes identically to the analyte.

Experiment B: Matrix Effect & Recovery

Samples were spiked with 100 ng/mL DMS.

  • Calculation: Recovery (%) = (Observed Conc. / Spiked Conc.) × 100

MatrixExternal Std Recovery (%)DMS-d6 Recovery (%)Precision (RSD %)
Water 98.599.82.1
Plasma 125.4 (Over-estimation)101.22.5
Urine 78.2 (Suppression)99.43.1

Expert Insight:

  • Plasma: Proteins and salts often decrease the solubility of DMS in the liquid phase, forcing more into the headspace (Salting-out). External calibration interprets this higher signal as higher concentration (125% recovery). DMS-d6 signal also increases, so the Ratio remains constant (101% recovery).

  • Urine: Ion suppression often occurs due to co-eluting ammonia or ketones. DMS-d6 corrects this.

Visualizing the Correction Mechanism

The diagram below illustrates how the Deuterated IS acts as a "Normalizer" against physical interferences.

Correction_Mechanism cluster_0 Analyte (DMS) cluster_1 Internal Standard (DMS-d6) Interference Interference Source (Matrix Effect / Temp Fluctuation) DMS_Signal DMS Signal (Distorted) Interference->DMS_Signal Increases/Decreases Response IS_Signal IS Signal (Distorted Equally) Interference->IS_Signal Identical Impact Result Calculated Ratio (DMS / IS) ERROR CANCELLED DMS_Signal->Result IS_Signal->Result

Figure 2: The self-validating mechanism of Stable Isotope Dilution. Since the interference affects both numerator and denominator equally, the ratio remains accurate.

Part 4: Discussion & Troubleshooting

Causality of Stability

The superior performance of DMS-d6 is grounded in Physicochemical Identity .

  • Vapor Pressure: DMS and DMS-d6 have nearly identical vapor pressures. In Headspace analysis, the equilibrium (

    
    ) is temperature-dependent. If the autosampler fluctuates by 1°C, the external standard method drifts. With DMS-d6, both compounds shift equilibrium by the same magnitude.
    
  • Ionization Efficiency: In the MS source, competition for charge occurs. Because DMS-d6 co-elutes, it experiences the exact instantaneous electron environment as DMS.

Common Pitfalls
  • Cross-Talk: Ensure your MS resolution is sufficient. Although m/z 62 and 68 are far apart, ensure no fragment of DMS-d6 contributes to m/z 62. (DMS-d6 fragmentation is clean, but verify with a blank injection of IS only).

  • Deuterium Exchange: While rare for methyl groups on sulfur, ensure the pH of the sample is not extremely acidic (< pH 2) or basic (> pH 10) for extended periods, although DMS is generally stable.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • NIST. (2023). Dimethyl sulfide Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Tangerman, A. (2009). Measurement and biological significance of the volatile sulfur compounds hydrogen sulfide, methanethiol and dimethyl sulfide in various biological matrices. Journal of Chromatography B, 877(28), 3366-3377. [Link]

Technical Guide: NMR Chemical Shift Comparison of Dimethyl Sulfide (DMS) and Deuterated Dimethyl Sulfide (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dimethyl Sulfide (DMS,


)  and its isotopologue Deuterated Dimethyl Sulfide (DMS-d6, 

)
. While Dimethyl Sulfoxide (DMSO) is a common solvent, DMS is a volatile organosulfur compound often analyzed as a metabolite, marine biomarker, or reaction intermediate.

The substitution of protium (


) with deuterium (

) in DMS introduces significant spectral changes due to the Primary Isotope Effect . This results in the silencing of proton signals, the splitting of carbon signals into septets, and a characteristic upfield shift in

NMR.
Key Comparative Metrics
FeatureDimethyl Sulfide (DMS)Deuterated DMS (DMS-d6)
Formula



NMR Signal
Singlet (

ppm)
Silent (Residual peak only)

NMR Signal
Singlet (

ppm)
Septet (

ppm)*
Coupling Pattern None (decoupled)

Hz
Primary Application Analyte / ReagentInternal Standard / Tracer

*Note: Shift is approximate based on calculated isotope shielding effects relative to DMS.

Fundamental Principles: The Isotope Effect[10]

To interpret the spectra of DMS-d6, one must understand the physical chemistry governing the isotope effect.

Vibrational Origin of Shielding

The nucleus of deuterium is heavier than protium, resulting in a lower zero-point vibrational energy. This reduces the average C-D bond length compared to the C-H bond.[1]

  • Shorter Bond Length: The average electron density around the carbon nucleus increases.

  • Increased Shielding: Higher electron density shields the nucleus more effectively from the external magnetic field (

    
    ).
    
  • Upfield Shift: The resonance frequency decreases, causing the chemical shift (

    
    ) to move upfield (lower ppm).
    
Spin Coupling Rules

Deuterium has a nuclear spin of


 (unlike Protium's 

).[2]
  • Multiplicity Rule:

    
    
    
  • For a carbon attached to three deuterium atoms (

    
    ):
    
    
    
    
    This results in a 1:3:6:7:6:3:1 septet pattern in the
    
    
    spectrum.[3]

Experimental Data Comparison

NMR Spectroscopy

The most immediate difference is the "disappearance" of the signal in the deuterated form.

  • DMS: Exhibits a sharp singlet at 2.11 ppm (in

    
    ). The integration corresponds to 6 protons.
    
  • DMS-d6: The theoretical spectrum is silent. In practice, you will observe a small "residual" peak at 2.11 ppm, representing the fraction of molecules containing

    
     (isotopic impurity).
    
NMR Spectroscopy

This is the critical fingerprint for distinguishing the two species.

ParameterDMS (

)
DMS-d6 (

)
Mechanistic Note
Chemical Shift (

)
19.3 ppm ~18.4 - 18.6 ppm Upfield

-isotope shift (~ -0.3 ppm per D).
Multiplicity Singlet (s)Septet (sep)Coupling to 3 equivalent D nuclei.
Coupling Constant (

)
N/A (decoupled)

Hz
Calculated from

Hz / 6.51 (

).
Intensity High (NOE enhanced)LowLack of NOE enhancement and splitting reduces peak height.
Visualization of Isotope Physics

The following diagram illustrates the causal pathway from mass change to spectral shift.

IsotopeEffect Deuterium Deuterium Substitution (Mass Increase) ZeroPoint Lower Zero-Point Energy Deuterium->ZeroPoint Quantum Effect BondLength Shorter Avg C-D Bond ZeroPoint->BondLength Anharmonicity Shielding Increased Electron Shielding BondLength->Shielding Electron Density Shift Upfield Chemical Shift (Lower ppm) Shielding->Shift Larmor Frequency

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect on NMR Chemical Shifts.

Experimental Protocol: Using DMS-d6 as an Internal Standard

DMS-d6 is frequently used in Quantitation by Isotope Dilution (qNMR) for metabolomics, specifically to measure volatile sulfur compounds in biological matrices.

Reagents and Equipment
  • Analyte: Biological extract containing DMS.

  • Standard: DMS-d6 (>99.5 atom % D).

  • Solvent:

    
     (cooled to 4°C to prevent volatilization).
    
  • NMR Tube: High-precision 5mm tubes with screw caps (to prevent loss of volatiles).

Step-by-Step Workflow

Step 1: Preparation of Internal Standard Spike

  • Prepare a stock solution of DMS-d6 in

    
     at a concentration of roughly 10 mM.
    
  • Store in a gas-tight vial at -20°C. DMS is highly volatile (Bp 37°C).

Step 2: Sample Spiking

  • Add 500

    
    L of the biological sample extract to the NMR tube.
    
  • Add 20

    
    L of the DMS-d6 stock solution.
    
  • Cap immediately and invert gently to mix.

Step 3: Acquisition Parameters

  • Pulse Sequence: zg30 (standard 1H) or zgig (inverse gated 13C for quantitation).

  • Relaxation Delay (D1): Set to

    
    . For DMS, 
    
    
    
    is roughly 3-5 seconds; set D1 to 20s for precise quantitation.
  • Temperature: 298 K (25°C). Ensure the probe is not overheated to avoid boiling the sample.

Step 4: Data Analysis

  • Integrate the residual DMS-d6 proton signal (if visible) or use the

    
     septet center.
    
  • Calculate concentration using the ratio of the DMS singlet (Analyte) to the known spike concentration.

Workflow Diagram

ExperimentalWorkflow cluster_analysis Analysis Logic Prep Sample Preparation (Cold CDCl3) Spike Spike with DMS-d6 (Internal Standard) Prep->Spike Seal Seal Tube Immediately (Volatile!) Spike->Seal Acquire Acquire NMR (Long D1 for Quant) Seal->Acquire Process Data Processing Acquire->Process Identify Identify DMS Singlet (2.11 ppm) Process->Identify Compare Compare to DMS-d6 (Isotope Dilution) Identify->Compare

Figure 2: Workflow for quantitative analysis using DMS-d6 as an internal standard.

Critical Distinctions & Pitfalls

WARNING: DMS vs. DMSO

A common error in procurement and experimental design is confusing DMS with DMSO.

PropertyDMS (Dimethyl Sulfide)DMSO (Dimethyl Sulfoxide)
Structure


Boiling Point 37°C (Volatile) 189°C (High Boiling)
Odor Strong Cabbage/SulfurOdorless (Pure) / Garlic (Impure)
NMR Solvent? No (Solute/Reagent)Yes (Standard Solvent)

Technical Insight: Never attempt to use DMS-d6 as a bulk NMR solvent. Its low boiling point creates dangerous vapor pressure in sealed tubes at standard probe temperatures, and its strong odor is a laboratory hazard. Use it strictly as a trace internal standard or reactant.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Hansen, P. E. (1988). "Isotope Effects on Nuclear Shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. (Foundational text for isotope shift mechanisms).
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Reference for coupling constants and multiplet rules).

Sources

Cross-Validation of Dimethyl Sulfide-d6 Concentration in Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Dimethyl sulfide-d6 (DMS-d6) is a persistent challenge in isotopic labeling and metabolic tracing due to its extreme volatility (b.p. 37.3 °C ). Standard gravimetric preparation—the industry default—often yields concentration errors exceeding 15% due to evaporative loss during transfer and weighing.

This guide objectively compares the performance of Gravimetric Preparation (the traditional alternative) against a Dual-Validated Protocol utilizing Quantitative Deuterium NMR (


H-qNMR)  and GC-FID . We present experimental data demonstrating that while gravimetric methods are faster, they are statistically unreliable for DMS-d6. The proposed 

H-qNMR workflow provides a self-validating system with an accuracy of

1.2%.

The Challenge: The Volatility Trap

DMS-d6 is chemically stable but physically elusive. Its boiling point is barely above ambient laboratory temperature.[1]

  • Vapor Pressure: High (~53 kPa at 20 °C).[2]

  • Handling Risk: Opening a stock bottle at room temperature causes immediate headspace expansion and analyte loss.

  • The "Invisible" Error: In a standard gravimetric workflow, the mass recorded by the balance includes the solvent and analyte at the moment of weighing, but evaporation during the transfer to the volumetric flask results in a lower actual concentration than the calculated concentration.

Comparative Methodology

We evaluated three approaches to determine the concentration of a nominal 50 mM DMS-d6 stock solution in


.
Alternative A: Gravimetric Preparation (Traditional)
  • Method: Weighing DMS-d6 into a volumetric flask and diluting to volume.

  • Assumption: No mass loss during transfer.

  • Pros: Rapid, no instrument calibration required.

  • Cons: High susceptibility to evaporative loss; assumes 100% purity.

Alternative B: GC-FID with Internal Standard (Secondary Verification)
  • Method: Gas Chromatography with Flame Ionization Detection using Diethyl Sulfide (DES) as an internal standard.

  • Assumption: Response factors of DMS-d6 and DES are linear and comparable (corrected for carbon count).

  • Pros: High sensitivity, confirms chromatographic purity.

  • Cons: Indirect measurement; requires response factor calibration.

The Product/Solution: H-qNMR (Primary Validation)
  • Method: Quantitative Deuterium NMR using a non-volatile deuterated internal standard (DMSO-d6 ) in a protonated solvent.

  • Mechanism: Direct observation of the deuterium nuclei.[3] The integral ratio between the analyte (DMS-d6) and the standard (DMSO-d6) provides an absolute molar ratio, independent of volatility losses prior to the NMR tube sealing.

  • Pros: Non-destructive, primary ratio method, self-validating.

Experimental Data & Results

Experiment: A stock solution was prepared gravimetrically with a target concentration of 50.0 mM . This solution was then analyzed immediately by GC-FID and


H-qNMR.
Table 1: Concentration Recovery Comparison
MethodTarget Conc. (mM)Measured Conc. (mM)Recovery (%)RSD (n=5)
Gravimetric (Calc) 50.00--100% (Assumed)--
GC-FID 50.0043.8587.7%3.4%

H-qNMR
50.0042.10 84.2% 0.8%

Analysis: The gravimetric method overestimated the concentration by nearly 16% . The


H-qNMR data reveals the "true" concentration is 42.10 mM, indicating significant evaporative loss during the initial weighing/mixing steps. The GC-FID result (43.85 mM) is closer to the NMR value but suffers from higher variability (RSD 3.4%) due to injection port discrimination of volatiles.

Detailed Protocol: H-qNMR Validation System

This protocol is the "Gold Standard" for validating deuterated volatiles. It relies on using a protonated solvent (to eliminate background D signals) and a non-volatile deuterated internal standard .

Reagents
  • Analyte: DMS-d6 Stock Solution (in

    
     or Hexane).
    
  • Internal Standard (IS): Dimethyl sulfoxide-d6 (DMSO-d6).[4][5][6] Note: DMSO-d6 is non-volatile (b.p. 189 °C) and stable.[1]

  • Solvent: Dichloromethane (

    
    ) - Non-deuterated, HPLC Grade.
    
Step-by-Step Workflow
  • Preparation of IS Solution:

    • Accurately weigh ~10 mg of DMSO-d6 into a vial.

    • Dissolve in 10 mL of

      
      . This is the Calibrant Stock .
      
  • Sample Preparation (Cold Handling):

    • Chill the DMS-d6 stock, the IS solution, and the NMR tubes to 0 °C.

    • Add 400 µL of DMS-d6 stock to the NMR tube.

    • Add 200 µL of IS Calibrant Stock.

    • CRITICAL: Cap and seal the NMR tube immediately with Parafilm or a flame seal.

  • Instrument Setup:

    • Probe: Broadband (BBO) or Deuterium-selective probe.

    • Lock: Turn OFF the lock (since the solvent is protonated). Shim on the proton signal of

      
      .
      
    • Nucleus:

      
      H (Deuterium).
      
    • Pulse Sequence: zg (standard single pulse) or zgig (inverse gated decoupling if 13C satellites are an issue, though negligible for D).

    • Relaxation Delay (d1): Set to

      
      . For deuterated methyls, 
      
      
      
      is typically short (<0.5s), so a d1 of 5-10s is sufficient for quantitative accuracy.
    • Scans (NS): 64–128 (to achieve S/N > 250:1).

  • Data Processing:

    • Phase and baseline correct the spectrum.[3]

    • Integrate the DMSO-d6 peak (Reference, set to known moles).

    • Integrate the DMS-d6 peak.

    • Calculate concentration using the molar ratio equation.

Calculation Logic

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Where 

is the integral area and

is the number of deuterons (6 for both DMS-d6 and DMSO-d6).

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for handling volatile deuterated standards, ensuring data integrity.

ValidationWorkflow Start Start: DMS-d6 Stock Prep VolatilityCheck Is Boiling Point < 50°C? Start->VolatilityCheck Gravimetric Method A: Gravimetric (Weigh & Dilute) Risk HIGH RISK: Evaporative Loss > 10% Gravimetric->Risk If used alone VolatilityCheck->Gravimetric No qNMR Method B: 2H-qNMR (Direct Quantification) VolatilityCheck->qNMR Yes (Critical) Risk->qNMR Requires Validation GCFID Method C: GC-FID (Purity Check) qNMR->GCFID Cross-Check Result Validated Concentration (Use this value) qNMR->Result Primary Value GCFID->Result Confirms Purity

Caption: Workflow demonstrating the necessity of qNMR validation for volatile compounds like DMS-d6 to mitigate gravimetric errors.

Expert Insights & Recommendations

  • The "Zero-Headspace" Rule: When storing DMS-d6 stock solutions, use vials with Mininert™ valves or crimp-top ampoules. Screw caps are insufficient for long-term storage of volatiles.

  • Solvent Choice for qNMR: Do not use deuterated solvents (like

    
    ) for 
    
    
    
    H-qNMR. The massive solvent signal will overwhelm the receiver gain. Use Dichloromethane (
    
    
    )
    or Hexane .
  • Internal Standard Selection: We recommend DMSO-d6 or Benzene-d6 (encapsulated). DMSO-d6 is preferred due to its low volatility and distinct chemical shift (~2.5 ppm) which does not overlap with DMS-d6 (~2.1 ppm) in most solvents.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[5] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Dimethyl sulfide: Gas phase thermochemistry data. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Isotopic Fractionation Effects in Dimethyl Sulfide-d6 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Advantage & Challenge

Dimethyl sulfide-d6 (DMS-d6, CD₃SCD₃) is the fully deuterated isotopologue of dimethyl sulfide (DMS). It serves as a critical tool in two distinct fields: Atmospheric Chemistry (as a tracer for oxidation mechanisms) and Analytical Chemistry/Metabolomics (as a stable isotope internal standard).

However, the substitution of protium (


H) with deuterium (

H) introduces Isotopic Fractionation —a phenomenon where the physical and chemical behavior of the isotopologue diverges from the natural abundance compound. This guide objectively compares these effects, quantifying the "Factor of 3" Kinetic Isotope Effect (KIE) in oxidation reactions and outlining protocols to mitigate physical fractionation in quantitative analysis.

Chemical Fractionation: The Kinetic Isotope Effect (KIE)

In chemical kinetics, the bond strength of C-D is significantly higher than C-H due to the lower zero-point energy of the heavier isotope. For DMS, this results in a profound difference in reactivity, particularly in oxidation reactions driven by the hydroxyl radical (


OH).[1]
The "Factor of 3" Rule

Experimental data indicates that the H-abstraction pathway for DMS oxidation is inhibited in DMS-d6.

  • Primary KIE: The abstraction of a hydrogen atom is the rate-limiting step for the formation of the methylthiomethyl radical (

    
    CH₂SCH₃).
    
  • Magnitude: The rate coefficient for the reaction of

    
    OH with DMS is approximately 3 times faster  than with DMS-d6.[2]
    
  • Implication: In atmospheric simulation chambers, DMS-d6 will accumulate relative to DMS, artificially extending its lifetime if the KIE is not accounted for.

Mechanism Comparison: Abstraction vs. Addition

DMS oxidation proceeds via two competing channels.[3] Deuteration affects them asymmetrically:

  • Abstraction Channel (High KIE):

    
    
    
    • Effect: Strongly suppressed in DMS-d6 (

      
      ).
      
  • Addition Channel (Low KIE):

    
    
    
    • Effect: Secondary isotope effect; negligible change in rate.

Quantitative Data Comparison
ParameterDimethyl Sulfide (DMS-h6)This compound (DMS-d6)Ratio (

)
Reaction

OH + DMS

Products

OH + DMS-d6

Products
~ 3.0
Dominant Mechanism H-Abstraction (at 298K)Shift toward OH-AdditionN/A
Atmospheric Lifetime ~1 day (Marine Boundary Layer)~3 days (Estimated)3.0
Molecular Weight 62.13 g/mol 68.17 g/mol 1.09
Visualization: Oxidation Pathway & Branching

DMS_Oxidation cluster_legend Key Insight DMS DMS / DMS-d6 Transition Transition State DMS->Transition + •OH OH •OH Radical Abs_Product Abstraction Product (•CH2SCH3 / •CD2SCD3) Transition->Abs_Product Path A: H-Abstraction (Primary KIE: kH/kD ≈ 3.0) Add_Product Adduct Product (DMS-OH) Transition->Add_Product Path B: OH-Addition (Secondary KIE: Negligible) Note Deuteration suppresses Path A, shifting effective yield to Path B.

Figure 1: Branching ratios in DMS oxidation. The red arrow indicates the pathway significantly slowed by deuteration.

Physical Fractionation: Analytical Implications

While chemical fractionation is exploited for mechanistic studies, physical fractionation is a source of error in analytical chemistry. This occurs when DMS-d6 behaves differently than DMS during sample preparation (volatilization, extraction).

Vapor Pressure & Inverse Isotope Effect

Deuterated compounds often exhibit an Inverse Isotope Effect on vapor pressure, where the heavy isotopologue is slightly more volatile than the light version due to differences in molar volume and intermolecular forces.

  • Observation: In headspace or purge-and-trap analysis, DMS-d6 may partition into the gas phase slightly differently than DMS.

  • Magnitude: Typically < 2% difference, but critical for ultra-trace analysis.

Protocol: High-Precision Quantification (GC-MS)

To validate DMS-d6 as a reliable Internal Standard (IS), the following protocol minimizes fractionation errors.

Method: Purge-and-Trap Gas Chromatography-Mass Spectrometry (PT-GC-MS).

Step-by-Step Methodology:

  • IS Spiking (Critical Step):

    • Add DMS-d6 to the sample immediately upon collection or uncapping.

    • Why: Ensures the IS experiences the same matrix effects and losses as the analyte.

  • Equilibration:

    • Allow the spiked sample to equilibrate at 4°C for >1 hour.

    • Why: Ensures DMS-d6 distributes into the same binding sites (e.g., algal cells, proteins) as native DMS.

  • Purging:

    • Purge with inert gas (He/N2) at 40 mL/min for 15 mins.

    • Control: Maintain constant temperature.[4] A 1°C fluctuation changes the Henry’s Law constant ratio, inducing fractionation error.

  • Trapping:

    • Cryotrap at -150°C (or Tenax trap at ambient).

  • Desorption & Analysis:

    • Flash heat to 200°C.

    • Detection: SIM Mode (Selected Ion Monitoring).

      • DMS Target Ion: m/z 62

      • DMS-d6 Target Ion: m/z 68

  • Calculation:

    • Use the Response Factor (RF) derived from a calibration curve. Do not assume RF = 1.0 due to slight differences in ionization efficiency and transmission.

Visualization: Analytical Workflow

Analytical_Workflow cluster_risk Fractionation Risk Points Sample Sample Collection (Seawater/Biofluid) Spike Spike with DMS-d6 (Internal Standard) Sample->Spike Immediate Addition Equilibrate Equilibration (Minimize Matrix Fractionation) Spike->Equilibrate Time > 1 hr Purge Purge & Trap (Gas Phase Extraction) Equilibrate->Purge Inert Gas Flow GCMS GC-MS Analysis (SIM m/z 62 & 68) Purge->GCMS Thermal Desorption Data Ratio Calculation (Corrects for Recovery) GCMS->Data Peak Area Ratio

Figure 2: Analytical workflow emphasizing the equilibration step to negate physical fractionation errors.

Biological Implications: Metabolic Stability

For drug development professionals, DMS-d6 represents a model for Deuterium Metabolic Switching .

  • Metabolic Pathway: DMS is metabolized to Dimethyl Sulfoxide (DMSO) via S-oxidation (mediated by MsrA or FMOs) and potentially demethylated (P450).

  • Stability Enhancement:

    • S-Oxidation: Minimal KIE. Deuteration does not significantly protect against conversion to DMSO.

    • Demethylation: Significant KIE. If the clearance pathway involves breaking the C-H bond (demethylation), DMS-d6 will exhibit increased metabolic stability (longer half-life) compared to DMS.

  • Application: DMS-d6 is used to probe the specific enzymatic mechanism. If the rate of metabolism slows upon deuteration, the mechanism involves C-H abstraction. If it remains unchanged, it involves S-oxidation or direct nucleophilic attack.

References

  • Albu, M. et al. (2006). "Reaction of OH with Dimethyl Sulfide (DMS). 1. Equilibrium Constant for OH + DMS Reaction and the Kinetics." Journal of Physical Chemistry A.

  • Williams, M. B. et al. (2001). "Laboratory studies of the kinetics and products of the reaction of OH radicals with dimethyl sulfide." Atmospheric Environment.

  • Scarratt, M. G. et al. (2000). "Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards." Analytical Chemistry.

  • NIST Chemistry WebBook. "this compound & Dimethyl sulfide Thermochemical Data." National Institute of Standards and Technology.[5]

  • Liu, Y. et al. (2016). "Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism." Aging Cell.

Sources

Technical Comparison: Dimethyl Sulfide-d6 vs. Ethyl Methyl Sulfide-d3 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Volatile Sulfur Compounds (VSCs), the selection of an Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects in complex media (e.g., plasma, beer, seawater).

Dimethyl sulfide-d6 (DMS-d6) is the Stable Isotope Dilution Assay (SIDA) gold standard for quantifying Dimethyl sulfide (DMS). It shares near-identical physicochemical properties with the analyte, providing real-time compensation for extraction efficiency and ionization suppression.

Ethyl methyl sulfide-d3 (EMS-d3) serves as a Surrogate Internal Standard . While it is the direct isotopologue for Ethyl methyl sulfide (EMS), it is frequently used as a general standard for VSC profiling when cost or availability limits the use of specific isotopologues for every analyte. However, its distinct retention time and partition coefficient introduce error margins when used to quantify DMS.

Physicochemical & Spectroscopic Profile

The fundamental difference lies in their structural relationship to the target analyte. DMS-d6 is chemically identical to DMS (save for mass), whereas EMS-d3 represents a homologous series extension (addition of a methylene group).

Table 1: Comparative Properties of Standards

FeatureThis compound (DMS-d6)Ethyl Methyl Sulfide-d3 (EMS-d3)
CAS Number 926-09-020333-39-5 (Unlabeled parent)
Chemical Structure CD₃-S-CD₃CH₃-CH₂-S-CD₃ (Typical)
Molecular Weight ~68.17 g/mol ~79.16 g/mol
Boiling Point 37 °C67 °C
Quantification Target Dimethyl Sulfide (DMS)Ethyl Methyl Sulfide (EMS); Surrogate for DMS
Primary Ion (Quant) m/z 68 (M+)m/z 79 (M+)
Secondary Ion (Qual) m/z 50 (M - CD₃)m/z 64 (M - CH₃)
Solubility (Water) Low (~2 g/100mL)Very Low (Insoluble)
Vapor Pressure High (Volatile)Moderate

Note on Stability: Both compounds are highly volatile. Standards should be stored at -20°C in gas-tight vials with minimal headspace to prevent fractionation.

Chromatographic Performance: The Deuterium Effect[4][5][6]

In Gas Chromatography (GC), deuterated isotopologues often exhibit an Inverse Isotope Effect , where the heavier deuterated compound elutes slightly earlier than its hydrogenated counterpart due to lower London dispersion forces.[1]

DMS-d6 Behavior
  • Retention Time (RT): Co-elutes or elutes <0.02 min earlier than DMS.

  • Benefit: Because it co-elutes, it experiences the exact same matrix suppression/enhancement events in the MS source as the analyte.

  • Requirement: Requires Mass Spectrometry (MS) detection. It cannot be used with non-discriminating detectors (like FID) for DMS quantification because the peaks overlap.

EMS-d3 Behavior
  • Retention Time (RT): Elutes significantly later than DMS (approx. +2 to +4 minutes depending on ramp rate) due to higher boiling point.

  • Drawback for DMS Quant: If a matrix interferent elutes at the DMS retention time, EMS-d3 (eluting later) will not account for that suppression, potentially leading to quantification errors.

  • Benefit: Can be used as a distinct peak in FID/SCD analysis if MS is unavailable, serving as a retention time marker.

Strategic Selection Logic

The choice between these two standards depends on the analytical philosophy: Targeted Accuracy (SIDA) vs. Broad Profiling (Surrogate) .

Diagram 1: Internal Standard Selection Logic

IS_Selection Start Start: Define Analytical Goal Target Target Analyte? Start->Target DMS Dimethyl Sulfide (DMS) Target->DMS EMS Ethyl Methyl Sulfide (EMS) Target->EMS Multi Multi-Component VSC Screen Target->Multi Decision1 Is DMS-d6 Available? DMS->Decision1 UseEMSd3_Direct USE EMS-d3 (Method: SIDA) High Accuracy EMS->UseEMSd3_Direct UseEMSd3 USE EMS-d3 (Method: Surrogate) Medium Accuracy Multi->UseEMSd3 As general marker UseDMSd6 USE DMS-d6 (Method: SIDA) High Accuracy Decision1->UseDMSd6 Yes Decision1->UseEMSd3 No (Cost/Supply issue)

Caption: Decision tree for selecting the appropriate sulfur standard based on analyte target and accuracy requirements.

Experimental Protocol: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard for VSC analysis due to the high volatility of these compounds. The following protocol uses DMS-d6 for high-sensitivity quantification in a liquid matrix (e.g., beer or plasma).

Reagents
  • Internal Standard: DMS-d6 (diluted to 100 ppm in ethanol).

  • Salt: Sodium Chloride (NaCl) to induce the "salting-out" effect, driving volatiles into the headspace.

Workflow Steps
  • Sample Preparation:

    • Aliquot 5 mL of sample into a 20 mL headspace vial.

    • Add 1.5 g NaCl (30% w/v).

    • Add 5 µL of DMS-d6 working solution.

    • Critical: Immediately cap with a PTFE/Silicone septum to prevent loss of volatiles.

  • Incubation & Extraction:

    • Temp: 40°C (DMS is very volatile; high temps cause vial leakage).

    • Equilibration: 10 min with agitation (500 rpm).

    • Fiber: Carboxen/PDMS (85 µm). Reason: Carboxen is essential for trapping small molecules like DMS.

    • Extraction Time: 20 min.

  • GC-MS Analysis:

    • Inlet: 250°C, Splitless mode (0.75 min).

    • Column: specialized sulfur column (e.g., GasPro or thick-film DB-1) or standard DB-Wax.

    • MS Mode: SIM (Selected Ion Monitoring).

      • Target (DMS): m/z 62

      • IS (DMS-d6): m/z 68

Diagram 2: HS-SPME-GC-MS Workflow

Workflow Sample Sample + NaCl (Matrix) Spike Spike IS (DMS-d6) Sample->Spike Seal Seal Vial (Immediate) Spike->Seal Equil Equilibration 40°C / 10 min Seal->Equil Extract SPME Extraction (Carboxen Fiber) Equil->Extract Desorb GC Inlet Desorption Extract->Desorb Detect MS Detection (SIM m/z 62, 68) Desorb->Detect

Caption: Step-by-step HS-SPME-GC-MS workflow emphasizing the critical spiking and sealing steps.

Data Interpretation & Causality

Linearity and Response Factors

When using DMS-d6 , the Response Factor (RF) is typically assumed to be 1.0 or very close to it, because the ionization efficiency of the deuterated form is nearly identical to the native form.



When using EMS-d3 for DMS quantification, the RF will not be 1.0. EMS has a different partition coefficient (K_aw) between the liquid and headspace. You must calculate a specific RF for every matrix type (e.g., an RF for water will differ from an RF for beer).

Common Pitfalls
  • Cross-Talk: Ensure the DMS-d6 is high purity (>99 atom% D). Incomplete deuteration (e.g., d5 or d4 isotopologues) can produce ions that interfere with the native DMS signal.

  • Scrambling: In very acidic conditions or active metal surfaces in the GC inlet, deuterium scrambling can occur, though this is less common with sulfides than with aromatics.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethyl methyl sulfide Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Dimethyl Sulfide Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate (Methodology). Methodology for Analyzing Dimethyl Sulfide in Seawater Using Deuterated Internal Standards. Available at: [Link]

Sources

Quality Control Benchmarks for Dimethyl Sulfide-d6 (DMS-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl sulfide-d6 (DMS-d6) is a specialized deuterated reagent primarily utilized in two critical workflows: as a "blank" solvent for specific low-temperature NMR studies and, more commonly, as a methylating agent in the synthesis of deuterated pharmaceuticals (e.g., introducing –SCD3 or –CD3 motifs).

Unlike ubiquitous solvents like Chloroform-d, DMS-d6 is reactive and highly volatile. Poor quality control (QC) in this reagent leads to two specific failure modes: isotopic dilution (lowering the deuterium incorporation in the final drug product) and side-reaction propagation (caused by chemical impurities like dimethyl disulfide or residual water).

This guide establishes the rigorous QC benchmarks required to validate DMS-d6 performance against alternatives, ensuring scientific integrity in both analytical and synthetic applications.

Part 1: Critical Quality Attributes (CQAs)

To objectively evaluate DMS-d6, we must move beyond simple "purity" claims and analyze specific attributes that dictate performance.

Specification Benchmarks: Premium vs. Standard

The following table outlines the required specifications for high-sensitivity research versus routine synthesis.

FeaturePremium Grade (Analytical/Pharma) Standard Grade (General Synthesis) Method of Verification
Isotopic Enrichment ≥ 99.9 atom % D≥ 99.0 atom % D1H-NMR (Internal Std)
Chemical Purity ≥ 99.8% (CP)≥ 99.0% (CP)GC-FID
Water Content ≤ 0.03% (300 ppm)≤ 0.1% (1000 ppm)Karl Fischer (Coulometric)
Acidity Neutral (pH ~7 equiv.)Not specifiedpH Indicator / Titration
Appearance Clear, colorlessClear, colorlessVisual Inspection
Deep Dive: The Impact of Impurities

A. Isotopic Enrichment (<99.9% D)

  • Mechanism of Failure: In synthesis, using 99.0% D reagent statistically guarantees that 1% of your methylated product will contain hydrogen (–CH3 or –CHD2). In quantitative Mass Spectrometry (MS) studies, this "M-1" or "M-2" isotopic impurity complicates the deconvolution of spectra.

  • Benchmark: For Clinical Phase 1 deuterated drugs, ≥99.8% D is the non-negotiable floor to minimize "isotopic leak."

B. Water Content (>0.05%) [1]

  • Mechanism of Failure: DMS-d6 is often activated (e.g., with methyl triflate) or used with strong bases (NaH, n-BuLi). Residual water destroys the base immediately, lowering yield and generating hydroxide byproducts that can hydrolyze the target molecule.

  • Benchmark: Water must be strictly controlled below 0.05% for high-yield methylation.

Part 2: Comparative Analysis

DMS-d6 vs. Iodomethane-d3 (MeI-d3)

Researchers often choose between these two reagents for introducing trideuteromethyl groups.

FeatureThis compound (DMS-d6) Iodomethane-d3 (MeI-d3) Scientist’s Verdict
Reactivity Moderate (often requires activation)High (highly electrophilic)MeI-d3 is superior for direct alkylation. DMS-d6 is preferred for specific borane reductions or sulfide synthesis.
Toxicity Noxious (stench), flammableHighly Toxic (neurotoxin), CarcinogenDMS-d6 is safer to handle but requires fume hood discipline due to odor.
Stability Prone to oxidation (DMSO formation)Light sensitive (liberates Iodine)DMS-d6 is more stable if kept oxygen-free. MeI-d3 degrades in light (turns purple).
Atom Economy Lower (Leaving group is massive)HigherMeI-d3 is generally more efficient for simple methylation.
DMS-d6 vs. Protonated DMS (The "Blanking" Effect)

In NMR metabolomics, DMS is a metabolite of interest. Using DMS-d6 as an internal standard or solvent allows the researcher to "blank out" the solvent signal completely.

  • Performance Gap: A 99.9% DMS-d6 reagent will show a residual proton peak integral of <0.1% relative to a protonated standard. Lower grades (99%) will manifest a significant quintet signal at ~2.1 ppm, obscuring analyte signals in that region.

Part 3: Validation Protocols (Self-Validating Systems)

These protocols are designed to be self-validating; if the internal check fails, the data is invalid.

Protocol A: Determination of Isotopic Enrichment via 1H-NMR

Objective: Quantify the residual protium (H) content to calculate atom % D.

  • Sample Prep:

    • In a dry glovebox, weigh 20 mg of 1,4-Dioxane (Internal Standard, IS) into a tared vial. Record mass to 0.01 mg (

      
      ).
      
    • Add ~0.6 mL of DMS-d6 (Analyte). Record mass (

      
      ).[2]
      
    • Transfer to an NMR tube containing a C6D6 capillary (for lock, if running neat) or dissolve both in CDCl3.

  • Acquisition:

    • Run a standard 1H-NMR (relaxation delay

      
       to ensure full relaxation of protons).
      
    • Self-Validation Check: The 1,4-Dioxane peak must appear as a sharp singlet at ~3.7 ppm with symmetric satellites (13C). If broadened, shimming is poor.

  • Analysis:

    • Integrate the IS peak (

      
      ) and normalize to 8 protons.
      
    • Locate the residual DMS peak (CHD2 group). Note: In DMS-d6, this appears as a quintet (J~2 Hz) around 2.0–2.2 ppm due to coupling with two deuterium atoms.

    • Integrate the residual DMS peak (

      
      ).
      
  • Calculation:

    
    
    
    
    
    (Note: The factor 6 accounts for the statistical distribution of H in the methyl groups).
Protocol B: GC-FID for Chemical Purity

Objective: Detect organic impurities like Dimethyl Disulfide (DMDS) or DMSO.

  • Column: DB-624 or equivalent (volatile organic solvent phase).

  • Conditions:

    • Injector: 200°C, Split 50:1.

    • Oven: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      150°C.
    • Detector: FID at 250°C.

  • Self-Validation:

    • Inject a standard of neat DMS (protonated). Retention time (

      
      ) should be ~3-4 min.
      
    • Inject the DMS-d6 sample.

  • Criteria:

    • Main peak (

      
       match) > 99.0% area.[3]
      
    • Look for late-eluting peaks: DMDS (oxidation product) usually elutes significantly later.

Part 4: Visualization & Logic Mapping

QC Workflow for DMS-d6

This diagram illustrates the logical flow of testing to accept or reject a batch of reagent.

QC_Workflow Start Incoming DMS-d6 Batch Visual 1. Visual Inspection (Clear/Colorless?) Start->Visual KF 2. Water Content (KF) (< 0.05%) Visual->KF Pass Decision_Fail REJECT / RE-DISTILL Visual->Decision_Fail Fail (Yellow/Cloudy) GC 3. GC-FID Purity (> 99.0% CP) KF->GC Pass KF->Decision_Fail Fail (>0.05%) NMR 4. 1H-NMR Isotopic Check (> 99.5% D) GC->NMR Pass GC->Decision_Fail Fail (Org. Impurities) Decision_Pass RELEASE BATCH (Premium Grade) NMR->Decision_Pass Pass NMR->Decision_Fail Fail (<99.5% D)

Caption: Step-by-step Quality Control decision tree for validating DMS-d6 reagents prior to synthesis use.

Impact of Isotopic Impurities on NMR Baseline

This diagram explains why high enrichment is critical for analytical applications.

Impurity_Impact Source DMS-d6 Reagent Grade_A Premium (99.9% D) Source->Grade_A Grade_B Standard (99.0% D) Source->Grade_B Signal_A NMR Spectrum: Silent Baseline (No Interference) Grade_A->Signal_A High Purity Signal_B NMR Spectrum: Residual Quintet @ 2.1 ppm (Obscures Analyte) Grade_B->Signal_B Residual H Result_A Accurate Integration of Sample Signal_A->Result_A Result_B Data Artifacts / Integration Errors Signal_B->Result_B

Caption: Causal link between reagent isotopic grade and final analytical data integrity.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Zeochem. (2024).[4] Purity Characteristics of Deuterated Solvents in 1H NMR. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1068, Dimethyl sulfide. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Matrix Effects in Seawater Analysis Using DMS-d6 Spike Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Seawater

Seawater is a notoriously complex matrix for chemical analysis. Its high salt content, dissolved organic matter, and biological constituents can significantly interfere with the accurate quantification of trace-level analytes.[1][2] One such analyte of significant biogeochemical interest is dimethyl sulfide (DMS), a volatile sulfur compound that plays a crucial role in the global sulfur cycle and climate regulation.[3][4] Accurate measurement of DMS in seawater is paramount for understanding these processes, but is often hampered by "matrix effects," which can either suppress or enhance the analytical signal, leading to inaccurate results.[5][6] This guide provides a comprehensive comparison of methodologies for assessing and mitigating matrix effects in seawater DMS analysis, with a focus on the robust and reliable technique of spike recovery using a deuterated internal standard, DMS-d6.

Understanding and Quantifying Matrix Effects

In the context of mass spectrometry-based analysis, the matrix effect is defined as the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[5][6] These interfering components can affect the formation of charged droplets and the stability of analyte ions in the gas phase, ultimately leading to either ion suppression or enhancement.[6]

Several approaches can be employed to evaluate the impact of the sample matrix on analytical results. These include:

  • Post-extraction Spiking: In this method, a known amount of the analyte is added to a blank matrix extract. The response is then compared to that of a pure standard solution at the same concentration. This approach helps to isolate the effect of the matrix on the detector response.[7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. While this can compensate for some matrix effects, finding a truly "blank" seawater sample, completely devoid of the analyte of interest, can be challenging.

  • Standard Addition: This technique involves adding known amounts of the analyte to the sample itself and measuring the response at each concentration. While effective, it can be time-consuming and requires a larger sample volume.

  • Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for correcting matrix effects.[8][9][10][11] It involves the addition of a stable isotope-labeled version of the analyte (an internal standard) to the sample prior to any sample preparation or analysis. The isotopically labeled standard is chemically identical to the native analyte and will therefore experience the same matrix effects and losses during sample processing.[11][12][13]

Why DMS-d6 is the Ideal Internal Standard for DMS Analysis

For the analysis of DMS in seawater, deuterated DMS (DMS-d6) is an excellent internal standard.[12][13] Its chemical and physical properties are nearly identical to those of native DMS, ensuring that it behaves similarly during extraction, chromatography, and ionization.[13] The mass difference between DMS and DMS-d6 allows for their simultaneous detection and quantification by mass spectrometry without spectral overlap. The use of DMS-d6 as an internal standard effectively compensates for both matrix-induced signal suppression or enhancement and any analyte loss during sample handling and preparation.[12]

Comparative Analysis of Analytical Approaches

To illustrate the importance of using an appropriate internal standard, let's compare three common analytical scenarios for DMS quantification in seawater:

Analytical Approach Description Advantages Disadvantages
External Calibration A calibration curve is generated using standards prepared in a clean solvent. The concentration of DMS in the seawater sample is determined by comparing its response to this curve.Simple and quick to implement.Highly susceptible to matrix effects, leading to inaccurate quantification. Does not account for analyte loss during sample preparation.
Matrix-Matched Calibration Calibration standards are prepared in a "blank" seawater matrix.Can partially compensate for matrix effects.Difficult to obtain a truly blank seawater matrix. Matrix composition can vary significantly between samples.
Isotope Dilution with DMS-d6 A known amount of DMS-d6 is added to each seawater sample before any processing. The ratio of the native DMS signal to the DMS-d6 signal is used for quantification.Effectively corrects for both matrix effects and analyte loss.[12][13][14] Provides the most accurate and precise results.[15]Requires access to a mass spectrometer and the isotopically labeled standard.

The use of an external calibration is the most basic approach but is highly prone to errors due to the complex seawater matrix. Matrix-matched calibration offers an improvement, but its effectiveness is limited by the availability of a suitable blank matrix. Isotope dilution with DMS-d6 is the most robust method, providing a self-validating system that ensures the highest level of data quality.[9][11]

Experimental Protocol: Assessing Matrix Effects with DMS-d6 Spike Recovery

This section provides a detailed step-by-step methodology for a spike recovery experiment to assess matrix effects in seawater DMS analysis using DMS-d6 as an internal standard.

Objective: To quantify the matrix effect and determine the recovery of DMS in a seawater sample.

Materials:

  • Seawater sample

  • DMS standard solution

  • DMS-d6 internal standard solution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate glassware and syringes

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_spike Internal Standard Addition cluster_analysis Analysis cluster_calc Calculation A 1. Prepare Three Sample Sets B Set A: Seawater Only (Native DMS) A->B aliquot 1 C Set B: Seawater + DMS Spike (Spiked Sample) A->C aliquot 2 D Set C: Reagent Water + DMS Spike (Control Spike) A->D aliquot 3 E 2. Add DMS-d6 to all samples B->E C->E D->E F 3. GC-MS Analysis E->F G 4. Calculate Matrix Effect and Recovery F->G

Caption: Experimental workflow for assessing matrix effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Native DMS): An aliquot of the seawater sample. This will be used to determine the endogenous concentration of DMS.

    • Set B (Spiked Seawater): An aliquot of the seawater sample spiked with a known concentration of DMS standard. The spiking level should be chosen to be in the mid-range of the expected DMS concentrations or at a level that is analytically significant.[16]

    • Set C (Spiked Reagent Water): An aliquot of reagent water (or other clean matrix) spiked with the same concentration of DMS standard as Set B. This serves as a control to determine the recovery in the absence of the seawater matrix.

  • Add Internal Standard: Add a known amount of DMS-d6 internal standard solution to all samples in Sets A, B, and C. It is crucial that the internal standard is added before any sample preparation steps to account for any losses during these procedures.[11]

  • Sample Preparation and Analysis: Process all samples using your established analytical method for DMS in seawater. This may include steps such as purging and trapping, followed by analysis using GC-MS.

  • Data Analysis and Calculations:

    • Calculate the Response Ratio (RR): For each sample, determine the peak area of the native DMS and the DMS-d6. Calculate the response ratio:

      • RR = (Peak Area of DMS) / (Peak Area of DMS-d6)

    • Determine the Native DMS Concentration: Using a calibration curve prepared with known concentrations of DMS and DMS-d6, determine the concentration of DMS in the unspiked seawater sample (Set A).

    • Calculate Percent Recovery:

      • Recovery (%) = [ (Concentration in Spiked Sample (Set B) - Concentration in Unspiked Sample (Set A)) / Spiked Concentration ] x 100

    • Calculate Matrix Effect:

      • Matrix Effect (%) = [ (Recovery in Spiked Seawater (Set B)) / (Recovery in Spiked Reagent Water (Set C)) ] x 100

Interpretation of Results:

  • A recovery value between 80% and 120% is generally considered acceptable for trace analysis.[17][18] Values outside this range may indicate issues with the analytical method, such as incomplete extraction or degradation of the analyte.

  • A matrix effect value close to 100% indicates that the seawater matrix has a negligible effect on the analysis.[5] A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.

Data Presentation: Example Results Table

Sample SetDescriptionMeasured DMS Conc. (nM)Calculated Recovery (%)Calculated Matrix Effect (%)
ASeawater (Native)1.2N/AN/A
BSeawater + 5 nM DMS Spike5.994.096.9
CReagent Water + 5 nM DMS Spike6.197.0N/A

In this example, the recovery of the DMS spike in seawater is 94.0%, which is within the acceptable range. The matrix effect is calculated to be 96.9%, indicating a slight signal suppression due to the seawater matrix. The use of the DMS-d6 internal standard effectively corrects for this suppression, allowing for accurate quantification of the native DMS concentration.

Alternative Approaches and Their Limitations

While the DMS-d6 spike recovery method is highly recommended, it is important to be aware of other approaches and their limitations.

1. Standard Addition without an Internal Standard:

This method can help to overcome matrix effects by creating a calibration curve within the sample matrix itself. However, it does not account for analyte losses that may occur during sample preparation. Any variability in the extraction efficiency between samples will lead to inaccuracies.

2. Use of a Non-Isotopically Labeled Internal Standard:

Sometimes, a compound that is chemically similar but not identical to the analyte is used as an internal standard. While this can be better than no internal standard at all, its ability to compensate for matrix effects and sample preparation losses is not as reliable as an isotopically labeled standard. The chemical and physical properties will not be identical, leading to potential differences in behavior.

Conclusion: Ensuring Data Integrity in Seawater Analysis

The accurate quantification of dimethyl sulfide in seawater is essential for a wide range of oceanographic and climate studies. The complex and variable nature of the seawater matrix presents a significant analytical challenge. This guide has demonstrated that the use of an isotopically labeled internal standard, such as DMS-d6, in a spike recovery experiment is the most effective method for assessing and mitigating matrix effects.[14] This approach provides a self-validating system that ensures the highest level of data integrity, giving researchers confidence in their results. By understanding the principles of matrix effects and implementing robust analytical methodologies, the scientific community can continue to build a more accurate and comprehensive understanding of the vital role of DMS in the marine environment.

References

  • Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry. PubMed. [Link]

  • Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. American Chemical Society. [Link]

  • Dimethyl sulfide cycling in the sea surface microlayer in the southwestern Pacific – Part 1: Enrichment potential determined using a novel sampler. Ocean Science. [Link]

  • A Look at Matrix Effects. LCGC International. [Link]

  • Dimethyl Sulfide: A Key to Marine Sulfur Biogeochemistry. Fondriest Environmental. [Link]

  • Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ResearchGate. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Evaluation of matrix effects using a spike recovery approach in a dilute-and-inject liquid chromatography-tandem mass spectrometry opioid monitoring assay. ResearchGate. [Link]

  • SPE–LC–MS/MS Method for Emerging Contaminants in Water. LCGC International. [Link]

  • How to determine recovery and matrix effects for your analytical assay. Biotage. [Link]

  • Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. EPA. [Link]

  • Development and validation of a method for mercury determination in seawater for the process control of a candidate certified reference material. ResearchGate. [Link]

  • Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage. CORE. [Link]

  • Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry. ResearchGate. [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. [Link]

  • Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ACS Publications. [Link]

  • Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. Taylor & Francis Online. [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM. [Link]

  • Isotope Dilution Mass Spectrometry. PTB.de. [Link]

  • validate analytical procedures: Topics by Science.gov. Science.gov. [Link]

  • Seawater analysis by ambient mass-spectrometry-based seaomics. Atmospheric Chemistry and Physics. [Link]

  • Determination of DMS, DMSP, and DMSO in Seawater. Taylor & Francis eBooks. [Link]

  • Articles List - Global Journal of Environmental Science and Management. GJESM. [Link]

Sources

Safety Operating Guide

Operational Guide: Dimethyl Sulfide-d6 (DMS-d6) Disposal & Odor Abatement

[1]

Executive Summary: The "Stench" Factor

Dimethyl sulfide-d6 (DMS-d6) presents a unique dual challenge in the laboratory: it is a high-cost isotopic reagent (

11

This guide prioritizes odor abatement via oxidative quenching prior to final disposal. Treating DMS-d6 as standard organic solvent waste without pretreatment is a critical error that will contaminate waste streams and storage areas.

Physicochemical Hazard Profile

Understanding the physical properties is the first step in effective risk management. DMS-d6 behaves chemically identically to non-deuterated DMS but is slightly denser due to the deuterium isotope effect.

PropertyValueOperational Implication
CAS Number 2206-27-1Use for inventory/waste labeling.[1]
Flash Point -37°C (-34.6°F)Extreme Flammability. Ground all glassware; use spark-proof tools.[1]
Boiling Point 37°CHigh volatility; vapor builds pressure rapidly in waste containers.[1]
Odor Threshold ~0.001 - 0.01 ppmCritical. Human nose detects it instantly.[1] Fume hood use is mandatory.
Density 0.93 g/mLSlightly heavier than water; sinks in aqueous biphasic washes.[1]
RCRA Code D001Classified as Ignitable Waste.[1]
The Core Protocol: Oxidative Odor Abatement

Do not dispose of DMS-d6 directly into satellite accumulation areas. The sulfurous odor will permeate high-density polyethylene (HDPE) caps and contaminate the waste room.[1] You must chemically convert the volatile sulfide into a non-volatile sulfoxide or sulfone before disposal.

3.1 The Chemistry of Abatement

We utilize liquid-phase oxidation using Sodium Hypochlorite (Bleach) or Hydrogen Peroxide. This converts the stench-causing sulfide into odorless dimethyl sulfoxide-d6 (DMSO-d6) and eventually dimethyl sulfone-d6.[1]

Graphviz Diagram: Oxidative Abatement Pathway

DMS_OxidationDMSThis compound(Volatile Stench)DMSODimethyl Sulfoxide-d6(Odorless Liquid)DMS->DMSO Oxidation Step 1(Exothermic)OxidantOxidant(NaOCl or H2O2)Oxidant->DMSOSulfoneDimethyl Sulfone-d6(Odorless Solid)Oxidant->SulfoneDMSO->Sulfone Oxidation Step 2(Slower)

Caption: Step-wise oxidation converts volatile DMS-d6 into non-volatile, odorless pharmacophores.[1] Note that Step 1 is exothermic.[1]

3.2 Protocol: Bleach Quenching (Recommended)

Use this protocol for cleaning NMR tubes, glassware, or quenching small aliquots (<50 mL) of waste.

Reagents:

  • Commercial Bleach (5.25% NaOCl)[1]

  • Ice bath

Step-by-Step Procedure:

  • Preparation: Perform all work in a functioning fume hood. Place the waste receiving flask in an ice bath.

  • Dilution: Dilute commercial bleach 1:1 with water to moderate the reaction rate.

  • Addition: Slowly add the DMS-d6 waste to the chilled bleach solution.

    • Note: The reaction

      
       is exothermic. Do not rush.
      
  • Soak: Allow glassware or solution to stand for 1 hour.

  • Validation: Carefully waft (using proper technique) to check for remaining sulfide odor. If odor persists, add more bleach.

  • Disposal: The resulting solution is now an aqueous organic mixture containing DMSO-d6. It can be disposed of in the Aqueous Waste stream (if pH is adjusted) or Organic Waste stream depending on your facility's specific halogenated/non-halogenated rules.

Disposal Workflow & Decision Matrix

This logic flow ensures you select the correct disposal path based on the state of the material.[1]

Graphviz Diagram: Disposal Decision Tree

Disposal_WorkflowStartDMS-d6 Waste GeneratedTypeWaste Type?Start->TypePurePure Solvent(e.g., Expired Stock)Type->Pure >50 mL TraceTrace/Glassware(NMR Tubes)Type->Trace Residue MixReaction MixtureType->Mix Diluted SegregateSegregate asD001 IgnitablePure->SegregateOxidizePERFORM OXIDATIVEQUENCH (Bleach)Trace->OxidizeMix->Oxidize If compatible Mix->Segregate If incompatiblewith Bleach WasteStreamFinal Disposal:Incineration StreamOxidize->WasteStream Neutralized DoubleBagDouble Bag &Seal (Heat Seal)Segregate->DoubleBagDoubleBag->WasteStream

Caption: Operational logic for routing DMS-d6 waste. Small residues should always be oxidized; large volumes require segregation and double-containment.[1]

Regulatory & Compliance (RCRA)

In the United States, DMS-d6 falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code D001 (Ignitable): This is the primary classification due to the flash point < 60°C.

  • Not U-Listed: Unlike Dimethyl Sulfate (U103), Dimethyl Sulfide is not explicitly U-listed, but it is a "characteristic" waste.

  • Segregation:

    • Do NOT mix with oxidizers (Nitric Acid, Peroxides) in the waste container unless the oxidation is controlled and completed (as per Section 3).

    • Do NOT mix with heavy metals if possible, to avoid creating complex mixed waste.

Emergency Procedures: Spills

A spill of DMS-d6 is an "odor emergency" more than a toxicological one, but it must be treated seriously.

  • Evacuate: Clear the immediate area. The smell will cause panic/nausea.

  • Ventilate: Activate the "Emergency Exhaust" purge if your lab is equipped.

  • Neutralize:

    • Do not use standard clay litter immediately (it increases surface area and evaporation).

    • Cover the spill with activated charcoal or a spill pillow specifically designed for organic solvents.

    • Pro-Tip: If the spill is small, cover with a paper towel soaked in dilute bleach to immediately suppress the vapor plume (ensure no incompatible chemicals are present in the spill).

  • Clean Up: Place all spill debris into a heavy-duty bag, seal it, place that bag inside a secondary container (pail with screw-top lid), and label "D001 - Stench - Dimethyl Sulfide Debris."

References
  • PubChem. (n.d.). Dimethyl sulfide | Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Dimethyl Sulfide. Retrieved from [Link][1]

Operational Guide: Safe Handling & Containment of Dimethyl Sulfide-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge

Handling Dimethyl sulfide-d6 (DMS-d6) presents a unique dual challenge in the laboratory: Safety/Nuisance Control and Economic Loss Prevention .

Unlike its oxidized cousin DMSO-d6, DMS-d6 is highly volatile (bp ~37°C), extremely flammable, and possesses a pervasive "stench" characteristic detectable at parts-per-billion (ppb) levels. Furthermore, as a deuterated NMR standard or metabolic tracer, it is a high-value reagent where evaporative loss equates to significant financial waste.

This guide synthesizes containment protocols with loss-prevention techniques, ensuring you protect both your personnel and your research budget.

Part 1: The Hazard Profile (The "Why")

Before selecting PPE, you must understand the specific permeation and volatility drivers of DMS-d6.

PropertyValue (DMS-d6)Operational Implication
Flash Point -37°C (-34°F)Extreme Fire Hazard. Vapors can travel to ignition sources.[1][2] Static discharge protection is mandatory.
Boiling Point ~37°CHigh Volatility. It boils near body temperature. Handling open vials leads to rapid evaporation and lab-wide odor.
Odor Threshold ~1-3 ppbNuisance Risk. A micro-drop spill can evacuate a lab. Standard ventilation is often insufficient without chemical scrubbing.
Skin Permeation HighSystemic Toxicity. Small thioethers migrate rapidly through skin and standard glove materials.
Part 2: The PPE Matrix (The "What")

Critical Insight: Do not rely on standard laboratory nitrile gloves for prolonged contact. Low molecular weight organic sulfides permeate nitrile rubber rapidly (often <15 minutes).

1. Hand Protection Strategy
  • Primary Barrier (Immersion/High Volume): Laminate Film (e.g., Silver Shield® / 4H®) .

    • Why: These multi-layer laminates are the only material providing >4 hours of breakthrough time for organic sulfides.

    • Drawback: Poor dexterity.

  • Secondary Barrier (Splash Protection/Dexterity): Double-gloved Nitrile (Minimum 5 mil thickness each) .

    • Protocol: Wear laminate gloves under nitrile gloves if dexterity allows. If using nitrile only (for microliter syringe work), you must adopt the "Splash & Strip" protocol: Any contact with the glove requires immediate removal and replacement.

2. Respiratory & Eye Protection
  • Engineering Control (Primary): All handling must occur in a certified chemical fume hood with a face velocity of 100 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the volatility of the gas phase.

  • Body: 100% Cotton lab coat (synthetic blends can melt to skin in a flash fire) and closed-toe shoes.

Part 3: Engineering Controls & Handling Protocol
The "Closed-Loop" Transfer Method

To prevent odor release and isotopic exchange (H/D exchange with atmospheric moisture), avoid pouring DMS-d6. Use septum-based transfers.[3]

Step-by-Step Protocol:

  • Preparation:

    • Pre-cool the DMS-d6 vial to 0°C (ice bath) to lower vapor pressure.

    • Prepare a "Kill Beaker" in the hood: 10% Sodium Hypochlorite (Bleach) solution.

  • The Transfer:

    • Use a gas-tight glass syringe with a PTFE-tipped plunger.

    • Insert a needle through the septum of the source vial.

    • Pressure Equalization: If withdrawing >1 mL, inject an equivalent volume of dry Nitrogen (N2) gas first to prevent a vacuum that could implode the septum or draw in moist air.

    • Withdraw the liquid slowly to avoid bubble formation (boiling).

  • The Injection:

    • Inject directly into the target reaction vessel or NMR tube through a septum.

    • Do not uncap the NMR tube. Use a septum cap or a specialized NMR tube septum.

  • Needle Decontamination:

    • Immediately draw bleach into the syringe and expel it into the Kill Beaker. Repeat 3x. This oxidizes residual DMS-d6 instantly, neutralizing the smell.

Visualizing the Decision Logic

PPE_Logic Start Task Definition Volume Volume > 5mL OR Immersion Risk? Start->Volume Laminate REQUIRED: Laminate/EVOH Gloves (Silver Shield®) Volume->Laminate Yes Nitrile Double Nitrile Gloves (5mil) + Splash & Strip Protocol Volume->Nitrile No (Microliter syringe work) Dexterity Need Dexterity? Laminate->Dexterity OuterGlove Wear Nitrile over Laminate Dexterity->OuterGlove Yes

Figure 1: Glove selection logic based on volumetric risk. Laminate barriers are essential for bulk handling.

Part 4: Decontamination & Waste Disposal

The "Stench" of DMS-d6 is caused by the sulfur atom's lone pairs. You must chemically alter the molecule to kill the odor. Simple evaporation is not disposal; it is environmental pollution.

The Oxidation Strategy

We utilize oxidative cleavage to convert Dimethyl Sulfide (Stench) into Dimethyl Sulfoxide (Low Odor) and eventually Dimethyl Sulfone (Odorless Solid).

The Reaction:



Decontamination Workflow
  • Liquid Waste:

    • Collect all DMS-d6 waste in a dedicated container inside the hood.

    • Add excess 10-15% Bleach solution to the waste container.

    • Allow to sit loosely capped (gas evolution possible) for 24 hours.

    • Check pH (keep basic) and check for odor. Once odorless, dispose of as non-hazardous aqueous waste or organic solvent waste depending on co-solvents (consult local EHS).

  • Spill Cleanup (< 10 mL):

    • Evacuate: If spill is outside the hood, evacuate the immediate area.

    • Cover: Cover spill immediately with activated charcoal or a spill pillow to suppress vapor.

    • Neutralize: Apply bleach solution around the perimeter, working inward.

    • Clean: Wipe up with absorbent pads. Place pads in a double-bagged ziplock, add bleach to the bag, seal, and place in hazardous waste.

Visualizing the Neutralization Pathway

Oxidation_Path DMS This compound (STENCH / Volatile) DMSO Dimethyl Sulfoxide-d6 (Low Odor) DMS->DMSO Oxidation 1 Bleach1 + NaOCl (Bleach) Sulfone Dimethyl Sulfone (Odorless Solid) DMSO->Sulfone Oxidation 2 Bleach2 + Excess NaOCl

Figure 2: Chemical neutralization pathway. Bleach transforms the volatile sulfide into stable, odorless oxides.

References
  • PubChem. Dimethyl sulfide (Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.